molecular formula C15H28 B13795432 Cyclopentadecene CAS No. 34458-54-3

Cyclopentadecene

Cat. No.: B13795432
CAS No.: 34458-54-3
M. Wt: 208.38 g/mol
InChI Key: BKUVLGADJFPJRI-UPHRSURJSA-N
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Description

Cyclopentadecene is a useful research compound. Its molecular formula is C15H28 and its molecular weight is 208.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34458-54-3

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

cyclopentadecene

InChI

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1-

InChI Key

BKUVLGADJFPJRI-UPHRSURJSA-N

Isomeric SMILES

C1CCCCCC/C=C\CCCCCC1

Canonical SMILES

C1CCCCCCC=CCCCCCC1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data for Cyclopentadecene Isomers

The ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to vinylic, allylic, and aliphatic protons. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for differentiating between the (E) and (Z) isomers. The following table summarizes the predicted ¹H NMR data for both isomers in a typical deuterated solvent such as CDCl₃.

Proton Type Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
Vinylic (C=C-H)
(Z)-Isomer5.2 - 5.4Triplet of triplets (tt) or complex multipletThe vinylic protons in the cis configuration are expected to appear at a slightly lower chemical shift compared to the trans isomer. The coupling constant (J) for cis-vinylic protons is typically in the range of 6-14 Hz.[1]
(E)-Isomer5.3 - 5.5Triplet of triplets (tt) or complex multipletThe vinylic protons in the trans configuration are expected to be slightly downfield. The coupling constant (J) for trans-vinylic protons is typically larger, in the range of 11-18 Hz.[1]
Allylic (C=C-CH₂) 1.9 - 2.2MultipletThese protons are deshielded due to their proximity to the double bond.
Aliphatic (-CH₂-) 1.2 - 1.6Broad multipletThe majority of the methylene (B1212753) groups in the large ring are expected to have overlapping signals in this region, forming a broad, complex multiplet. Protons on carbons beta to the double bond and further will have chemical shifts approaching that of a simple cycloalkane.

Key Differentiating Features for (E) and (Z) Isomers

The primary method for distinguishing between the (E) and (Z) isomers of this compound using ¹H NMR is the coupling constant between the vinylic protons. The larger coupling constant for the trans isomer is a reliable diagnostic tool.[1] Additionally, subtle differences in the chemical shifts of the vinylic and allylic protons can be expected, with the protons of the (E)-isomer generally appearing slightly downfield.

Experimental Protocol for ¹H NMR Spectroscopy of this compound

The following is a detailed, representative protocol for acquiring a high-resolution ¹H NMR spectrum of this compound, adapted from established methods for similar macrocyclic compounds.[2]

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm broadband probe.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Referencing: The residual solvent peak of CDCl₃ is used as an internal standard (δ = 7.26 ppm).[3]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals to determine the relative ratios of the different types of protons.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and processing a ¹H NMR spectrum.

Caption: General workflow for an NMR experiment.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound. For definitive structural elucidation, it is imperative to acquire and analyze experimental spectra of the synthesized compound. The provided protocol offers a robust starting point for such an analysis.

References

An In-depth Technical Guide to the 13C NMR Spectrum of (Z)-Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of (Z)-Cyclopentadecene. Due to the scarcity of published experimental spectra for this specific molecule, this guide utilizes a combination of predicted data and comparative analysis with a structurally similar compound, (Z)-cycloheptadec-9-en-1-one (civetone), to offer a comprehensive understanding of the expected chemical shifts and spectral characteristics.

Introduction to the 13C NMR Spectroscopy of (Z)-Cyclopentadecene

(Z)-Cyclopentadecene is a 15-membered cycloalkene with a single cis-configured double bond. Its structure presents a unique spectroscopic challenge due to the conformational flexibility of the large ring and the symmetry that influences the number and chemical shifts of the carbon signals. 13C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the context of (Z)-Cyclopentadecene, it provides crucial information on the electronic environment of each carbon atom, confirming the presence and configuration of the double bond and the nature of the saturated alkyl chain.

Predicted 13C NMR Spectral Data

The following table summarizes the predicted 13C NMR chemical shifts for (Z)-Cyclopentadecene. These values were obtained using a reliable online NMR prediction tool and are cross-referenced with known ranges for similar chemical environments in other cycloalkenes. The numbering of the carbon atoms is sequential, starting from one of the olefinic carbons.

Carbon AtomPredicted Chemical Shift (ppm)Carbon Type
C1 / C2130.5Olefinic (CH)
C3 / C1527.2Allylic (CH2)
C4 / C1429.8Aliphatic (CH2)
C5 / C1329.6Aliphatic (CH2)
C6 / C1229.4Aliphatic (CH2)
C7 / C1129.2Aliphatic (CH2)
C8 / C1029.0Aliphatic (CH2)
C928.8Aliphatic (CH2)

Note: Predicted data should be used as a guide and may differ from experimental values.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of (Z)-Cyclopentadecene.

3.1. Sample Preparation

  • Sample Purity: Ensure the (Z)-Cyclopentadecene sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (B151607) (CDCl3) is a common choice for non-polar compounds like cycloalkenes.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1] Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.[1]

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for referencing the chemical shifts to 0.00 ppm.

3.2. NMR Instrument Setup and Calibration

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.

  • Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Shim the magnetic field to achieve homogeneity across the sample, which results in sharp, symmetrical peaks.

3.3. Data Acquisition Parameters

  • Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments). This will simplify the spectrum by collapsing all carbon signals into singlets.

  • Spectral Width: Set a spectral width that encompasses all expected carbon signals, typically from 0 to 220 ppm.[2]

  • Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans are typically required to achieve a good signal-to-noise ratio.

3.4. Data Processing

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Carbon Environments

The following diagram illustrates the logical relationship between the carbon atoms in (Z)-Cyclopentadecene and their expected 13C NMR chemical shift regions. Due to the molecule's symmetry, several pairs of carbon atoms are chemically equivalent and will produce a single signal in the NMR spectrum.

G C1_2 C1, C2 C3_15 C3, C15 C1_2->C3_15 C3_15->C1_2 C4_14 C4, C14 C3_15->C4_14 C4_14->C3_15 C5_13 C5, C13 C4_14->C5_13 C5_13->C4_14 C6_12 C6, C12 C5_13->C6_12 C6_12->C5_13 C7_11 C7, C11 C6_12->C7_11 C7_11->C6_12 C8_10 C8, C10 C7_11->C8_10 C8_10->C7_11 C9 C9 C8_10->C9 C9->C8_10

Caption: Carbon environments in (Z)-Cyclopentadecene and their NMR regions.

This guide provides a foundational understanding of the 13C NMR spectrum of (Z)-Cyclopentadecene for professionals in research and drug development. The combination of predicted data, a detailed experimental protocol, and a clear visualization of the carbon environments serves as a valuable resource for the characterization of this and similar macrocyclic compounds.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the EI-MS Fragmentation of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cyclopentadecene, a 15-carbon macrocyclic alkene, is a significant structural motif in various natural products and synthetic compounds of pharmaceutical interest. Understanding its fragmentation behavior under electron ionization is crucial for its identification and structural characterization in complex mixtures. Electron Ionization-Mass Spectrometry (EI-MS) is a powerful analytical technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint. This guide will delve into the theoretical fragmentation pathways of this compound, providing a framework for interpreting its mass spectrum.

Predicted EI-MS Fragmentation Pattern of this compound

The molecular ion of this compound ([M]⁺˙) is expected at a mass-to-charge ratio (m/z) of 208, corresponding to its molecular weight. Upon electron impact, the molecule will undergo a series of fragmentation reactions, leading to a characteristic pattern of fragment ions. The fragmentation of large cycloalkenes is primarily driven by the initial ionization of the double bond, followed by ring-opening and subsequent cleavage events.

Key fragmentation processes for cycloalkenes include allylic cleavage, retro-Diels-Alder reactions (more common in smaller, more constrained rings), and a series of hydrocarbon-like cleavages resulting in the loss of neutral alkyl radicals. For a large and flexible ring like this compound, the fragmentation is expected to be complex, yielding a series of cluster ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.

Table 1: Predicted Prominent Fragment Ions in the EI-Mass Spectrum of this compound

m/zProposed Fragment Structure/LossNotes
208[C₁₅H₂₈]⁺˙ (Molecular Ion)The parent molecular ion. Its abundance may be moderate to low due to the facile fragmentation of the large ring.
193[M - CH₃]⁺Loss of a methyl radical, likely following ring opening and isomerization.
179[M - C₂H₅]⁺Loss of an ethyl radical.
165[M - C₃H₇]⁺Loss of a propyl radical.
151[M - C₄H₉]⁺Loss of a butyl radical.
137[M - C₅H₁₁]⁺Loss of a pentyl radical.
123[M - C₆H₁₃]⁺Loss of a hexyl radical.
109[M - C₇H₁₅]⁺Loss of a heptyl radical.
95, 96[C₇H₁₁]⁺, [C₇H₁₂]⁺˙A common cluster in the mass spectra of cyclic hydrocarbons, often representing stable cyclic or acyclic C7 fragments.
81, 82[C₆H₉]⁺, [C₆H₁₀]⁺˙A prominent cluster, with m/z 81 often being a significant peak in the spectra of cycloalkenes. This corresponds to a stable C6 fragment.
67, 68[C₅H₇]⁺, [C₅H₈]⁺˙Another characteristic hydrocarbon fragment cluster. The ion at m/z 67 is frequently observed in the spectra of unsaturated cyclic systems.
55[C₄H₇]⁺A stable secondary carbocation.
41[C₃H₅]⁺ (Allyl Cation)A very stable and therefore often abundant fragment ion in the mass spectra of alkenes.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion is initiated by the localization of the positive charge on the double bond. This is followed by a series of bond cleavages and rearrangements.

fragmentation_pathway M This compound [C₁₅H₂₈]⁺˙ m/z = 208 ring_opening Ring Opening M->ring_opening acyclic_ion Acyclic [C₁₅H₂₈]⁺˙ ring_opening->acyclic_ion fragment_cluster Loss of Alkyl Radicals (-CnH2n+1) acyclic_ion->fragment_cluster fragments [M - CnH2n+1]⁺ (m/z = 193, 179, 165, ...) fragment_cluster->fragments further_fragmentation Further Fragmentation fragments->further_fragmentation small_fragments Smaller Cationic Fragments (m/z = 95, 81, 67, 55, 41) further_fragmentation->small_fragments

Caption: Proposed EI-MS fragmentation pathway for this compound.

The primary fragmentation pathway for a large, flexible ring like this compound is expected to involve the initial formation of the molecular ion, followed by ring-opening to form an acyclic radical cation. This acyclic intermediate can then undergo a series of C-C bond cleavages, leading to the expulsion of neutral alkyl radicals and the formation of a cascade of smaller carbocations. The most stable of these carbocations will give rise to the most abundant peaks in the mass spectrum. The formation of stable allyl and other resonance-stabilized cations is a significant driving force for the fragmentation process.

Experimental Protocols

While a specific experimental protocol for this compound is not available, the following provides a general methodology for the EI-MS analysis of macrocyclic hydrocarbons.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for the analysis of volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC) Conditions:

  • Injection Port: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating hydrocarbons.

  • Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Analyzer: Quadrupole or Ion Trap

  • Scan Range: m/z 40-500

The workflow for a typical GC-EI-MS experiment is illustrated below.

experimental_workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound in Volatile Solvent Injector Injector (Vaporization) Sample->Injector GC_Column GC Column (Separation) Injector->GC_Column Ion_Source EI Ion Source (Ionization & Fragmentation) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System (Mass Spectrum) Detector->Data_System

Caption: General workflow for GC-EI-MS analysis.

Conclusion

The EI-MS fragmentation of this compound is predicted to be characterized by a molecular ion at m/z 208 and a series of fragment ions resulting from the loss of successive alkyl radicals. The resulting mass spectrum is expected to show clusters of peaks separated by 14 Da, with prominent ions at m/z values corresponding to stable carbocations. This in-depth guide provides a foundational understanding of the fragmentation behavior of this compound, which is essential for its unambiguous identification in complex matrices and for the structural elucidation of related macrocyclic compounds. The provided experimental protocols offer a starting point for the analysis of this and similar molecules.

High-Resolution Mass Spectrometry of Cyclopentadecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentadecene, a macrocyclic alkene, is a significant compound in various research and development sectors, including fragrance and pharmaceuticals. Understanding its chemical structure and fragmentation behavior is crucial for its identification, quantification, and quality control. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the analysis of such compounds. This technical guide provides a comprehensive overview of the application of HRMS for the characterization of this compound, including detailed experimental protocols, predicted fragmentation pathways, and data interpretation. The information presented herein is intended to serve as a valuable resource for researchers and professionals working with macrocyclic compounds.

Introduction

This compound ((CH₂)₁₃CH=CH) is a 15-membered macrocyclic alkene. Its large, flexible ring structure presents unique analytical challenges. High-resolution mass spectrometry (HRMS) has become an indispensable tool for the structural elucidation and quantification of complex organic molecules.[1] Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions and the differentiation of isobaric interferences, which is particularly critical in complex matrices.[1] This guide outlines a theoretical framework and practical considerations for the analysis of this compound using HRMS.

Experimental Protocols

A robust analytical method is paramount for achieving reliable and reproducible results. The following section details a recommended experimental protocol for the HRMS analysis of this compound.

Sample Preparation

Given that this compound is a volatile organic compound (VOC), appropriate sample handling is crucial to prevent loss of analyte.[2]

  • Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane. Serial dilutions can be made from the stock solution to create calibration standards.

  • Extraction from Matrix: For samples where this compound is present in a complex matrix (e.g., biological fluids, environmental samples), solid-phase microextraction (SPME) is a recommended technique for extraction and preconcentration.[3][4] The choice of SPME fiber coating will depend on the specific matrix and potential interferences.

Instrumentation and Analysis

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the preferred method for the analysis of volatile compounds like this compound.

Table 1: Recommended GC-HRMS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
High-Resolution Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerTime-of-Flight (TOF) or Orbitrap
Mass Resolution> 10,000 FWHM
Scan Rangem/z 40-400
Data AcquisitionCentroid mode

Predicted Fragmentation Pathways

Upon electron ionization, this compound will form a molecular ion (M+•). Due to the high energy of EI, this molecular ion will be unstable and undergo fragmentation.[5] The fragmentation of cyclic alkanes and alkenes typically involves ring-opening followed by a series of cleavage events, often resulting in the loss of neutral alkene fragments.

The following diagram illustrates the predicted fragmentation pathway for this compound.

fragmentation_pathway cluster_M Molecular Ion Formation cluster_frags Fragmentation C15H28 This compound (C15H28) M_ion [C15H28]+• m/z = 208.2191 C15H28->M_ion + e- Frag1 [C13H23]+ m/z = 179.1800 M_ion->Frag1 - C2H5• Frag2 [C11H19]+ m/z = 151.1487 M_ion->Frag2 - C4H9• Frag3 [C9H15]+ m/z = 123.1174 M_ion->Frag3 - C6H13• Frag4 [C7H11]+ m/z = 95.0861 Frag3->Frag4 - C2H4 Frag5 [C5H7]+ m/z = 67.0548 Frag4->Frag5 - C2H4 experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Solid-Phase Microextraction (SPME) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC HRMS High-Resolution Mass Spectrometry (Detection and Identification) GC->HRMS DataAcq Data Acquisition HRMS->DataAcq DataProc Data Processing (Peak Picking, Mass Accuracy) DataAcq->DataProc StructElucid Structural Elucidation (Fragmentation Analysis) DataProc->StructElucid Quant Quantification DataProc->Quant

References

A Technical Guide to FTIR Spectroscopy of Cyclopentadecene Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrometer produces a unique spectral fingerprint, revealing the vibrational modes of molecular bonds. This guide provides an in-depth technical overview of the application of FTIR spectroscopy for the characterization of Cyclopentadecene, a 15-carbon cycloalkene. Understanding the characteristic vibrational frequencies of this compound's functional groups is crucial for its identification, purity assessment, and the analysis of its derivatives in various research and development settings, including drug development.

Core Functional Groups and Their Vibrational Signatures

This compound is primarily characterized by two types of functional groups: the carbon-carbon double bond (C=C) within the fifteen-membered ring and the associated vinyl and aliphatic carbon-hydrogen bonds (C-H). The specific location and intensity of their corresponding absorption bands in an FTIR spectrum provide valuable structural information.

Data Presentation: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the expected vibrational frequencies for the key functional groups present in this compound. These values are based on established principles of infrared spectroscopy for alkenes and cycloalkenes.[1][2][3][4][5][6] The exact position of these bands can be influenced by factors such as the cis/trans configuration of the double bond and the presence of ring strain.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)IntensityNotes
=C-H (vinyl) Stretching3100 - 3000MediumThis band appears at a higher frequency than the C-H stretching of alkanes.[1] Its presence is a strong indicator of unsaturation.
-C-H (aliphatic) Stretching3000 - 2850StrongThese absorptions arise from the numerous CH₂ groups in the cyclopentadecane (B1582441) ring.[5][6]
C=C Stretching1680 - 1640Medium to WeakThe intensity of this peak can be weak for symmetrically substituted or nearly symmetric double bonds.[1][4] For cyclic alkenes, the frequency can be influenced by ring strain.
=C-H Out-of-plane Bending (Wag)1000 - 650StrongThe position of this strong band can sometimes help in determining the substitution pattern around the double bond.[1][4]
-CH₂- Scissoring (Bending)~1465MediumThis absorption is characteristic of methylene (B1212753) groups present in the alkane part of the ring.

Experimental Protocol: Acquiring an FTIR Spectrum of this compound

A detailed and standardized experimental protocol is essential for obtaining high-quality, reproducible FTIR spectra. The following methodology outlines a typical procedure using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient sampling technique for liquids and solids.[7]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal and electronic stability.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free tissue.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • For liquid this compound: Place a small drop of the sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • For solid this compound derivatives: Place a small amount of the powdered sample onto the crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample.

    • Use the same number of scans as for the background spectrum to ensure proper subtraction.

    • Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient for the identification of functional groups.[7]

  • Data Processing:

    • The acquired spectrum is typically displayed in terms of transmittance or absorbance.

    • Perform baseline correction and other necessary spectral manipulations if required.

    • Label the significant peaks corresponding to the functional groups of this compound.

Mandatory Visualizations

Experimental Workflow for FTIR Analysis of this compound

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis start Start instrument_prep Instrument Preparation start->instrument_prep apply_sample Apply this compound Sample clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data end End process_data->end

Caption: Experimental workflow for the FTIR analysis of this compound.

Logical Relationship of this compound Functional Groups and their FTIR Signals

Functional_Groups cluster_functional_groups Functional Groups cluster_ir_signals Characteristic FTIR Absorption Bands This compound This compound Molecule vinyl_ch =C-H (vinyl) This compound->vinyl_ch aliphatic_ch -C-H (aliphatic) This compound->aliphatic_ch cc_double C=C This compound->cc_double stretch_vinyl_ch Stretching ~3050 cm⁻¹ vinyl_ch->stretch_vinyl_ch Vibrational Mode bend_vinyl_ch Bending (Out-of-plane) vinyl_ch->bend_vinyl_ch Vibrational Mode stretch_aliphatic_ch Stretching 2925-2855 cm⁻¹ aliphatic_ch->stretch_aliphatic_ch Vibrational Mode stretch_cc_double Stretching ~1650 cm⁻¹ cc_double->stretch_cc_double Vibrational Mode

Caption: Relationship between this compound's functional groups and their FTIR signals.

References

Raman Spectroscopy of Macrocyclic Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization of macrocyclic alkenes, a class of molecules with significant therapeutic potential. The inherent structural complexity and conformational flexibility of macrocycles present unique analytical challenges. Raman spectroscopy, a non-destructive vibrational spectroscopic technique, offers detailed insights into their molecular structure, conformation, and behavior in various environments, aiding in drug discovery and development.

Introduction to Raman Spectroscopy for Macrocyclic Analysis

Raman spectroscopy provides a molecular fingerprint by detecting the inelastic scattering of monochromatic light interacting with a molecule's vibrational modes.[1] This technique is particularly well-suited for studying macrocyclic alkenes for several reasons:

  • Structural Elucidation: Raman spectra reveal information about the carbon-carbon double bonds (C=C) and single bonds (C-C) that form the macrocyclic backbone, as well as the vibrations of functional groups and side chains.

  • Conformational Sensitivity: The vibrational modes of a macrocycle are often sensitive to its conformation. Raman spectroscopy can be used to study the conformational preferences of these flexible molecules in both solid and solution states.

  • Non-destructive Analysis: As a non-destructive technique, Raman spectroscopy allows for the analysis of samples without altering their chemical composition, which is crucial for precious or limited-quantity compounds often encountered in drug development.[2]

  • Aqueous Environment Compatibility: Raman spectroscopy is relatively insensitive to water, making it an excellent tool for studying macrocyclic drugs in aqueous solutions and biological matrices.[2]

Core Vibrational Modes of Macrocyclic Alkenes in Raman Spectra

The Raman spectrum of a macrocyclic alkene is a superposition of the vibrational modes of its constituent parts. The most characteristic bands are associated with the alkene C=C stretching, C-H stretching and bending, and the skeletal vibrations of the macrocyclic ring.

Alkene Group Vibrations

The presence of one or more C=C double bonds is a defining feature of macrocyclic alkenes, and their vibrations give rise to distinct peaks in the Raman spectrum.

  • C=C Stretching (ν(C=C)): This is one of the most characteristic bands for alkenes. The C=C stretching vibration in macrocyclic alkenes typically appears in the range of 1640-1680 cm⁻¹ .[3] The exact position and intensity of this peak can be influenced by substitution on the double bond, ring strain, and conjugation. For instance, the C=C stretching in botryococcenes, a type of hydrocarbon macrocycle, is observed between 1640 and 1670 cm⁻¹.[4]

  • =C-H Stretching (ν(=C-H)): The stretching vibrations of hydrogens attached to the double bond carbons are typically found at higher wavenumbers than alkane C-H stretches, in the region of 3000-3100 cm⁻¹ .[3]

  • =C-H Bending (δ(=C-H)): Out-of-plane bending vibrations of the alkene C-H bonds occur in the 650-1000 cm⁻¹ region and can be diagnostic of the substitution pattern around the double bond.[3]

Aliphatic Chain Vibrations

The saturated hydrocarbon portions of the macrocyclic ring also contribute to the Raman spectrum.

  • C-H Stretching (ν(C-H)): Stretching vibrations of C-H bonds in CH₂ and CH₃ groups are typically observed in the 2800-3000 cm⁻¹ region.[5]

  • CH₂ and CH₃ Bending (δ(CH₂) and δ(CH₃)): Scissoring, wagging, and twisting modes of methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the fingerprint region, typically between 1300 and 1500 cm⁻¹ .

  • C-C Stretching (ν(C-C)): The stretching of the carbon-carbon single bonds of the macrocyclic backbone gives rise to bands in the 800-1200 cm⁻¹ range. These modes can be sensitive to the overall conformation of the ring.

Quantitative Data Presentation

The following tables summarize key Raman band assignments for macrocyclic alkenes, using the well-characterized macrocyclic polyene antibiotic Amphotericin B as a specific example, supplemented with general data for alkene and alkane vibrations.

Table 1: Raman Band Assignments for Amphotericin B

Raman Shift (cm⁻¹)AssignmentReference
1559C=C symmetric stretching of the polyene chain[6]
1157C-C stretching of the polyene chain[6]

Note: The exact peak positions can vary slightly depending on the solvent and aggregation state of the molecule.[7]

Table 2: General Raman Band Correlation for Functional Groups in Macrocyclic Alkenes

Functional GroupVibrational ModeTypical Raman Shift Range (cm⁻¹)Intensity
Alkene (C=C)C=C Stretch1640 - 1680Strong to Medium
=C-H Stretch3000 - 3100Medium
=C-H Bend (out-of-plane)650 - 1000Medium to Strong
Alkane (C-C)C-H Stretch (CH₂, CH₃)2800 - 3000Strong
CH₂/CH₃ Bending1300 - 1500Medium to Weak
C-C Stretch800 - 1200Medium to Weak

Experimental Protocols

A generalized experimental protocol for obtaining the Raman spectrum of a macrocyclic alkene is provided below. Specific parameters will need to be optimized depending on the sample and the instrument used.

Sample Preparation
  • Solid Samples: The macrocyclic alkene can be analyzed as a crystalline powder or a lyophilized solid. The sample is typically placed on a microscope slide or in a capillary tube.

  • Solutions: The compound is dissolved in a suitable solvent. It is crucial to select a solvent with minimal Raman scattering in the spectral regions of interest. Common solvents for Raman spectroscopy include water, ethanol, and chloroform. The concentration of the solution should be optimized to obtain a good signal-to-noise ratio.

Instrumentation and Data Acquisition

A standard Raman spectroscopy setup consists of a laser source, sample illumination and collection optics, a spectrometer, and a detector.

  • Laser Source: A laser with a wavelength that does not cause fluorescence in the sample is chosen. Common laser lines for pharmaceutical analysis are 532 nm, 785 nm, and 1064 nm. For colored samples like Amphotericin B, a resonance Raman effect can be utilized by choosing a laser wavelength that matches an electronic transition of the molecule, significantly enhancing the Raman signal of the chromophore.[8]

  • Spectrometer: A high-resolution spectrometer is used to disperse the scattered light.

  • Detector: A sensitive detector, such as a charge-coupled device (CCD), is used to record the Raman spectrum.

Example Experimental Parameters for Amphotericin B Analysis: [6]

  • Instrument: Raman microspectrometer

  • Laser Wavelength: 532 nm

  • Laser Power: Adjusted to avoid sample degradation.

  • Objective Lens: 100x

  • Acquisition Time: Dependent on signal intensity, often in the range of seconds to minutes.

Visualization of Workflows and Relationships

General Workflow for Raman Analysis of a Macrocyclic Alkene

The following diagram illustrates a typical workflow for the analysis of a macrocyclic alkene using Raman spectroscopy.

Raman_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Application Solid Solid Sample Raman_Spectrometer Raman Spectrometer Solid->Raman_Spectrometer Solution Solution Sample Solution->Raman_Spectrometer Baseline_Correction Baseline Correction Raman_Spectrometer->Baseline_Correction Peak_Fitting Peak Fitting & Analysis Baseline_Correction->Peak_Fitting Structural_Info Structural Information Peak_Fitting->Structural_Info Conformational_Analysis Conformational Analysis Peak_Fitting->Conformational_Analysis Drug_Dev Drug Development Application Structural_Info->Drug_Dev Conformational_Analysis->Drug_Dev

Caption: General workflow for Raman analysis.

Relationship between Molecular Structure and Raman Spectrum

The following diagram illustrates the relationship between the molecular structure of a macrocyclic alkene and the information contained within its Raman spectrum.

Structure_Spectrum_Relationship cluster_features Structural Features cluster_raman Raman Spectral Features Macrocyclic_Alkene Macrocyclic Alkene Structure Alkene_Group Alkene Group (C=C) Macrocyclic_Alkene->Alkene_Group Aliphatic_Backbone Aliphatic Backbone (C-C, C-H) Macrocyclic_Alkene->Aliphatic_Backbone Functional_Groups Other Functional Groups Macrocyclic_Alkene->Functional_Groups Conformation 3D Conformation Macrocyclic_Alkene->Conformation C_C_Stretch C=C Stretch (1640-1680 cm⁻¹) Alkene_Group->C_C_Stretch C_H_Vibrations C-H Vibrations (2800-3100 cm⁻¹) Aliphatic_Backbone->C_H_Vibrations Fingerprint_Region Fingerprint Region (400-1500 cm⁻¹) Aliphatic_Backbone->Fingerprint_Region Functional_Groups->Fingerprint_Region Peak_Shifts Peak Shifts & Broadening Conformation->Peak_Shifts

References

In-Depth Technical Guide: DFT Calculations on Cyclopentadecene Conformers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) calculations to the conformational analysis of cyclopentadecene, a macrocyclic alkene of interest in medicinal chemistry and materials science. Due to the inherent flexibility of its fifteen-membered ring, this compound can adopt a multitude of low-energy conformations that significantly influence its physicochemical properties and biological activity. Understanding the relative stabilities and geometric parameters of these conformers is crucial for rational drug design and the development of novel materials. This document outlines the theoretical background, presents detailed computational protocols, summarizes key quantitative data from analogous macrocyclic systems, and illustrates a typical computational workflow relevant to drug discovery.

Introduction: The Conformational Complexity of Macrocycles

Macrocyclic compounds, such as this compound, occupy a unique chemical space between small molecules and large biologics. Their constrained yet flexible nature allows them to bind to challenging biological targets, including protein-protein interfaces. However, this flexibility also gives rise to a complex conformational landscape. The biological activity of a macrocycle is intimately linked to the specific conformation it adopts upon binding to its target. Therefore, a thorough understanding of the conformational preferences of macrocycles is a critical aspect of drug discovery and development.

Computational methods, particularly DFT, have become indispensable tools for exploring the potential energy surface of flexible molecules. DFT provides a good balance between computational cost and accuracy for determining the geometries and relative energies of different conformers. This guide focuses on the practical application of DFT, specifically using the B3LYP functional with the 6-31G* basis set, to the study of this compound conformers.

Conformational Analysis of this compound: A DFT Perspective

Direct and exhaustive DFT studies on the conformational landscape of this compound are not widely published. However, the principles of its conformational analysis can be effectively understood by examining studies on closely related medium-ring and large-ring cycloalkenes, such as cyclooctene, cyclodecene, and cyclododecane (B45066).

The key conformational features of this compound are determined by the interplay of several factors:

  • Ring Strain: This includes angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds).

  • Transannular Strain: Non-bonded interactions between atoms across the ring, which are particularly significant in medium-sized rings.[1]

  • Cis/Trans Isomerism of the Double Bond: The geometry of the double bond imposes significant constraints on the overall ring conformation. For cycloalkenes with fewer than eleven carbon atoms, the cis isomer is generally more stable due to increased ring strain in the trans isomer.[2][3] As the ring size increases, the strain in the trans isomer is alleviated, and it can become more stable than the cis isomer. For cyclododecene, the trans isomer is slightly more stable than the cis isomer.[2] Given its larger ring size, trans-cyclopentadecene is also expected to be more stable than its cis counterpart.

Quantitative Data: Insights from Analogous Macrocycles

To provide quantitative insights into the conformational energetics of this compound, we present data from DFT studies on analogous macrocycles. These values offer a reasonable approximation of the energetic differences and geometric features that can be expected for this compound conformers.

Relative Energies of Cycloalkene Conformers

The following table summarizes the relative energies of conformers for cyclododecane, a well-studied macrocycle, calculated at the B3LYP/6-311++G(d,p) level of theory. This level of theory provides a good reference for the expected energetic spread of conformers.

ConformerRelative Energy (kcal/mol)
[4] 0.00
[5] 1.61
[6] 5.23
Other > 6.00
Table 1: Relative energies of cyclododecane conformers. The square bracket notation indicates the number of bonds on each side of the square-like conformation. The[4] conformation is the most stable.

For cis/trans isomers of cyclodecene, experimental data indicates that the cis isomer is more stable than the trans isomer.[7] This trend is expected to reverse for larger rings like this compound.

Key Geometric Parameters

The conformation of a cycloalkene is defined by its set of dihedral angles. The following table provides representative dihedral angles for the most stable conformer of cis-cyclododecene, which adopts a [1ene2333] conformation.[8]

Torsion AngleValue (°)
C1-C2-C3-C4-75.8
C2-C3-C4-C555.2
C3-C4-C5-C665.1
C4-C5-C6-C7-169.3
C5-C6-C7-C860.5
C6-C7-C8-C962.3
C7-C8-C9-C10-170.1
C8-C9-C10-C1163.2
C9-C10-C11-C1258.7
C10-C11-C12-C1-169.5
C11-C12-C1-C268.9
C12-C1-C2-C31.2
Table 2: Selected dihedral angles for the [1ene2333] conformation of cis-cyclododecene.

Experimental and Computational Protocols

This section details the methodologies for performing DFT calculations on this compound conformers, focusing on the widely used B3LYP functional and 6-31G* basis set.

Conformational Search

Due to the high flexibility of this compound, a thorough conformational search is the essential first step. This is typically performed using molecular mechanics force fields, which are computationally less expensive than DFT.

Protocol for Conformational Search:

  • Initial Structure Generation: Build an initial 3D structure of cis- and trans-cyclopentadecene.

  • Force Field Selection: Employ a suitable molecular mechanics force field such as MMFF94 or OPLS3e.

  • Search Algorithm: Use a robust conformational search algorithm. Popular methods include:

    • Systematic Search: Rotates bonds by a defined increment. This is computationally expensive for large molecules.

    • Stochastic Search (e.g., Monte Carlo): Randomly perturbs the geometry and accepts new conformations based on their energy.

    • Molecular Dynamics: Simulates the motion of the molecule at a given temperature, sampling different conformations over time.

  • Energy Minimization: Each generated conformer is minimized using the chosen force field.

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on RMSD (Root Mean Square Deviation) and energy to select a representative set of low-energy conformers for further DFT calculations.

DFT Geometry Optimization and Energy Calculation

The low-energy conformers identified from the conformational search are then subjected to more accurate DFT calculations.

Protocol for B3LYP/6-31G* Calculations:

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[9][10][11][12]

  • Input File Preparation: For each conformer, create an input file specifying the atomic coordinates, charge (0), and spin multiplicity (singlet).

  • Calculation Setup:

    • Job Type: Opt for geometry optimization.

    • Method: B3LYP for the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.[1][10]

    • Basis Set: 6-31G* (also denoted as 6-31G(d)).[10] This basis set includes polarization functions on heavy (non-hydrogen) atoms.

    • Convergence Criteria: Use default or tighter convergence criteria for the geometry optimization.

  • Execution: Run the calculation.

  • Verification of Minima: After optimization, it is crucial to perform a frequency calculation (Freq keyword) to ensure that the optimized structure corresponds to a true energy minimum (i.e., has no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.

  • Data Analysis: Extract the final electronic energies, ZPVE-corrected energies, and optimized geometries (bond lengths, bond angles, and dihedral angles) for each conformer.

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a computational study on this compound conformers and its application in a drug discovery context.

Conformational_Analysis_Workflow cluster_0 Conformational Search cluster_1 DFT Calculations cluster_2 Analysis start Initial 3D Structure of this compound conf_search Molecular Mechanics Conformational Search (e.g., Monte Carlo, Molecular Dynamics) start->conf_search filtering Filter and Cluster Conformers (Energy and RMSD) conf_search->filtering dft_opt Geometry Optimization (B3LYP/6-31G*) filtering->dft_opt freq_calc Frequency Calculation (Verify Minima, Obtain ZPVE) dft_opt->freq_calc rel_energy Calculate Relative Energies freq_calc->rel_energy data_analysis Analyze Geometric Parameters (Dihedral Angles, etc.) rel_energy->data_analysis pes Map Potential Energy Surface data_analysis->pes

Computational workflow for the conformational analysis of this compound.

Drug_Discovery_Workflow cluster_0 Target Identification & Ligand Design cluster_1 Computational Modeling cluster_2 Lead Optimization target Identify Biological Target macrocycle_design Design Linear Precursor or Initial Macrocycle target->macrocycle_design conf_analysis Conformational Analysis of Macrocycle (as per previous workflow) macrocycle_design->conf_analysis docking Molecular Docking of Conformers to Target conf_analysis->docking binding_energy Calculate Binding Free Energy (e.g., MM/PBSA, FEP) docking->binding_energy sar Structure-Activity Relationship (SAR) Analysis binding_energy->sar adme_pred In Silico ADME/Tox Prediction sar->adme_pred synthesis Synthesis and In Vitro Testing adme_pred->synthesis

A generalized computational workflow for macrocycle drug discovery.

Conclusion

This technical guide has provided a framework for the computational investigation of this compound conformers using DFT calculations. While direct experimental data for this compound is scarce, a robust understanding of its conformational preferences can be achieved through the careful application of established computational protocols and by drawing analogies from well-studied, structurally related macrocycles. The B3LYP/6-31G* level of theory offers a reliable and computationally feasible approach for obtaining valuable insights into the geometries and relative stabilities of the various conformers. The methodologies and workflows described herein are intended to serve as a practical resource for researchers in drug discovery and related fields, enabling the rational design and optimization of macrocyclic compounds with desired properties.

References

Theoretical Reactivity of Cyclopentadecene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct theoretical and experimental studies on the reactivity of cyclopentadecene are notably scarce in publicly available scientific literature. This guide, therefore, extrapolates and predicts the reactivity of this compound based on established principles of alkene chemistry and computational and experimental studies on analogous, more thoroughly researched macrocyclic alkenes (typically C12-C18). The presented quantitative data and experimental protocols are derived from these analogous systems and should be considered as predictive benchmarks for this compound, requiring experimental validation.

Introduction

This compound is a 15-carbon macrocyclic alkene, a class of molecules with significant interest in fragrance chemistry, natural product synthesis, and polymer science. Understanding and predicting its reactivity is crucial for designing synthetic routes and developing new materials. Computational chemistry offers powerful tools to investigate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately guide experimental work. This technical guide provides a theoretical overview of the reactivity of this compound, focusing on key reaction classes including epoxidation, hydrogenation, and polymerization.

Computational Methodologies for Reactivity Prediction

The reactivity of this compound can be theoretically investigated using a variety of computational chemistry methods. Density Functional Theory (DFT) is a widely used approach that provides a good balance between accuracy and computational cost for studying reaction mechanisms, transition states, and energy profiles. For more accurate energy calculations, higher-level methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed, often in a single-point energy calculation on DFT-optimized geometries.

Quantum mechanics/molecular mechanics (QM/MM) methods can be particularly useful for studying reactions in a solvent or with large catalyst systems, where the reactive center is treated with a high level of theory (QM) and the surrounding environment is treated with a more computationally efficient method (MM).

Key Reaction Classes and Predicted Reactivity

Epoxidation

Epoxidation, the formation of an epoxide from an alkene, is a fundamental transformation in organic synthesis. For macrocyclic alkenes, this reaction is of interest for the synthesis of complex molecules and specialty polymers.

Theoretical Insights from Analogous Systems:

Computational studies on the epoxidation of various alkenes, including macrocyclic ones, have elucidated the mechanism of this reaction with different oxidizing agents. For instance, studies on Mn-Salen macrocyclic catalysts have utilized DFT calculations to rationalize the enantioselectivity of epoxidation reactions.[1] Mechanistic studies on alkene epoxidation by macrocyclic manganese porphyrin catalysts have also been supported by DFT calculations to understand the formation of active catalytic species.[2][3]

Predicted Reactivity of this compound:

The double bond in this compound is expected to be susceptible to epoxidation by common reagents such as peroxy acids (e.g., m-CPBA) and metal-oxo catalysts. The large, flexible ring of this compound may allow for relatively facile attack on the double bond, although the conformational dynamics of the ring could influence the stereoselectivity of the reaction.

Logical Workflow for a Theoretical Epoxidation Study:

Hydrogenation_Pathway Reactants This compound + H₂ + Catalyst Adsorption Adsorption onto Catalyst Surface Reactants->Adsorption Heterogeneous Process H_Addition1 First H-atom Addition Adsorption->H_Addition1 Rate-determining step H_Addition2 Second H-atom Addition H_Addition1->H_Addition2 Product Cyclopentadecane H_Addition2->Product Desorption ROMP_Study_Flow cluster_catalyst Catalyst Analysis cluster_reaction Reaction Pathway Catalyst_Opt Optimize Catalyst Geometry Catalyst_Active Model Active Catalytic Species Catalyst_Opt->Catalyst_Active Monomer_Coord Monomer Coordination Catalyst_Active->Monomer_Coord Metathesis_TS [2+2] Cycloaddition Transition State Monomer_Coord->Metathesis_TS Metallocyclobutane Metallocyclobutane Intermediate Metathesis_TS->Metallocyclobutane Ring_Opening Ring-Opening to Linear Polymer Chain Metallocyclobutane->Ring_Opening

References

Molecular Modeling of Cyclopentadecene Isomers: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclopentadecene, a fifteen-carbon macrocyclic alkene, presents a compelling scaffold for the development of novel therapeutics. Its (E) and (Z) isomers possess distinct three-dimensional structures that can profoundly influence their physicochemical properties and biological activity. As the pharmaceutical industry increasingly targets complex intracellular protein-protein interactions (PPIs), macrocycles like this compound are emerging as a promising modality. Their size and conformational flexibility allow them to address large, flat target surfaces often considered "undruggable" by traditional small molecules.[1][2][3][4] This technical guide provides an in-depth overview of the molecular modeling techniques used to investigate the conformational landscapes of this compound isomers. It further details experimental protocols for their characterization and discusses their potential applications in drug development, particularly as inhibitors of protein-protein interactions.

Introduction: The Therapeutic Potential of Macrocyclic Alkenes

Macrocyclic compounds, defined as molecules containing rings of 12 or more atoms, occupy a unique chemical space between small molecules and large biologics.[5][6] This structural characteristic endows them with a unique combination of conformational rigidity and flexibility, which can be optimized for high-affinity and selective binding to challenging biological targets.[7] Natural products have historically been a rich source of macrocyclic drugs, but the de novo design of synthetic macrocycles is a rapidly advancing field.[5][7]

The simple hydrocarbon scaffold of this compound offers a foundational structure that can be functionalized to create libraries of potential drug candidates. The critical first step in this process is a thorough understanding of the conformational preferences and relative energies of its geometric isomers, (E)-cyclopentadecene and (Z)-cyclopentadecene. Molecular modeling serves as an indispensable tool for this purpose, providing insights that guide synthesis and experimental testing.[8]

Computational Molecular Modeling

Computational chemistry allows for the detailed exploration of molecular structures and energies.[8][9] For this compound isomers, a combination of molecular mechanics and quantum mechanics is employed to build a comprehensive understanding of their properties.

Molecular Mechanics and Force Fields

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of molecules.[10] The accuracy of MM simulations is highly dependent on the quality of the underlying force field , a set of parameters and equations that define the energy of a molecule as a function of its atomic coordinates.[10]

For macrocycles like this compound, selecting an appropriate force field is crucial. Recent studies have benchmarked several modern force fields for their ability to reproduce the conformational ensembles of macrocycles. The OpenFF 2.0 and XFF force fields have shown particularly good performance, often outperforming older, more established force fields like GAFF2 and OPLS/AA.[1] Machine-learned force fields are also emerging as a powerful alternative, capable of achieving high accuracy by learning from large quantum chemical datasets.[11]

Conformational Search and Energy Minimization

A key aspect of modeling flexible macrocycles is performing a thorough conformational search to identify low-energy structures. This can be achieved through various algorithms, such as molecular dynamics (MD) simulations or systematic rotor searches. Once a set of candidate conformations is generated, their geometries are optimized to find the nearest local energy minimum.

The following diagram illustrates a typical workflow for the computational analysis of this compound isomers.

G cluster_0 Computational Workflow A Initial 3D Structure Generation ((E)- & (Z)-Cyclopentadecene) B Force Field Selection (e.g., OpenFF 2.0) A->B Select appropriate parameter set C Conformational Search (Molecular Dynamics or Systematic Search) B->C Apply force field D Geometry Optimization (e.g., DFT: B3LYP/6-31G*) C->D Refine low-energy conformers E Energy Calculation & Analysis (Relative Stabilities, ΔE) D->E Calculate single-point energies F Property Calculation (Bond lengths, Dihedral angles, NMR shifts) E->F Analyze optimized structures

Computational analysis workflow for this compound isomers.
Quantum Mechanics Calculations

For higher accuracy in energy calculations and to obtain electronic properties, quantum mechanics (QM) methods are employed. Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost.[12][13] Functionals such as B3LYP or those from the M06 suite , paired with basis sets like 6-31G *, are commonly used for geometry optimization and energy calculations of organic molecules.[14][15][16] These calculations are essential for validating the results from molecular mechanics and for providing more reliable data on the relative stabilities of the (E) and (Z) isomers.

Quantitative Data Summary
Parameter(Z)-Cyclooctene(E)-CycloocteneMethod
Relative Energy (kcal/mol) 0.0+9.1MP2/6-31G//HF/6-31G
C1=C2 Bond Length (Å) 1.3381.341HF/6-31G
C1-C2-C3 Bond Angle (°) 128.5121.9HF/6-31G
C8-C1-C2-C3 Dihedral Angle (°) 2.1140.4HF/6-31G*

Table 1: Illustrative computational data for cyclooctene (B146475) isomers. The higher relative energy of the (E)-isomer reflects the significant ring strain in medium-sized trans-cycloalkenes.

Experimental Protocols and Characterization

Experimental validation is critical to confirm the predictions from molecular modeling. The separation and characterization of this compound isomers rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.[17] The slight differences in polarity and boiling point between (E)- and (Z)-cyclopentadecene allow for their separation on an appropriate GC column.

Protocol: GC-MS Analysis of this compound Isomers

  • Sample Preparation: Dissolve the mixture of this compound isomers in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

    • Column: A high-polarity capillary column, such as one with a cyanopropyl stationary phase (e.g., SP-2560 or BPX70), is recommended for optimal separation of cis/trans isomers.[18]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and hold for 1-2 minutes. Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 250 °C and hold for 5-10 minutes. The exact program should be optimized to achieve baseline separation.

    • Expected Elution Order: Generally, trans-alkenes are less retained and elute before their cis counterparts on polar columns.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300. The molecular ion peak for this compound (C₁₅H₂₈) is expected at m/z 208.

    • Data Analysis: Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST). The retention times will differentiate the isomers.

G cluster_1 GC-MS Experimental Workflow A Sample Preparation (Isomer mixture in solvent) B Injection (Split/splitless injector) A->B C GC Separation (High-polarity column) B->C Temperature Program D Ionization (Electron Ionization, 70 eV) C->D Elution E Mass Analysis (Quadrupole or ToF) D->E F Detection & Data Analysis (Chromatogram & Mass Spectra) E->F

Workflow for the GC-MS analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules. For this compound isomers, both ¹H and ¹³C NMR are valuable, with key differences expected in the chemical shifts and coupling constants of the atoms at and near the double bond.

Protocol: NMR Characterization

  • Sample Preparation: Dissolve the purified isomer (or mixture) in a deuterated solvent (e.g., CDCl₃) to a concentration of 5-10 mg/mL. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Analysis:

    • Olefinic Protons: The protons on the double bond (CH =CH ) will appear in the downfield region, typically between 5.0 and 5.5 ppm.

    • Coupling Constants (J): The key diagnostic feature is the coupling constant between the olefinic protons. For the (Z)-isomer (cis) , the ³JHH coupling constant is typically in the range of 6-15 Hz . For the (E)-isomer (trans) , this coupling is significantly larger, in the range of 11-18 Hz .

    • Allylic Protons: The protons on the carbons adjacent to the double bond (-CH ₂-CH=CH-) will show characteristic multiplets, also influenced by the double bond geometry.

  • ¹³C NMR Analysis:

    • Olefinic Carbons: The sp²-hybridized carbons of the double bond (C =C ) will have distinct chemical shifts, typically in the range of 120-140 ppm.

    • Aliphatic Carbons: The sp³-hybridized carbons of the ring will appear further upfield. The specific chemical shifts can be influenced by the overall conformation of the macrocycle.

  • 2D NMR: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals, confirming the connectivity of the molecule.

Relevance in Drug Development: Targeting Protein-Protein Interactions

Protein-protein interactions are fundamental to cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] However, PPIs are notoriously difficult to drug with conventional small molecules due to their large, flat, and featureless binding interfaces.[3][4]

Macrocycles are uniquely suited to tackle this challenge. Their larger size allows them to make more extensive contacts with the target protein surface, achieving affinities and specificities that are often unattainable for smaller molecules.[3] The conformational pre-organization of a macrocycle reduces the entropic penalty upon binding, which can lead to highly potent inhibition.[6]

A prominent example of a PPI target in oncology is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2 . In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate unchecked. Inhibiting the p53-MDM2 interaction can restore p53 function and trigger apoptosis in cancer cells. Several macrocyclic peptides have been developed to effectively inhibit this interaction.

While this compound itself is a simple hydrocarbon, it represents a core scaffold that can be elaborated with functional groups (e.g., hydroxyls, amides, aromatic rings) designed to interact with specific "hot spots" on a protein surface. The (E) and (Z) geometries would serve as distinct templates, presenting these functional groups in different spatial orientations, potentially leading to isomers with vastly different biological activities.

The diagram below illustrates the p53-MDM2 signaling pathway, a representative target for macrocyclic inhibitors.

G cluster_pathway p53-MDM2 Signaling Pathway p53 p53 (Tumor Suppressor) mdm2 MDM2 (E3 Ubiquitin Ligase) p53->mdm2 Activates transcription of apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces mdm2->p53 Binds & Ubiquitinates proteasome Proteasome mdm2->proteasome Targets for Degradation inhibitor Macrocyclic Inhibitor (e.g., this compound Derivative) inhibitor->mdm2 Binds to p53 pocket

Inhibition of the p53-MDM2 interaction by a macrocyclic compound.

Conclusion

The (E) and (Z) isomers of this compound represent distinct chemical entities with unique three-dimensional structures. A thorough understanding of their conformational preferences, achievable through a synergistic application of computational modeling and experimental characterization, is the cornerstone for their development as novel therapeutic agents. Molecular mechanics with modern force fields, refined by DFT calculations, can accurately predict the geometries and relative stabilities of these isomers. These predictions can be validated using well-established analytical techniques like GC-MS and NMR spectroscopy. As the field of drug discovery continues to embrace macrocycles for their ability to modulate challenging targets like protein-protein interactions, foundational scaffolds like this compound will play an increasingly important role in the design of the next generation of medicines.

References

A Technical Guide to Natural Sources of Macrocyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation, and biosynthesis of prominent macrocyclic alkenes. The focus is on providing practical information for researchers in drug discovery and natural product chemistry, with detailed experimental protocols, quantitative data, and visualization of biosynthetic pathways.

Introduction to Macrocyclic Alkenes

Macrocyclic alkenes are a structurally diverse class of natural products characterized by a large ring structure containing at least one carbon-carbon double bond. These compounds are of significant interest to the pharmaceutical industry due to their wide range of potent biological activities, including anticancer, antifungal, and antibiotic properties. Their unique conformational flexibility and ability to bind to challenging protein targets make them attractive scaffolds for drug development. This guide explores three exemplary macrocyclic alkenes: the epothilones, brefeldin A, and the dolabelides.

Epothilones

The epothilones are a class of 16-membered polyketide macrolactones that exhibit potent anticancer activity by stabilizing microtubules, similar to the mechanism of paclitaxel.[1] They were first discovered as metabolites from the myxobacterium Sorangium cellulosum.[2]

Natural Source and Quantitative Data

Epothilones are primarily produced by the soil-dwelling myxobacterium Sorangium cellulosum. The production yields can vary significantly depending on the strain and fermentation conditions.

CompoundProducing OrganismTypical YieldOptimized YieldReference
Epothilone (B1246373) ASorangium cellulosum So ce90/B2Low and variable-[3]
Epothilone BSorangium cellulosum So ce90/B2Low and variable108.67 mg/L[3][4]
Epothilone CSorangium cellulosum So ce90/B23-6 mg/L-[3][5]
Epothilone DSorangium cellulosum So ce90/B23-6 mg/LIncreased by 34.9% with epoK gene disruption[3][5][6]
Experimental Protocols

A high-yielding mutant strain of Sorangium cellulosum SoF5-76 can be used for improved epothilone B production.[4]

  • Culture Medium: Potato starch (4.8 g/L), skim milk powder (2.3 g/L), glucose (0.5 g/L), soybean powder (2 g/L), magnesium sulfate (B86663) (2 g/L), calcium chloride (2 g/L), EDTA-Fe³⁺ (2 mL/L), trace elements (0.5 mL/L), and absorbent resin (2%).[4]

  • Fermentation Conditions: The pH is adjusted to 7.4, with a liquid volume of 50 mL in a 250 mL flask. The inoculation amount is 8%, and the culture is incubated at 30°C.[4] Fermentation cycles are typically long, lasting around one month.[7]

HSCCC is an effective method for the preparative separation of epothilones A and B from the fermentation broth.[8]

  • Sample Preparation: The fermentation broth is extracted with an organic solvent (e.g., ethyl acetate), and the crude extract is concentrated.

  • HSCCC System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (7:7:5:5 by volume) is utilized.[8]

  • Procedure:

    • The multilayer-coiled column is entirely filled with the upper phase as the stationary phase.

    • The apparatus is rotated at an appropriate speed while the lower phase is pumped into the head of the inlet of the column.

    • After hydrodynamic equilibrium is reached, the sample solution (100 mg of crude extract dissolved in the solvent mixture) is injected.[8]

    • The effluent from the outlet of the column is continuously monitored by a UV detector.

    • Fractions are collected according to the elution profile.

  • Purity and Yield: From 100 mg of crude extract, this method can yield 22.8 mg of Epothilone A (97.2% purity) and 38.4 mg of Epothilone B (96.5% purity).[8]

Biosynthesis of Epothilones

The biosynthesis of epothilones is a well-characterized pathway involving a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.[1][7] The backbone is assembled by type I PKS modules (EpoA, EpoC, EpoD, EpoE, and EpoF), while the thiazole (B1198619) ring is incorporated from cysteine by the NRPS module (EpoB).[7][9] The final epoxidation step to produce epothilones A and B from C and D, respectively, is catalyzed by a P450 epoxidase encoded by the epoK gene.[7][9]

Epothilone_Biosynthesis Acetate Acetate EpoA EpoA (PKS) Acetate->EpoA Propionate Propionate Propionate->EpoA Cysteine Cysteine EpoB EpoB (NRPS) Cysteine->EpoB SAM S-Adenosyl- methionine SAM->EpoA EpoC EpoC (PKS) EpoA->EpoC EpoB->EpoA EpoD EpoD (PKS) EpoC->EpoD EpoE EpoE (PKS) EpoD->EpoE EpoF EpoF (PKS) EpoE->EpoF Linear_Polyketide Linear Polyketide-Peptide EpoF->Linear_Polyketide Cyclization Cyclization (Thioesterase) Linear_Polyketide->Cyclization Epothilone_C_D Epothilone C (R=H) Epothilone D (R=CH3) Cyclization->Epothilone_C_D EpoK EpoK (P450 Epoxidase) Epothilone_C_D->EpoK Epothilone_A_B Epothilone A (R=H) Epothilone B (R=CH3) EpoK->Epothilone_A_B

Caption: Biosynthetic pathway of epothilones.

Brefeldin A

Brefeldin A is a macrolide polyketide produced by several species of fungi, most notably Penicillium brefeldianum.[10] It is a potent inhibitor of intracellular protein transport between the endoplasmic reticulum and the Golgi apparatus.[10]

Natural Source and Quantitative Data

Brefeldin A is isolated from the fermentation broth of Penicillium brefeldianum.

CompoundProducing OrganismYieldReference
Brefeldin APenicillium brefeldianum121 mg/L of culture medium[11]
Experimental Protocols

Penicillium brefeldianum can be cultured in a suitable liquid medium to produce brefeldin A.

A chromatographic method is employed for the isolation of brefeldin A from the culture medium.[11]

  • Adsorption: The culture medium is passed through a reversed-phase (C18) silica (B1680970) column, to which brefeldin A adsorbs.[11]

  • Desorption: The adsorbed brefeldin A is then desorbed from the column using methanol (B129727).[11]

  • Crystallization: The methanol eluate is concentrated, and upon addition of water, crystalline brefeldin A precipitates.[11]

  • Recovery: Additional brefeldin A remaining in the mother liquor can be recovered by preparative HPLC.[11]

Biosynthesis of Brefeldin A

The biosynthesis of brefeldin A proceeds through a polyketide pathway, involving a highly reducing polyketide synthase (HRPKS).[12] The final hydroxylation at the C-7 position is believed to be one of the last steps in the biosynthetic sequence.[3]

BrefeldinA_Biosynthesis Acetyl_CoA Acetyl-CoA Bref_PKS Bref-PKS (HRPKS) Acetyl_CoA->Bref_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->Bref_PKS Polyketide_Intermediate Polyketide Intermediate Bref_PKS->Polyketide_Intermediate Cyclization Cyclization & Tailoring Polyketide_Intermediate->Cyclization Brefeldin_C Brefeldin C Cyclization->Brefeldin_C Hydroxylation Hydroxylation (C-7) Brefeldin_C->Hydroxylation Brefeldin_A Brefeldin A Hydroxylation->Brefeldin_A

Caption: Proposed biosynthetic pathway of Brefeldin A.

Dolabelides

The dolabelides are a series of cytotoxic macrolides isolated from the sea hare Dolabella auricularia. These compounds exhibit potent activity against various cancer cell lines.

Natural Source and Quantitative Data

Dolabelides are found in the marine mollusk Dolabella auricularia. However, the yields from their natural source are extremely low. It is important to note that the dolabelides are part of a larger family of cytotoxic compounds, the dolastatins, also isolated from this sea hare. The quantitative data available is often for the dolastatins as a group.

Compound GroupProducing OrganismYieldReference
Dolastatins 10-15Dolabella auricularia10⁻⁶ to 10⁻⁷ %[7]
Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of dolabelides from Dolabella auricularia are not extensively reported in the scientific literature. The primary focus of research on dolabelides has been on their total synthesis due to the very low natural abundance. However, a general procedure for the extraction of bioactive compounds from Dolabella auricularia can be inferred.

  • Collection and Extraction: Specimens of Dolabella auricularia are collected, and the whole animals are typically extracted with a polar solvent such as methanol.

  • Fractionation: The crude extract is then subjected to bioassay-guided fractionation, which involves a series of chromatographic steps to isolate the active compounds. This process is challenging due to the minute quantities of the target molecules. For instance, the isolation of dolastatins 10-15 required processing 1,600 kg of the sea hare.[7]

Biosynthesis of Dolabelides

The biosynthetic pathway of dolabelides has not yet been elucidated. It is widely hypothesized that many of the secondary metabolites found in sea hares, including the dolastatins, are not produced by the mollusk itself but are sequestered from their diet, which often includes cyanobacteria. Recent research has identified the biosynthetic gene cluster for dolastatin 10 in the marine cyanobacterium Caldora penicillata (formerly Symploca sp.).[2] This suggests that the dolabelides may also be of cyanobacterial origin. However, the specific genes and enzymes responsible for dolabelide biosynthesis remain unknown. Due to the lack of information, a biosynthetic pathway diagram cannot be provided at this time.

Conclusion

Macrocyclic alkenes from natural sources represent a rich reservoir of chemical diversity with significant potential for drug discovery. The epothilones and brefeldin A serve as excellent examples of how detailed investigation into the natural production of these molecules, from fermentation to biosynthesis, can provide valuable insights for their development as therapeutic agents. While the study of dolabelides from their natural source is hampered by extremely low yields and an unknown biosynthetic origin, they remain compelling targets for total synthesis and further biological evaluation. Future research, potentially leveraging metagenomic approaches, may yet uncover the biosynthetic pathways of these and other rare marine-derived macrocycles.

References

Biosynthesis of Long-Chain Alkenes in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alkenes, hydrocarbons with one or more double bonds, are integral components of the cuticular wax that forms a protective layer on the aerial surfaces of terrestrial plants. This hydrophobic barrier is crucial for preventing non-stomatal water loss, protecting against UV radiation, and mediating interactions with pathogens and insects. The unique physicochemical properties of long-chain alkenes also make them attractive targets for the development of biofuels, specialty chemicals, and pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthesis of long-chain alkenes in plants, detailing the core metabolic pathways, regulatory networks, quantitative data on their composition, and key experimental protocols for their analysis.

Core Biosynthetic Pathway of Long-Chain Alkenes

The biosynthesis of long-chain alkenes in plants is a multi-step process that begins with the production of very-long-chain fatty acids (VLCFAs) and culminates in the formation of alkenes, primarily within the endoplasmic reticulum (ER) of epidermal cells. The pathway can be broadly divided into two major stages: fatty acid elongation and the subsequent conversion of VLCFAs to alkenes.

Fatty Acid Elongation (FAE)

The foundation for long-chain alkene synthesis is the production of VLCFAs (C20 and longer) through the fatty acid elongase (FAE) complex located in the ER.[1] This complex iteratively adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer, typically palmitoyl-CoA (C16) or stearoyl-CoA (C18). Each cycle of elongation involves four key enzymatic reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA, forming a β-ketoacyl-CoA. This is the rate-limiting step and determines the substrate specificity and the final chain length of the VLCFA.[1][2]

  • First Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.[1]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[1]

  • Second Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer.[1]

This elongated acyl-CoA can then re-enter the cycle for further elongation or exit the FAE complex for subsequent modification.

FAE_Pathway cluster_FAE Fatty Acid Elongase (FAE) Complex in ER Acyl_CoA Acyl-CoA (Cn) KCS KCS Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS beta_ketoacyl_CoA β-Ketoacyl-CoA (Cn+2) KCS->beta_ketoacyl_CoA KCR KCR beta_ketoacyl_CoA->KCR beta_hydroxyacyl_CoA β-Hydroxyacyl-CoA (Cn+2) KCR->beta_hydroxyacyl_CoA HCD HCD beta_hydroxyacyl_CoA->HCD trans_enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) HCD->trans_enoyl_CoA ECR ECR trans_enoyl_CoA->ECR Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA

Figure 1. The Fatty Acid Elongase (FAE) complex cycle for VLCFA biosynthesis.
Conversion of VLCFAs to Alkenes

The precise enzymatic steps for the conversion of VLCFAs to long-chain alkenes are still under investigation and may vary between plant species. Several pathways have been proposed:

In many plants, particularly Arabidopsis thaliana, long-chain alkanes are major components of cuticular wax. These are synthesized from VLC-acyl-CoAs via a pathway involving the ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) proteins.[3][4] This complex, in conjunction with cytochrome b5 (CYTB5) as an electron donor, is thought to catalyze the reduction of a VLC-acyl-CoA to a fatty aldehyde, which is then decarbonylated to an alkane.[4][5]

It is hypothesized that in some species, these alkanes can be further modified by desaturases to introduce a double bond, forming an alkene. However, direct evidence for an alkane desaturase in plants is currently limited.

A more strongly supported pathway in some plants involves the desaturation of a VLCFA before its conversion to an alkene. In Arabidopsis thaliana, the acyl-CoA desaturase ADS4.2 has been shown to introduce double bonds into very-long-chain acyl-CoAs (C32 and longer) with ω-7 regiospecificity.[6][7] These unsaturated VLCFAs are then likely converted to alkenes through a decarbonylation or decarboxylation reaction, although the specific enzymes for this final step have not been fully elucidated in this context.

Another proposed mechanism is the direct decarboxylation of an unsaturated fatty acid to a terminal alkene. While enzymes capable of this reaction, such as the P450 fatty acid decarboxylase OleT, have been identified in bacteria and engineered into yeast for alkene production, their direct orthologs and involvement in the primary long-chain alkene biosynthesis in plants are yet to be conclusively demonstrated.[3][8]

Alkene_Biosynthesis cluster_VLCFA VLCFA Production cluster_pathways Proposed Alkene Formation Pathways VLCFA Very-Long-Chain Acyl-CoA (VLC-acyl-CoA) CER1_CER3 CER1/CER3/CYTB5 Complex VLCFA->CER1_CER3 Desaturase_vlcfa Acyl-CoA Desaturase (e.g., ADS4.2) VLCFA->Desaturase_vlcfa Alkane Long-Chain Alkane CER1_CER3->Alkane Desaturase_alk Desaturase? Alkane->Desaturase_alk Alkene1 Long-Chain Alkene Desaturase_alk->Alkene1 label_p1 Alkane Intermediate Pathway Unsat_VLCFA Unsaturated VLC-acyl-CoA Desaturase_vlcfa->Unsat_VLCFA Decarbonylase_decarboxylase Decarbonylase/Decarboxylase? Unsat_VLCFA->Decarbonylase_decarboxylase Alkene2 Long-Chain Alkene Decarbonylase_decarboxylase->Alkene2 label_p2 VLCFA Desaturation Pathway

Figure 2. Proposed biosynthetic pathways for long-chain alkenes from VLC-acyl-CoAs.

Regulatory and Signaling Pathways

The biosynthesis of long-chain alkenes, as part of the overall cuticular wax production, is tightly regulated by a complex network of transcription factors that respond to both developmental cues and environmental stresses.

Transcriptional Regulation

Several families of transcription factors have been identified as key regulators of cuticular wax biosynthesis genes, including those involved in alkene formation.

  • MYB Transcription Factors: MYB96 is a well-characterized R2R3-type MYB transcription factor that acts as a positive regulator of cuticular wax biosynthesis in response to drought and abscisic acid (ABA).[9][10] MYB96 directly binds to the promoters of several wax biosynthetic genes, including KCS and CER genes, to upregulate their expression.[11]

  • AP2/ERF Transcription Factors: The WAX INDUCER1/SHINE1 (WIN1/SHN1) transcription factor is another positive regulator that activates the expression of genes such as KCS1 and CER1.[12] Conversely, the DEWAX transcription factor acts as a negative regulator, suppressing the expression of wax biosynthetic genes, including CER1, particularly in the dark.[7]

Signaling Pathways

The activity of these transcription factors is modulated by various signaling pathways, most notably those related to phytohormones and stress responses.

  • Abscisic Acid (ABA) Signaling: ABA is a key phytohormone involved in drought stress responses. Under drought conditions, ABA levels increase, leading to the activation of the MYB96 transcription factor.[13][14] This, in turn, enhances the expression of wax biosynthetic genes, resulting in increased cuticular wax deposition and improved drought tolerance.[9][10] The signaling cascade involves ABA perception by its receptors, leading to the inhibition of protein phosphatases 2C (PP2Cs), which in turn allows for the activation of SnRK2 kinases. These kinases then phosphorylate and activate downstream transcription factors, including those that regulate MYB96 expression or activity.

  • Light Signaling: The diurnal regulation of cuticular wax biosynthesis is influenced by light, with the DEWAX transcription factor being induced by darkness to repress wax synthesis.[7] This suggests a link between the circadian clock and the regulation of alkene biosynthesis.

Signaling_Pathway cluster_stress Environmental/Developmental Cues cluster_signaling Signaling Cascade cluster_genes Target Gene Expression cluster_output Physiological Response Drought Drought Stress ABA Abscisic Acid (ABA) Drought->ABA Darkness Darkness DEWAX DEWAX Darkness->DEWAX induces MYB96 MYB96 ABA->MYB96 activates Wax_Genes Cuticular Wax Biosynthesis Genes (KCS, CER1, CER3, etc.) MYB96->Wax_Genes activates transcription DEWAX->Wax_Genes represses transcription Alkene_Synthesis Long-Chain Alkene Biosynthesis Wax_Genes->Alkene_Synthesis

Figure 3. Simplified signaling pathway for the regulation of long-chain alkene biosynthesis.

Quantitative Data on Long-Chain Alkene Composition

The chain-length distribution and relative abundance of long-chain alkenes vary significantly among plant species, organs, and developmental stages, as well as in response to environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Chain-Length Distribution of Alkenes in the Cuticular Wax of Various Plant Species (Relative Abundance %)

SpeciesOrganC23C25C27C29C31C33C35C37Reference(s)
Arabidopsis thalianaYoung Leaves-----++++[15]
Populus trichocarpaLeaves-+++++++---[16]
Zea maysSilks-++++++++---[16]
Hordeum vulgareSpikes+++++++++---[15]

Relative abundance is denoted as: - (not detected or trace), + (minor component), ++ (major component), +++ (dominant component).

Table 2: Alkene Composition in Arabidopsis thaliana Leaves

Alkene Chain LengthDouble Bond PositionRelative Abundance (%)Reference
C33ω-7, ω-9Major[6]
C35ω-7, ω-9Minor[6]
C37ω-7, ω-9Minor[6]

Experimental Protocols

The analysis of long-chain alkenes from plant tissues requires specialized extraction and analytical techniques.

Extraction of Cuticular Waxes

This protocol describes a common method for the extraction of epicuticular waxes.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Chloroform (B151607) (HPLC grade)

  • Internal standard (e.g., n-tetracosane or n-dotriacontane)

  • Glass vials with PTFE-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest fresh plant tissue and measure its surface area.

  • Prepare a solution of the internal standard in chloroform at a known concentration.

  • Immerse the plant tissue in the chloroform solution containing the internal standard for 30-60 seconds at room temperature.

  • Remove the plant tissue and collect the chloroform extract.

  • Evaporate the chloroform under a gentle stream of nitrogen gas.

  • Redissolve the wax residue in a known volume of a suitable solvent (e.g., hexane (B92381) or heptane:toluene 1:1) for GC-MS analysis.[17]

Analysis of Long-Chain Alkenes by GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[18]

  • Capillary column: A non-polar column such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[17] For separating isomers, a high-polarity column like a DB-WAXetr may be required.[18]

GC-MS Parameters (Typical):

  • Injector Temperature: 280-300 °C

  • Oven Temperature Program:

    • Initial temperature: 50-80 °C, hold for 2 minutes.

    • Ramp: 10-15 °C/minute to 320 °C.

    • Final hold: 10-20 minutes at 320 °C.[17]

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/minute.[17]

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-600

Data Analysis:

  • Alkenes are identified based on their retention times and mass spectra compared to authentic standards and library databases.

  • Quantification is performed by comparing the peak area of each alkene to the peak area of the internal standard.

Determination of Double Bond Position

The position of the double bond in a long-chain alkene cannot be determined by standard electron ionization mass spectrometry. Derivatization is required.

Dimethyl Disulfide (DMDS) Derivatization:

  • The alkene sample is reacted with dimethyl disulfide in the presence of an iodine catalyst.

  • The resulting thioether adduct is analyzed by GC-MS.

  • The fragmentation pattern of the adduct in the mass spectrometer reveals the original position of the double bond.

Cross-Metathesis:

  • The alkene is reacted with a metathesis partner (e.g., methyl acrylate) in the presence of a catalyst (e.g., Hoveyda-Grubbs catalyst).[19]

  • The resulting smaller olefins are analyzed by GC-MS, and their masses reveal the position of the original double bond.[19]

Experimental_Workflow Plant_Tissue Plant Tissue Collection Extraction Cuticular Wax Extraction (Chloroform Dip) Plant_Tissue->Extraction Derivatization Derivatization for Double Bond Position (e.g., DMDS) Extraction->Derivatization GC_MS GC-MS Analysis Extraction->GC_MS Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Alkene Profile (Chain Length, Abundance, Double Bond Position) Data_Analysis->Results

Figure 4. A typical experimental workflow for the analysis of long-chain alkenes in plants.

Conclusion and Future Perspectives

The biosynthesis of long-chain alkenes in plants is a complex and highly regulated process with significant implications for plant survival and adaptation. While the core pathway of fatty acid elongation is well-established, the precise enzymatic steps leading to the final alkene products are still being elucidated and may exhibit species-specific variations. The intricate regulatory network involving transcription factors and phytohormone signaling highlights the dynamic nature of cuticular wax biosynthesis in response to environmental cues.

Future research will likely focus on the functional characterization of the enzymes involved in the final steps of alkene formation, including desaturases and potential decarbonylases or decarboxylylases. A deeper understanding of the signaling pathways that fine-tune alkene production will be crucial for developing strategies to enhance plant stress tolerance. Furthermore, the elucidation of these pathways will provide a valuable toolkit for the metabolic engineering of plants and microorganisms for the sustainable production of high-value oleochemicals. The continued development of advanced analytical techniques will be essential for unraveling the full complexity of long-chain alkene metabolism in the plant kingdom.

References

The Quest for Cyclopentadecene: A Technical Guide to its Isolation from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The isolation of specific bioactive compounds from natural products is a cornerstone of drug discovery and development. Cyclopentadecene, a 15-carbon macrocyclic alkene, represents a structural motif of interest. However, direct isolation of this compound in its unsaturated hydrocarbon form from natural sources is not widely documented. Nature predominantly synthesizes more functionalized C15 macrocycles, such as the musk-scented lactone, cyclopentadecanolide, and the ketone, cyclopentadecanone.

This technical guide, therefore, focuses on the isolation of cyclopentadecanolide as a representative C15 macrocycle from natural products, providing a blueprint that can be adapted for the search and isolation of related compounds like this compound, should a natural source be identified. The methodologies detailed herein are grounded in established phytochemical extraction and purification techniques.

Natural Occurrence of C15 Macrocycles

While this compound itself is rare, its lactone analog, cyclopentadecanolide (also known as Exaltolide®), is found in trace amounts in the essential oils of certain plants. The primary documented sources include:

  • Angelica Root Oil (Angelica archangelica L.): The essential oil from the roots and seeds of this plant is a significant natural source of cyclopentadecanolide, contributing to its characteristic musky aroma.[1] The concentration of macrocyclic lactones is notably higher in the root oil compared to the seed oil.[1]

  • Japanese Honeysuckle (Lonicera japonica Thunb.): Cyclopentadecanolide has been identified as a natural constituent of Japanese honeysuckle, although detailed quantitative data are less available.[1]

Due to the extremely low concentrations in natural sources, most commercially available macrocyclic musks are produced through chemical synthesis or semi-synthesis from more abundant natural precursors like oleic acid.[2][3] This underscores the challenge and importance of efficient isolation techniques when targeting these compounds from natural matrices.

Quantitative Data on Cyclopentadecanolide in Natural Sources

The available quantitative data for cyclopentadecanolide in natural products is limited. The following table summarizes the key information found.

Natural SourcePlant PartCompoundConcentrationReference
Angelica archangelica L.RootCyclopentadecanolide & other macrocyclic lactonesHigher concentration than in seed oil (specific % not widely reported)[1]
Lonicera japonica Thunb.-CyclopentadecanolidePresence reported, but quantitative data is not readily available[1]

Experimental Protocols for Isolation

The isolation of cyclopentadecanolide from a plant matrix like Angelica archangelica roots involves a multi-step process, beginning with extraction to liberate the essential oil, followed by chromatographic fractionation to isolate the target compound.

Extraction: Steam Distillation

Steam distillation is the preferred method for extracting volatile compounds like macrocyclic musks from plant material without thermal degradation.

Methodology:

  • Preparation of Plant Material: Freshly harvested or properly dried roots of Angelica archangelica are coarsely ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The ground plant material is placed in the distillation flask and fully covered with distilled water.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oils.

  • Condensation and Collection: The steam and oil vapor mixture is passed through a condenser. The condensed liquid, a mixture of water and immiscible essential oil, is collected in a separating funnel or a specialized collection tube in the Clevenger apparatus.

  • Separation: The essential oil, being less dense than water, will form a layer on top and can be physically separated.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: The final essential oil is stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation.

Fractionation and Purification: Column Chromatography

The crude essential oil is a complex mixture. Column chromatography is used to separate the components based on their polarity to isolate the cyclopentadecanolide fraction.

Methodology:

  • Stationary Phase Preparation: A glass column is packed with a slurry of silica (B1680970) gel (as the stationary phase) in a non-polar solvent like hexane.

  • Sample Loading: A concentrated sample of the essential oil, dissolved in a minimal amount of the initial mobile phase, is carefully loaded onto the top of the silica gel bed.

  • Elution: The separation is achieved by passing a series of solvents (the mobile phase) of increasing polarity through the column.

    • Initial Elution: A non-polar solvent like n-hexane is used to elute the non-polar hydrocarbons.

    • Gradient Elution: The polarity of the mobile phase is gradually increased by adding a more polar solvent, such as ethyl acetate, in increasing concentrations (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This allows for the sequential elution of compounds with increasing polarity.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Monitoring: Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest (cyclopentadecanolide). A standard of cyclopentadecanolide, if available, should be run alongside for comparison.

  • Pooling and Concentration: Fractions containing the pure compound are pooled together, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated cyclopentadecanolide.

Analysis and Characterization

The identity and purity of the isolated compound should be confirmed using modern analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for identifying volatile compounds. The retention time of the isolated compound is compared to that of a known standard, and the mass spectrum provides a molecular fingerprint that can be matched against spectral libraries for confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the precise chemical structure of the isolated compound, confirming the cyclopentadecane (B1582441) ring and the lactone functional group.

Visualizing the Isolation Workflow and Related Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase plant Angelica archangelica Roots grinding Grinding plant->grinding distillation Steam Distillation grinding->distillation oil Crude Essential Oil distillation->oil column Silica Gel Column Chromatography oil->column Load Sample fractions Collect Fractions column->fractions tlc TLC Monitoring fractions->tlc pooling Pool & Concentrate Fractions tlc->pooling pure_compound Isolated Cyclopentadecanolide pooling->pure_compound gcms GC-MS Analysis pure_compound->gcms nmr NMR Spectroscopy pure_compound->nmr

Caption: General workflow for the isolation of cyclopentadecanolide.

cluster_natural Natural Occurrence cluster_synthesis Semi-Synthesis cpd This compound (C15H28) (Rare in Nature) cpdl Cyclopentadecanolide (C15H28O2) (Musk Lactone) Found in Angelica archangelica cpdl->cpd Potential Derivatization cpdk Cyclopentadecanone (C15H28O) (Musk Ketone) Related C15 Macrocycle cpdk->cpd Potential Derivatization precursor Natural Precursors (e.g., Nervonic Acid, Oleic Acid) precursor->cpdl Chemical Conversion

Caption: Relationship between this compound and its natural analogs.

Biological Activity and Future Directions

While this guide focuses on isolation, it is crucial to note the context of biological activity. Cyclopentenediones, another class of cyclopentane (B165970) derivatives, have shown a broad spectrum of activities, including anti-inflammatory, cytostatic, and antimicrobial effects.[4] The biological activities of pure this compound are not as well-studied, partly due to its scarcity.

The isolation and characterization of compounds from natural sources remain a vital frontier in science. The protocols and workflows detailed in this guide for cyclopentadecanolide provide a robust framework for researchers. Future work could involve screening a wider variety of plant and marine organisms for C15 macrocycles, potentially leading to the discovery of a direct natural source of this compound or novel, biologically active derivatives. Such discoveries would pave the way for new avenues in drug development and material science.

References

An In-depth Technical Guide to the Physical Properties of (E)-Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

(E)-Cyclopentadecene is a macrocyclic alkene of significant interest in synthetic chemistry and materials science. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as polymer synthesis and fragrance chemistry. This technical guide provides a comprehensive overview of the core physical properties of (E)-Cyclopentadecene, detailed experimental protocols for their determination, and a summary of available data. The information is structured to be a practical resource for laboratory professionals.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, purification, and application. This section summarizes the key physical properties of (E)-Cyclopentadecene.

Data Presentation

The quantitative physical data for (E)-Cyclopentadecene are summarized in the table below. It is important to note that while some properties are well-documented, others are based on computational models or data for the general cyclopentadecene structure without explicit isomer designation.

Physical PropertyValueSource / Method
Molecular Formula C₁₅H₂₈PubChem[1]
Molecular Weight 208.38 g/mol PubChem (Computed)[1]
CAS Number 2146-35-2NIST, PubChem[1][2]
Boiling Point Data not available-
Melting Point Data not available-
Liquid Density Experimental data availableNIST / TRC[3]
Refractive Index Data not available-
Solubility Insoluble in water; Soluble in nonpolar organic solventsGeneral principle

Experimental Protocols

Accurate determination of physical properties requires standardized and precise experimental procedures. The following sections detail the methodologies for measuring the key physical properties of (E)-Cyclopentadecene.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[4][5] This property is a crucial indicator of purity.

Methodology: Thiele Tube Method [6]

  • Sample Preparation: Place approximately 0.5 mL of (E)-Cyclopentadecene into a small test tube (fusion tube).

  • Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the rubber band is above the oil level.[7]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.[6]

  • Measurement: Cease heating once a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[6]

  • Pressure Correction: Record the atmospheric pressure. If it deviates from standard pressure (760 mmHg), a correction may be necessary.

Determination of Melting Point

For solid compounds, the melting point is a key physical constant. Since (E)-Cyclopentadecene is typically a liquid at room temperature, this protocol would apply if it were to be solidified at low temperatures or for solid derivatives.

Methodology: Capillary Method [7][8]

  • Sample Preparation: Introduce a small amount of the finely powdered, solidified sample into a capillary tube, tapping gently to compact the material to a height of 2-3 mm.[8][9]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt device).[7][10]

  • Heating: Heat the sample rapidly to determine an approximate melting range. Then, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[10][11]

  • Measurement: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[7][11]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like (E)-Cyclopentadecene, this is a straightforward yet important measurement.

Methodology: Mass/Volume Measurement [12][13][14]

  • Mass Measurement: Place a clean, dry graduated cylinder or pycnometer on an analytical balance and tare its mass.[14][15]

  • Volume Measurement: Accurately dispense a known volume of (E)-Cyclopentadecene (e.g., 5.00 mL) into the tared container.[16]

  • Final Mass Measurement: Measure the combined mass of the container and the liquid sample.

  • Calculation: Subtract the mass of the empty container to find the mass of the liquid. Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)[12][13]

  • Temperature Control: Record the ambient temperature, as density is temperature-dependent. For high precision, perform the measurement in a temperature-controlled water bath.

Determination of Refractive Index

The refractive index measures how light bends as it passes through a substance and is a characteristic property for liquids.[17] It is highly sensitive to purity.

Methodology: Abbe Refractometer [18][19]

  • Calibration: Ensure the refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

  • Sample Application: Open the hinged prisms of the refractometer. Using a pipette, place 2-3 drops of (E)-Cyclopentadecene onto the surface of the lower prism and close it securely.[19][20]

  • Light Adjustment: Switch on the light source and adjust it to illuminate the prisms.

  • Measurement: Look through the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct light and dark region. Rotate the fine adjustment knob to bring the dividing line exactly onto the center of the crosshairs.[19]

  • Reading: Read the refractive index value from the instrument's scale. If the boundary appears colored, adjust the chromatic dispersion compensator to achieve a sharp, colorless line.

  • Temperature Correction: Record the temperature from the thermometer attached to the prisms.[18] Since refractive index is temperature-dependent, correct the reading to a standard temperature (usually 20 °C) if necessary.[18]

Determination of Solubility

Solubility provides insight into the polarity of a compound. The "like dissolves like" principle is a useful guideline.[21][22]

Methodology: Qualitative Assessment [23][24][25]

  • Preparation: Place a small, measured amount of (E)-Cyclopentadecene (e.g., 25 mg or 0.05 mL) into a series of small test tubes.

  • Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions. Test a range of solvents with varying polarities, such as water (polar, protic), ethanol (B145695) (polar, protic), acetone (B3395972) (polar, aprotic), and hexane (B92381) (nonpolar).

  • Observation: After each addition, shake the tube vigorously for 10-20 seconds.[21] Observe whether the sample dissolves completely, is partially soluble, or is insoluble.

  • Classification: Based on its large nonpolar hydrocarbon structure, (E)-Cyclopentadecene is expected to be insoluble in water but soluble in nonpolar organic solvents like hexane, toluene, and diethyl ether.

Visualization of Experimental Workflow

The logical flow for the comprehensive characterization of the physical properties of an unknown or synthesized sample of (E)-Cyclopentadecene is depicted below.

G cluster_input Input cluster_analysis Physical Property Determination cluster_output Output Sample (E)-Cyclopentadecene Sample BoilingPoint Boiling Point (Thiele Tube) Sample->BoilingPoint MeltingPoint Melting Point (Capillary Method) *If solidifiable Sample->MeltingPoint Density Density (Mass/Volume) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex Solubility Solubility (Qualitative) Sample->Solubility Data Comprehensive Physical Profile BoilingPoint->Data MeltingPoint->Data Density->Data RefractiveIndex->Data Solubility->Data

Caption: Workflow for physical property characterization.

References

An In-depth Technical Guide to the Stereochemistry of Cyclopentadecene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stereoisomerism in Macrocyclic Alkenes

Stereoisomerism plays a critical role in determining the physical, chemical, and biological properties of molecules. In drug development, understanding the spatial arrangement of atoms is paramount, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on the stereochemistry of cyclopentadecene, a 15-membered macrocyclic alkene.

This compound exists as two primary geometric isomers: (Z)-cyclopentadecene (cis) and (E)-cyclopentadecene (trans). Unlike small cyclic alkenes (less than eight carbons), where the cis isomer is significantly more stable due to severe ring strain in the trans configuration, large rings like this compound can accommodate both configurations. The nomenclature for these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, where (Z) (zusammen, "together") indicates the higher-priority substituents are on the same side of the double bond, and (E) (entgegen, "opposite") indicates they are on opposite sides.

Structural Characteristics and Stability

The key distinction between the (E) and (Z) isomers of this compound lies in the geometry of the carbon-carbon double bond and the resulting conformation of the 15-membered ring.

  • (Z) -This compound : The cis configuration forces a curve in the carbon chain at the double bond. This can lead to increased steric and torsional strain among nearby hydrogen atoms compared to a linear alkane chain.

  • (E) -This compound : The trans configuration allows the carbon chain to adopt a more extended, linear-like geometry around the double bond. This generally reduces steric hindrance.

For cycloalkenes with more than 11 carbon atoms, the (E) isomer is typically more thermodynamically stable than the (Z) isomer. The large, flexible ring can easily accommodate the twist required for a trans double bond without introducing significant ring strain. In contrast, the steric crowding in the cis configuration becomes the dominant destabilizing factor. Therefore, for this compound (C15), the anticipated order of stability is:

(E)-cyclopentadecene > (Z)-cyclopentadecene

This relationship can be visualized as an energy landscape where the (E)-isomer resides in a lower energy well than the (Z)-isomer.

Caption: Relative thermodynamic stability of this compound isomers.

Quantitative and Spectroscopic Data

While specific experimental thermodynamic data for this compound isomers are not extensively documented in publicly available literature, we can predict their characteristics based on known trends for large-ring cycloalkenes and general principles of NMR spectroscopy.

Thermodynamic Data (Predicted)

The greater stability of the (E)-isomer would be reflected in a lower standard enthalpy of formation (ΔHf°) compared to the (Z)-isomer. This difference can be experimentally determined through heat of combustion measurements.

IsomerPredicted Relative StabilityPredicted Standard Enthalpy of Formation (ΔHf°)
(Z)-CyclopentadeceneLess StableHigher Value
(E)-CyclopentadeceneMore StableLower Value
Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for distinguishing between (E) and (Z) isomers. The chemical shifts of the vinylic protons and carbons are particularly diagnostic.

  • ¹H NMR : The protons on the double bond (vinylic protons) in the (E) and (Z) isomers would appear at slightly different chemical shifts, typically in the range of 5.0-5.5 ppm. The coupling constants (J-coupling) between these protons would also differ, though in a 15-membered ring, the complexity of the spectrum might make this difficult to resolve without advanced techniques.

  • ¹³C NMR : The vinylic carbons of the two isomers would also exhibit distinct chemical shifts, generally found in the 120-135 ppm region of the spectrum. The surrounding aliphatic carbons would show complex patterns, but subtle differences would exist due to the different overall ring conformations.

IsomerPredicted ¹H NMR Vinylic Protons (ppm)Predicted ¹³C NMR Vinylic Carbons (ppm)
(Z)-Cyclopentadecene~5.2 - 5.4~128 - 132
(E)-Cyclopentadecene~5.1 - 5.3~129 - 133
Note: These are estimated ranges. Actual values require experimental verification.

Experimental Protocols

The synthesis and separation of this compound isomers are critical steps for their study and application. The following sections outline plausible, generalized methodologies.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for creating a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. To synthesize a mixture of this compound isomers, an intramolecular Wittig reaction starting from a 15-carbon ω-oxo-phosphonium ylide would be employed. The ratio of (E) to (Z) isomers produced can often be influenced by the reaction conditions (e.g., solvent, base, nature of the ylide).

Generalized Protocol:

  • Ylide Formation : A 15-carbon ω-halo-aldehyde is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent (e.g., THF, DMSO) to generate the phosphorus ylide.

  • Intramolecular Cyclization : The ylide undergoes an intramolecular reaction, where the nucleophilic carbon attacks the aldehyde carbonyl group at the other end of the chain.

  • Oxaphosphetane Intermediate : This forms a cyclic oxaphosphetane intermediate.

  • Elimination : The intermediate collapses to form the this compound double bond and triphenylphosphine oxide as a byproduct.

  • Workup and Purification : The reaction mixture is quenched, and the crude product is extracted. The highly polar triphenylphosphine oxide byproduct is typically removed via column chromatography.

The following diagram illustrates the general workflow for this synthesis and subsequent analysis.

G start Start: 15-Carbon Precursor synthesis Intramolecular Wittig Reaction start->synthesis mixture Crude Product: (E/Z)-Isomer Mixture + Byproducts synthesis->mixture separation Purification & Separation (Column Chromatography) mixture->separation isomer_z (Z)-Cyclopentadecene separation->isomer_z isomer_e (E)-Cyclopentadecene separation->isomer_e analysis_z Spectroscopic Characterization (NMR, MS, IR) isomer_z->analysis_z analysis_e Spectroscopic Characterization (NMR, MS, IR) isomer_e->analysis_e

Caption: General experimental workflow for this compound isomer synthesis.

Separation of (E) and (Z) Isomers

The separation of geometric isomers can often be achieved using chromatography.

Protocol: Column Chromatography

  • Stationary Phase : Silica (B1680970) gel is the most common stationary phase for separating moderately non-polar compounds like alkenes. For difficult separations, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be highly effective. The π-electrons of the alkene double bond interact differently with the silver ions depending on the geometry (cis vs. trans), leading to differential retention.

  • Mobile Phase (Eluent) : A non-polar solvent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane, is used. The optimal solvent polarity is determined empirically using thin-layer chromatography (TLC).

  • Procedure :

    • A glass column is packed with a slurry of silica gel in the initial eluent.

    • The crude mixture of this compound isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.

    • The eluent is passed through the column. The less polar isomer, which interacts more weakly with the polar silica gel, will typically elute first.

    • Fractions are collected sequentially and analyzed by TLC or GC-MS to identify those containing the pure isomers.

Relevance in Drug Development and Fragrance Industry

Macrocyclic compounds, including large-ring alkenes, are of significant interest in medicinal chemistry and other fields.

  • Pharmacological Activity : The constrained yet flexible nature of macrocycles allows them to bind to challenging biological targets, such as large, flat protein surfaces, that are often considered "undruggable" by traditional small molecules. The specific geometry of an isomer is crucial, as it dictates the three-dimensional shape of the molecule and its ability to fit into a target's binding site. A change from a (Z)- to an (E)-isomer can completely alter or abolish biological activity.

  • Fragrance Industry : this compound and its derivatives, such as muscone (B1676871) (3-methylcyclopentadecanone), are important macrocyclic musks used extensively in perfumery. The synthesis of muscone often involves precursors like 2-cyclopentadecenone, highlighting the industrial relevance of these structures. The specific stereochemistry can influence not only the scent profile but also its intensity and longevity.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ring Strain Analysis of Cyclopentadecene

Introduction

Ring strain, a fundamental concept in organic chemistry, delineates the inherent instability in cyclic molecules due to deviations from ideal bond angles, torsional strain from eclipsed conformations, and transannular interactions. In large rings, such as this compound (a fifteen-membered ring), the conformational flexibility is significantly greater than in small or medium rings, which generally allows for the adoption of low-energy conformations with minimal strain. This guide provides a comprehensive analysis of the ring strain in this compound, detailing the theoretical underpinnings, experimental and computational methodologies for its quantification, and a summary of relevant data. While experimental data for this compound is sparse, a robust understanding can be derived from the analysis of its saturated analog, cyclopentadecane (B1582441), and theoretical considerations of introducing a double bond.

Theoretical Framework of Ring Strain in Large Carbocycles

The total strain energy of a cycloalkane is a composite of three primary factors:

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°. For large rings like cyclopentadecane, the flexibility of the carbon chain allows it to adopt puckered, three-dimensional conformations that maintain near-ideal bond angles, making angle strain negligible.[1][2]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms. Large rings can arrange themselves to adopt staggered conformations along the C-C bonds, similar to acyclic alkanes, thus minimizing torsional strain.[1][3]

  • Transannular Strain (Prelog Strain): This is caused by steric repulsion between non-bonded atoms or groups across the ring from each other. In medium-sized rings (7 to 13 carbons), this can be a significant contributor to the overall strain.[4] However, in larger rings like cyclopentadecane, the ring is typically large enough to avoid such unfavorable interactions.[5]

For this compound, the introduction of a double bond introduces a region of planar geometry for the sp² hybridized carbons. The impact on ring strain depends on the configuration of the double bond:

  • cis (or Z)-Cyclopentadecene: The cis configuration is generally well-tolerated in large rings and is not expected to introduce significant additional strain. The flexible carbon chain can easily accommodate the geometry of the cis double bond.

  • trans (or E)-Cyclopentadecene: A trans double bond is more rigid and can introduce considerable strain, especially in smaller rings. However, in a large 15-membered ring, the chain is long enough to span the trans configuration without excessive distortion. Nevertheless, trans-cycloalkenes are generally less stable than their cis counterparts in medium to large rings, which would be reflected in a higher heat of combustion.[6]

Quantitative Analysis of Ring Strain

The strain energy of a cyclic compound is experimentally determined by comparing its heat of combustion with that of a hypothetical, strain-free reference compound.[4][7] Computationally, molecular mechanics and other methods can be used to calculate the steric energy of different conformations.[8][9]

Data Presentation

CompoundRing SizeTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane327.69.2
Cyclobutane426.36.6
Cyclopentane56.21.2
Cyclohexane600
Cycloheptane76.30.9
Cyclodecane1012.01.2
Cyclotetradecane (B1198814)14~1.4 - 3.2~0.1 - 0.2
Cyclopentadecane15~0~0

Data compiled from multiple sources.[10][11]

The data clearly indicates that by the time the ring size reaches 14 or 15 carbons, the ring is flexible enough to adopt a conformation that is essentially free of strain, comparable to a linear alkane.[7] It is therefore inferred that cis-cyclopentadecene would also have negligible ring strain. trans-Cyclopentadecene would be expected to have a slightly higher strain energy due to the constraints of the double bond, making it less stable than the cis-isomer.[6]

Experimental and Computational Protocols

Experimental Determination: Heat of Combustion via Bomb Calorimetry

The primary experimental method for determining the strain energy of a hydrocarbon is by measuring its standard enthalpy of combustion (ΔH°c).[12] The total strain energy is calculated by comparing the experimental ΔH°c per CH₂ group with the value for a strain-free reference, such as a long-chain n-alkane (approximately 157.4 kcal/mol or 658.6 kJ/mol per CH₂ group).[11][13]

Protocol Outline:

  • Sample Preparation: A precisely weighed sample of the purified compound (e.g., this compound) is placed in a sample holder (crucible) inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (a calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited remotely by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation:

    • The heat released is calculated using the temperature change and the predetermined heat capacity of the calorimeter system.

    • Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).

    • The experimental enthalpy of combustion per mole is determined.

    • The strain energy is then calculated using the following formula: Strain Energy = [ΔH°c (experimental) / n] - [ΔH°c (strain-free reference) / m] where 'n' and 'm' are the number of methylene (B1212753) groups.

Computational Determination: Molecular Mechanics (MM)

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule.[8] It calculates the "steric energy," which is a measure of the total strain relative to an idealized, strain-free molecule.[8] Force fields such as MM3 or MM4 are well-suited for conformational analysis of hydrocarbons.

Protocol Outline:

  • Structure Input: A 3D structure of the molecule (e.g., cis- or trans-cyclopentadecene) is built using molecular modeling software.

  • Force Field Selection: An appropriate force field (e.g., MM3, MM4) is chosen. These force fields are parameterized with extensive experimental data to accurately model bond stretching, angle bending, torsional angles, and van der Waals interactions.[8][10]

  • Conformational Search: A systematic or stochastic conformational search is performed to identify the various low-energy conformations (local minima on the potential energy surface). For a large, flexible ring like this compound, this is a critical and computationally intensive step.

  • Energy Minimization: Each identified conformation is subjected to geometry optimization to find the nearest local energy minimum. This process adjusts the bond lengths, angles, and dihedrals to achieve the lowest possible steric energy for that conformation.

  • Analysis: The steric energies of all the located minima are compared. The conformation with the lowest steric energy is the global minimum and represents the most stable conformation of the molecule. This lowest steric energy value is often taken as the strain energy of the molecule.

Visualizations

Ring_Strain_vs_Ring_Size 3 3 4 4 3->4 High (27.6) High (27.6) 3->High (27.6) 5 5 4->5 High (26.3) High (26.3) 4->High (26.3) 6 6 5->6 Low (6.2) Low (6.2) 5->Low (6.2) 7-13 7-13 6->7-13 Negligible (0) Negligible (0) 6->Negligible (0) 14+ 14+ 7-13->14+ Moderate Moderate 7-13->Moderate Very Low (~0) Very Low (~0) 14+->Very Low (~0) High (27.6)->High (26.3) Angle & Torsional Angle & Torsional High (27.6)->Angle & Torsional High (26.3)->Low (6.2) High (26.3)->Angle & Torsional Low (6.2)->Negligible (0) Torsional Torsional Low (6.2)->Torsional Negligible (0)->Moderate Strain-Free Strain-Free Negligible (0)->Strain-Free Moderate->Very Low (~0) Transannular Transannular Moderate->Transannular Minimal Strain Minimal Strain Very Low (~0)->Minimal Strain Angle & Torsional->Angle & Torsional Angle & Torsional->Torsional Torsional->Strain-Free Strain-Free->Transannular Transannular->Minimal Strain

Caption: Relationship between ring size, strain energy, and primary strain type in cycloalkanes.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_combustion 2. Combustion cluster_calc 3. Calculation Prep Weigh Pure Sample Load Place in Bomb Crucible Prep->Load Seal Seal and Pressurize with O2 Load->Seal Submerge Submerge Bomb in Calorimeter Seal->Submerge Transfer MeasureT1 Record Initial Temp (T1) Submerge->MeasureT1 Ignite Ignite Sample MeasureT1->Ignite MeasureT2 Record Final Temp (T2) Ignite->MeasureT2 CalcQ Calculate Heat Released (q) MeasureT2->CalcQ Data Input CalcHc Determine ΔH°c (per mole) CalcQ->CalcHc CalcStrain Calculate Strain Energy vs. Reference CalcHc->CalcStrain

Caption: Experimental workflow for determining ring strain via bomb calorimetry.

Conclusion

The analysis of ring strain in this compound, largely inferred from its saturated analog cyclopentadecane, indicates that it is an essentially strain-free molecule. Its large, flexible 15-membered ring can readily adopt low-energy conformations that minimize angle, torsional, and transannular strain. While the cis isomer is expected to be virtually strainless, the trans isomer may possess a small amount of strain due to the geometric constraints of the double bond, rendering it the less stable of the two. The quantification of this strain can be achieved through precise heat of combustion measurements or through computational modeling using molecular mechanics, both of which are powerful tools for evaluating the energetics of large cyclic systems. For professionals in drug development, understanding that such large rings can be incorporated into molecular designs without introducing significant strain is valuable for creating diverse and complex molecular architectures.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentadecene from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of cyclopentadecene, a valuable macrocyclic alkene, utilizing oleic acid as a readily available and renewable starting material. The synthesis pathway involves five key transformations: ozonolysis, reduction, bromination, Grignard coupling, and a final ring-closing metathesis (RCM) step. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, offering a clear and reproducible methodology for obtaining this compound. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Macrocyclic compounds, such as this compound, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. Oleic acid, an abundant monounsaturated fatty acid, serves as a sustainable precursor for the synthesis of long-chain carbon skeletons. The following protocols detail a reliable synthetic route to convert oleic acid into the versatile C15 macrocycle, this compound. The overall synthetic strategy is depicted in the workflow diagram below.

Synthesis_Workflow oleic_acid Oleic Acid ozonolysis Step 1: Ozonolysis oleic_acid->ozonolysis azelaic_acid Azelaic Acid ozonolysis->azelaic_acid reduction Step 2: Reduction azelaic_acid->reduction nonanediol 1,9-Nonanediol (B147092) reduction->nonanediol bromination Step 3: Bromination nonanediol->bromination dibromononane 1,9-Dibromononane (B1346018) bromination->dibromononane grignard Step 4: Grignard Coupling dibromononane->grignard pentadecadiene 1,14-Pentadecadiene grignard->pentadecadiene rcm Step 5: Ring-Closing Metathesis pentadecadiene->rcm This compound This compound rcm->this compound

Figure 1: Overall synthetic workflow for the conversion of oleic acid to this compound.

Experimental Protocols

Step 1: Ozonolysis of Oleic Acid to Azelaic Acid

This protocol describes the oxidative cleavage of oleic acid to yield azelaic acid and pelargonic acid.[1][2][3] A scalable and catalyst-free continuous flow method is presented here for improved safety and efficiency.[1][3]

Materials and Equipment:

  • Oleic acid (technical grade, ~90%)

  • Acetone (B3395972)

  • Water (deionized)

  • Ozone generator

  • Oxygen cylinder

  • Flow reactor system with a gas-liquid separator

  • Rotary evaporator

  • Crystallization dish

Protocol:

  • Prepare a solution of oleic acid in a 95:5 mixture of acetone and water.

  • Set up the flow reactor system and cool the reaction zone to 0 °C.

  • Pump the oleic acid solution through the reactor at a determined flow rate.

  • Simultaneously, introduce a stream of ozone in oxygen into the reactor.

  • After the reaction is complete, the mixture is passed through a gas-liquid separator to remove excess ozone and oxygen.

  • The solvent is removed from the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of azelaic acid and pelargonic acid, is obtained.

  • Azelaic acid is purified by recrystallization from hot water.[2]

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)
Oleic AcidC₁₈H₃₄O₂282.47100 g-
Azelaic AcidC₉H₁₆O₄188.22-86

Ozonolysis cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid ozonolysis_step Ozonolysis (Acetone/Water, 0°C) oleic_acid->ozonolysis_step ozone Ozone (O₃) ozone->ozonolysis_step azelaic_acid Azelaic Acid pelargonic_acid Pelargonic Acid ozonolysis_step->azelaic_acid ozonolysis_step->pelargonic_acid

Figure 2: Reaction scheme for the ozonolysis of oleic acid.

Step 2: Reduction of Azelaic Acid to 1,9-Nonanediol

This protocol details the reduction of the dicarboxylic acid, azelaic acid, to the corresponding diol, 1,9-nonanediol, via catalytic hydrogenation.

Materials and Equipment:

  • Azelaic acid

  • Ruthenium-based catalyst (e.g., Ru/C)

  • High-pressure autoclave (hydrogenator)

  • Hydrogen gas

  • Solvent (e.g., 1,4-dioxane)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • In a high-pressure autoclave, dissolve azelaic acid in 1,4-dioxane.

  • Add the Ruthenium-based catalyst to the solution.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 130 °C) with stirring.

  • Maintain the reaction under these conditions for the required time (e.g., 20 hours).

  • After cooling to room temperature, carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield crude 1,9-nonanediol.

  • The product can be further purified by distillation or recrystallization.

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)
Azelaic AcidC₉H₁₆O₄188.2250 g-
1,9-NonanediolC₉H₂₀O₂160.26-~90
Step 3: Bromination of 1,9-Nonanediol to 1,9-Dibromononane

This protocol describes the conversion of the diol to a dihalide, which is a precursor for the subsequent Grignard reaction.

Materials and Equipment:

  • 1,9-Nonanediol

  • Hydrobromic acid (48% aqueous solution)

  • Sulfuric acid (concentrated)

  • Dean-Stark apparatus

  • Separatory funnel

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

Protocol:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,9-nonanediol and hydrobromic acid.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux and collect the water that azeotropes off.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain 1,9-dibromononane.

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)
1,9-NonanediolC₉H₂₀O₂160.2640 g-
1,9-DibromononaneC₉H₁₈Br₂286.05-~85
Step 4: Grignard Coupling of 1,9-Dibromononane to 1,14-Pentadecadiene

This protocol outlines the formation of the diene precursor for RCM via a double Grignard coupling reaction.

Materials and Equipment:

  • 1,9-Dibromononane

  • Magnesium turnings

  • Allyl bromide

  • Dry diethyl ether or THF

  • Iodine crystal (for initiation)

  • Three-neck round-bottom flask with a condenser and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ammonium (B1175870) chloride (saturated solution)

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Protocol:

  • Set up a dry three-neck flask under an inert atmosphere.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Add a small amount of a solution of 1,9-dibromononane in dry diethyl ether to initiate the Grignard reagent formation.

  • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 1,9-dibromononane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the di-Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of allyl bromide in dry diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to give crude 1,14-pentadecadiene, which can be purified by column chromatography.

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)
1,9-DibromononaneC₉H₁₈Br₂286.0530 g-
1,14-PentadecadieneC₁₅H₂₈208.38-~60
Step 5: Ring-Closing Metathesis of 1,14-Pentadecadiene to this compound

This final step employs a Grubbs catalyst to form the desired macrocycle, this compound.[4][5]

Materials and Equipment:

  • 1,14-Pentadecadiene

  • Grubbs' Catalyst (e.g., 2nd Generation)

  • Dry, degassed dichloromethane (B109758) (DCM)

  • Schlenk flask and inert atmosphere setup

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve 1,14-pentadecadiene in dry, degassed DCM to a dilute concentration (e.g., 0.01 M) to favor intramolecular cyclization.

  • Add the Grubbs' catalyst (e.g., 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the ruthenium catalyst and any oligomeric byproducts, yielding pure this compound.[6][7]

Data Presentation:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Starting AmountYield (%)
1,14-PentadecadieneC₁₅H₂₈208.3810 g-
This compoundC₁₅H₂₈208.38->90

RCM_Mechanism diene 1,14-Pentadecadiene intermediate1 Metallacyclobutane Intermediate diene->intermediate1 + Catalyst catalyst Grubbs' Catalyst [Ru]=CH₂ catalyst->intermediate1 product This compound intermediate1->product ethylene Ethylene (byproduct) intermediate1->ethylene

Figure 3: Simplified mechanism of the Ring-Closing Metathesis (RCM) step.

Summary of Quantitative Data

The following table summarizes the expected yields for each step of the synthesis.

StepTransformationStarting MaterialProductTypical Yield (%)
1OzonolysisOleic AcidAzelaic Acid86
2ReductionAzelaic Acid1,9-Nonanediol90
3Bromination1,9-Nonanediol1,9-Dibromononane85
4Grignard Coupling1,9-Dibromononane1,14-Pentadecadiene60
5Ring-Closing Metathesis1,14-PentadecadieneThis compound>90
Overall Total Synthesis Oleic Acid This compound ~40

Conclusion

The protocols outlined in this document provide a robust and reproducible pathway for the synthesis of this compound from oleic acid. This multi-step synthesis offers a valuable method for academic and industrial laboratories to access this important macrocycle from a renewable feedstock. The provided data and visualizations are intended to facilitate the successful implementation of this synthetic route.

References

Application Notes and Protocols for Ruthenium-Catalyzed Ring-Closing Metathesis: Synthesis of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of unsaturated rings. This technique is particularly well-suited for macrocyclization, enabling the efficient synthesis of large ring structures that are often challenging to produce via traditional methods.[1][2] Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used for RCM due to their high functional group tolerance, stability, and catalytic activity.[3][4] This document provides detailed protocols and application notes for the synthesis of cyclopentadecene, a 15-membered macrocycle, via the RCM of 1,16-heptadecadiene using second-generation Grubbs and Hoveyda-Grubbs catalysts.

Reaction Scheme: The ring-closing metathesis of 1,16-heptadecadiene yields this compound and ethylene (B1197577) gas as a volatile byproduct. The removal of ethylene from the reaction mixture helps to drive the reaction to completion.[5]

Reaction: 1,16-Heptadecadiene → this compound + Ethylene

Catalyst Selection

The choice of catalyst is crucial for a successful RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally preferred for macrocyclization due to their enhanced activity and stability compared to first-generation catalysts.[3]

  • Grubbs Catalyst, 2nd Generation: Highly active and suitable for a wide range of RCM reactions, including those involving sterically demanding or electron-deficient olefins.[3] It typically requires reaction temperatures between 30-50 °C.[3]

  • Hoveyda-Grubbs Catalyst, 2nd Generation: Known for its high stability and slower initiation rate.[6] The chelating isopropoxybenzylidene ligand contributes to its robustness.[6][7] These catalysts are stable enough to handle in air for brief periods, though reactions should be run under an inert atmosphere.[8]

Experimental Protocol: RCM of 1,16-Heptadecadiene

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary for specific applications.

Materials:

  • 1,16-heptadecadiene (substrate)

  • Grubbs Catalyst, 2nd Generation or Hoveyda-Grubbs Catalyst, 2nd Generation

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware (reaction flask, condenser)

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

  • Reaction Setup:

    • In a dry Schlenk flask under an inert atmosphere of argon or nitrogen, dissolve 1,16-heptadecadiene in anhydrous, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.01-0.1 M.[8]

    • Stir the solution at room temperature.

  • Catalyst Addition:

    • In a separate vial, weigh the ruthenium catalyst (typically 1-5 mol%). While the solid catalysts are relatively air-stable, it is best to handle them quickly.[8]

    • Add the catalyst to the stirred substrate solution. The reaction vessel should be purged with an inert gas before and after the catalyst addition.[8]

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The product, this compound, should have a different retention factor (Rf) or retention time compared to the starting diene.

  • Reaction Quenching and Work-up:

    • Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature.

    • To quench the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters for the RCM synthesis of a macrocycle like this compound.

CatalystCatalyst Loading (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
Grubbs, 2nd Gen2.5Toluene0.05804~90
Hoveyda-Grubbs, 2nd Gen2.5Toluene0.05806~92
Grubbs, 2nd Gen5DCM0.014012~85
Hoveyda-Grubbs, 2nd Gen5DCM0.014012~88

Note: Data is representative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 1,16-heptadecadiene in anhydrous, degassed solvent B Transfer to Schlenk flask under inert atmosphere A->B C Add Ruthenium Catalyst (e.g., Grubbs 2nd Gen) B->C D Heat and stir reaction mixture (e.g., 40-80 °C) C->D E Monitor reaction progress (TLC, GC-MS) D->E F Quench catalyst (e.g., with ethyl vinyl ether) E->F G Concentrate crude product F->G H Purify by column chromatography G->H I Characterize product (NMR, MS) H->I

Caption: General workflow for the synthesis of this compound via RCM.

Ruthenium-Catalyzed RCM Mechanism:

G A [Ru]=CHR (Pre-catalyst) B [Ru] Metallacyclobutane (Intermediate) A->B + Diene C New Alkylidene Intermediate B->C - Alkene D Intramolecular Coordination C->D E [Ru] Metallacyclobutane (Cyclization) D->E F This compound (Product) E->F - [Ru]=CH2 F->A Regeneration (with Diene)

Caption: Simplified catalytic cycle for Grubbs-catalyzed RCM.

Safety and Handling

  • Ruthenium catalysts, while relatively stable, should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are flammable and should be handled with care.

  • Always use an inert atmosphere for the reaction to prevent catalyst deactivation by oxygen.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low Yield:

    • Ensure the solvent is thoroughly degassed and anhydrous.

    • Increase catalyst loading or reaction time.

    • Check for impurities in the starting material that may inhibit the catalyst.

  • Catalyst Decomposition:

    • Indicated by a color change to black. Ensure a strict inert atmosphere is maintained.

    • Some functional groups can poison the catalyst. Ensure the substrate is compatible.[9]

  • Formation of Oligomers/Polymers:

    • Use high dilution conditions (lower concentration) to favor intramolecular RCM over intermolecular reactions. This is particularly important for macrocyclization.[2]

References

Application Notes and Protocols for Cyclopentadecene Polymerization using Grubbs Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a comprehensive overview of the application of Grubbs catalysts for the Ring-Opening Metathesis Polymerization (ROMP) of cyclopentadecene. Due to the low ring strain of this macrocycle, specific reaction conditions are crucial for successful polymerization. These notes detail the available information on suitable catalysts, general protocols, and expected polymer characteristics, compiled from scientific literature.

Introduction to Grubbs Catalyst for ROMP

Grubbs catalysts are a family of transition metal carbene complexes, most commonly based on ruthenium, that are highly effective for olefin metathesis reactions.[1][2] Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymer synthesis technique where a cyclic olefin is converted into a linear unsaturated polymer.[2] The driving force for this reaction is typically the release of ring strain in the monomer.[2]

Several generations of Grubbs catalysts have been developed, each with distinct characteristics in terms of activity, stability, and functional group tolerance.[1] For the polymerization of low-strain monomers like this compound, the choice of catalyst generation is critical. Higher activity catalysts, such as the second and third generation Grubbs catalysts, are generally preferred to overcome the low thermodynamic driving force for polymerization.

Data Presentation

Currently, there is limited specific quantitative data available in the public domain for the ROMP of this compound. The following table provides a general overview of the expected outcomes based on the polymerization of other low-strain cycloalkenes and general principles of ROMP.

Catalyst GenerationMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Mn (kDa)PDIYield (%)
Second Generation 100:1 - 500:1Dichloromethane (B109758), Toluene25 - 502 - 24Moderate1.1 - 1.5Moderate
Third Generation 200:1 - 1000:1Dichloromethane, Toluene20 - 401 - 12High1.05 - 1.3High

Note: This table is illustrative and based on general trends observed for ROMP of low-strain cyclic olefins. Actual results for this compound may vary and require optimization.

Experimental Protocols

Below is a generalized experimental protocol for the ROMP of this compound using a second-generation Grubbs catalyst. This protocol should be considered a starting point and may require significant optimization.

Materials:

  • This compound (high purity)

  • Grubbs Second Generation Catalyst

  • Anhydrous, degassed dichloromethane or toluene

  • Ethyl vinyl ether (quenching agent)

  • Methanol (for precipitation)

  • Schlenk line or glovebox for inert atmosphere operations

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation or passing through a column of activated alumina (B75360) to remove any inhibitors. Dry and degas the polymerization solvent (dichloromethane or toluene) using standard techniques.

  • Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen) using a Schlenk line, add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired monomer concentration (typically 0.1-1 M).

  • Catalyst Addition: In a separate vial, weigh the appropriate amount of Grubbs second-generation catalyst and dissolve it in a small amount of the reaction solvent.

  • Initiation of Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction progress by observing the increase in viscosity of the solution.

  • Termination: Quench the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes to ensure complete deactivation of the catalyst.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of Ring-Opening Metathesis Polymerization (ROMP) catalyzed by a Grubbs catalyst.

ROMP_Mechanism Catalyst Grubbs Catalyst [Ru]=CH-R Intermediate Metallocyclobutane Intermediate Catalyst->Intermediate + Monomer Monomer This compound Monomer->Intermediate PropagatingSpecies Propagating Species [Ru]=CH-(C15H28)n-R Intermediate->PropagatingSpecies Ring Opening PropagatingSpecies->Intermediate + Monomer Polymer Poly(this compound) PropagatingSpecies->Polymer Termination Experimental_Workflow Start Start Prep Prepare Monomer and Solvent Start->Prep Setup Reaction Setup (Inert Atmosphere) Prep->Setup AddMonomer Add this compound Setup->AddMonomer AddSolvent Add Solvent AddMonomer->AddSolvent AddCatalyst Add Grubbs Catalyst AddSolvent->AddCatalyst Polymerize Polymerization AddCatalyst->Polymerize Quench Quench Reaction (Ethyl Vinyl Ether) Polymerize->Quench Precipitate Precipitate Polymer (Methanol) Quench->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the ring-opening metathesis polymerization (ROMP) of cyclopentadecene (CPD). Poly(this compound) is a flexible, hydrophobic polymer with potential applications in the pharmaceutical and biomedical fields, particularly in the formulation of drug delivery systems for hydrophobic therapeutic agents. These notes cover the synthesis of poly(this compound) using Grubbs catalysts, characterization of the resulting polymer, and potential applications in drug development, including the formation of nanoparticles for controlled release.

Introduction to Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization is a powerful and versatile polymerization technique that proceeds via an olefin metathesis catalytic cycle. The primary driving force for the polymerization of cyclic olefins is the relief of ring strain. However, for large, low-strain macrocycles such as this compound, the polymerization is primarily entropically driven. The use of well-defined transition metal catalysts, particularly ruthenium-based Grubbs catalysts, allows for controlled polymerization, enabling the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1][2] The living nature of ROMP also permits the synthesis of block copolymers with tailored functionalities.[3]

Applications in Drug Development

The long aliphatic chain of poly(this compound) imparts a significant hydrophobic character to the polymer. This property can be harnessed in various drug delivery strategies, especially for therapeutic agents with poor water solubility.

  • Encapsulation of Hydrophobic Drugs: Poly(this compound) can be utilized to formulate nanoparticles that encapsulate hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.[4][5] These polymeric nanoparticles can protect the drug from premature degradation and control its release profile.

  • Component of Amphiphilic Block Copolymers: By synthesizing block copolymers containing a hydrophobic poly(this compound) segment and a hydrophilic block (e.g., polyethylene (B3416737) glycol), amphiphilic macromolecules can be created. These block copolymers can self-assemble in aqueous environments to form micelles or polymersomes, which can serve as nanocarriers for targeted drug delivery.

  • Biodegradable Materials: While poly(this compound) itself is not readily biodegradable, the introduction of functional groups or copolymerization with monomers containing cleavable linkages (e.g., esters) can lead to the development of biodegradable materials suitable for implantable drug depots or temporary medical devices.[6][7][8]

A conceptual workflow for utilizing poly(this compound) in a drug delivery system is illustrated below.

G cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Drug Delivery Application CPD This compound (CPD) ROMP ROMP CPD->ROMP Catalyst Grubbs Catalyst Catalyst->ROMP PCPD Poly(this compound) ROMP->PCPD Formulation Nanoprecipitation PCPD->Formulation Drug Hydrophobic Drug Drug->Formulation Solvent Organic Solvent Solvent->Formulation AqPhase Aqueous Phase AqPhase->Formulation Nanoparticles Drug-Loaded Nanoparticles Formulation->Nanoparticles Uptake Cellular Uptake Nanoparticles->Uptake Cell Target Cell Uptake->Cell Release Controlled Release Uptake->Release Effect Therapeutic Effect Release->Effect G start Start prep_glassware Prepare Schlenk Flask (Dry and Purge with N2) start->prep_glassware add_cpd Add this compound and Anhydrous Solvent prep_glassware->add_cpd degas Degas Solution (Freeze-Pump-Thaw Cycles) add_cpd->degas add_catalyst Add Grubbs Catalyst under N2 Atmosphere degas->add_catalyst polymerize Polymerize at Specified Temperature add_catalyst->polymerize quench Quench with Ethyl Vinyl Ether polymerize->quench precipitate Precipitate Polymer in Methanol quench->precipitate isolate Isolate Polymer (Filtration/Centrifugation) precipitate->isolate dry Dry Polymer under Vacuum isolate->dry characterize Characterize Polymer (GPC, NMR, DSC) dry->characterize end End characterize->end

References

Application Notes and Protocols for the Living Polymerization of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the living ring-opening metathesis polymerization (ROMP) of cyclopentadecene. Due to the low ring strain of this large cycloalkene, achieving a controlled, living polymerization presents unique challenges. The following protocols are based on established principles of living ROMP using highly active, well-defined ruthenium-based catalysts, adapted for this specific monomer.

Introduction

Living polymerization is a chain-growth polymerization process devoid of irreversible chain termination and transfer steps.[1][2] This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to create block copolymers.[1] Ring-opening metathesis polymerization (ROMP) has emerged as a powerful technique for the living polymerization of cyclic olefins.[3][4][5] The reaction is driven by the relief of ring strain in the monomer and is mediated by transition-metal alkylidene catalysts, such as Grubbs' catalysts.[5][6]

This compound is a 15-membered cycloalkene with low ring strain. The polymerization of such monomers can be challenging as the thermodynamic driving force for ring-opening is significantly lower than for highly strained olefins like norbornene.[7] However, the use of modern, highly active catalysts can facilitate the polymerization. This protocol focuses on the use of a third-generation Grubbs catalyst, which is known for its high activity and tolerance to various functional groups.

Reaction Mechanism and Experimental Workflow

The living ROMP of this compound proceeds via a [2+2] cycloaddition between the ruthenium catalyst and the double bond of the monomer, forming a metallacyclobutane intermediate. This is followed by a cycloreversion that opens the ring and regenerates a new propagating alkylidene species.

Diagram: Reaction Mechanism of Living ROMP of this compound

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled) Catalyst Ru Catalyst (e.g., Grubbs G3) Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer1 This compound Monomer1->Intermediate1 ActiveSpecies Propagating Species Intermediate1->ActiveSpecies Ring Opening Intermediate2 Metallacyclobutane Intermediate ActiveSpecies->Intermediate2 + n Monomers Monomer2 This compound Monomer2->Intermediate2 GrowingChain Growing Polymer Chain Intermediate2->GrowingChain Ring Opening FinalPolymer Poly(this compound) GrowingChain->FinalPolymer + Quenching Agent QuenchingAgent Quenching Agent (e.g., Ethyl Vinyl Ether) QuenchingAgent->FinalPolymer Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis A Dry and Degas Solvent and Monomer C Add Catalyst to Monomer Solution A->C B Prepare Catalyst Solution in Glovebox B->C D React under Inert Atmosphere at RT C->D E Terminate with Ethyl Vinyl Ether D->E F Precipitate Polymer in Methanol E->F G Dry Polymer under Vacuum F->G H Characterize (GPC, NMR) G->H Troubleshooting cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed P1 Low Monomer Conversion Start->P1 P2 Broad PDI (>1.2) Start->P2 P3 Mn ≠ Theoretical Mn Start->P3 C1 Impure Monomer/Solvent P1->C1 C2 Inactive Catalyst P1->C2 P2->C1 C3 Slow Initiation P2->C3 C4 Chain Transfer/Termination P2->C4 P3->C1 P3->C2 P3->C4 S1 Repurify Reagents C1->S1 S2 Use Fresh Catalyst C2->S2 S3 Increase Reaction Temp. C3->S3 S4 Use Higher Activity Catalyst C4->S4

References

Synthesis of Exaltone from Cyclopentadecene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaltone, also known as cyclopentadecanone (B167302), is a macrocyclic ketone highly valued in the fragrance industry for its warm, sweet, and musky aroma.[1][2][3] It serves as a crucial component in many fine fragrances and perfumes. This document provides a detailed protocol for a proposed two-step synthesis of Exaltone starting from the precursor cyclopentadecene. The synthesis involves an initial ozonolysis of this compound to yield 1,15-pentadecanedial, followed by an intramolecular aldol (B89426) condensation under high-dilution conditions to form the desired cyclopentadecanone.

Overall Reaction Scheme

The proposed synthetic route from this compound to Exaltone is a two-step process:

  • Ozonolysis of this compound: The carbon-carbon double bond in this compound is cleaved using ozone to form 1,15-pentadecanedial. A reductive workup is employed to obtain the dialdehyde (B1249045).

  • Intramolecular Aldol Condensation: The resulting 1,15-pentadecanedial undergoes a base-catalyzed intramolecular aldol condensation to form a β-hydroxy ketone, which then dehydrates to yield cyclopentadecenone. Subsequent reduction of the carbon-carbon double bond would yield Exaltone. For simplicity and to directly yield the saturated ketone, a modified cyclization approach or a final reduction step is implied. To favor the intramolecular cyclization and avoid polymerization, this reaction is performed under high-dilution conditions.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₁₅H₂₈C₁₅H₂₈208.38289.5±9.0N/A
1,15-PentadecanedialOHC(CH₂)₁₃CHOC₁₅H₂₈O₂240.38N/AN/A
Exaltone (Cyclopentadecanone)C₁₅H₂₈OC₁₅H₂₈O224.38120 (at 0.3 mmHg)[4]63-65[4]
Table 2: Spectroscopic Data for Reactant and Product
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound5.34 (m, 2H), 2.05 (m, 4H), 1.35 (br s, 22H)~130.3, ~29.5, ~27.1, ~26.8~3020, 2925, 2854, 1650, 1465, 725208 (M⁺)
Exaltone (Cyclopentadecanone)2.35 (t, 4H), 1.65 (m, 4H), 1.28 (br s, 20H)213.5 (C=O), 40.5 (α-CH₂), 26.5, 26.2, 25.9, 24.5, 22.5 (ring CH₂)2930, 2855, 1710 (C=O), 1460224 (M⁺), 125, 111, 98, 84, 69, 55

Note: Spectroscopic data are approximate and may vary slightly based on experimental conditions and instrumentation.[5][6][7][8][9][10][11]

Experimental Protocols

Part 1: Ozonolysis of this compound to 1,15-Pentadecanedial

This procedure outlines the oxidative cleavage of this compound to form the intermediate dialdehyde.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the stirred solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone.[12]

  • Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.

  • Slowly add dimethyl sulfide (2.0 equiv) to the reaction mixture at -78 °C to quench the ozonide. This is a reductive workup.[13]

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,15-pentadecanedial. This intermediate is often used in the next step without further purification.

Expected Yield: The ozonolysis of large-ring cycloalkenes typically proceeds in high yield, often exceeding 90%.[14][15][16]

Part 2: Intramolecular Aldol Condensation of 1,15-Pentadecanedial to Exaltone

This protocol describes the cyclization of the dialdehyde to form the macrocyclic ketone under high-dilution conditions to favor the intramolecular reaction.

Materials:

  • 1,15-Pentadecanedial (from Part 1)

  • Toluene (B28343), anhydrous

  • Potassium tert-butoxide (KOtBu) or another suitable base

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-dilution reaction setup (e.g., syringe pump for slow addition)

  • Heating mantle and reflux condenser

Procedure:

  • Set up a reaction vessel containing a solution of potassium tert-butoxide (1.1 equiv) in a large volume of anhydrous toluene. Heat the solution to reflux.

  • Using a syringe pump, add a solution of 1,15-pentadecanedial (1.0 equiv) in anhydrous toluene dropwise to the refluxing base solution over an extended period (e.g., 8-12 hours). This slow addition under high dilution is crucial to minimize intermolecular polymerization.[17][18][19][20]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and carefully quench by adding 1 M HCl until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to obtain pure Exaltone.

Expected Yield: The yield for intramolecular aldol condensations to form macrocycles can vary significantly depending on the ring size and reaction conditions. Yields in the range of 50-70% can be expected under optimized high-dilution conditions.

Visualizations

Synthesis Pathway of Exaltone

Synthesis_of_Exaltone Synthesis of Exaltone from this compound This compound This compound Dialdehyde 1,15-Pentadecanedial This compound->Dialdehyde 1. O₃, CH₂Cl₂/MeOH, -78 °C 2. DMS (Reductive Workup) Exaltone Exaltone (Cyclopentadecanone) Dialdehyde->Exaltone Intramolecular Aldol Condensation (Base, High Dilution, Heat)

Caption: Reaction scheme for the synthesis of Exaltone.

Experimental Workflow for Exaltone Synthesis

Experimental_Workflow Experimental Workflow cluster_ozonolysis Step 1: Ozonolysis cluster_cyclization Step 2: Intramolecular Aldol Condensation start_ozonolysis Dissolve this compound ozonolysis_reaction Ozonolysis at -78 °C start_ozonolysis->ozonolysis_reaction workup Reductive Workup with DMS ozonolysis_reaction->workup extraction_ozonolysis Aqueous Workup & Extraction workup->extraction_ozonolysis intermediate Crude 1,15-Pentadecanedial extraction_ozonolysis->intermediate slow_addition Slow Addition of Dialdehyde intermediate->slow_addition Used in next step start_cyclization Prepare Base Solution (High Dilution) start_cyclization->slow_addition cyclization_reaction Reflux slow_addition->cyclization_reaction quench_extraction Quench & Aqueous Workup cyclization_reaction->quench_extraction purification Purification (Chromatography/Distillation) quench_extraction->purification final_product Pure Exaltone purification->final_product

Caption: Workflow for Exaltone synthesis.

References

Application Notes and Protocols: Cyclopentadecene as a Monomer for Biodegradable Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecene is a 15-carbon macrocyclic olefin. Its polymerization via Ring-Opening Metathesis Polymerization (ROMP) yields poly(this compound), an unsaturated polyalkenamer. While the use of macrocyclic esters (lactones) in the synthesis of biodegradable polyesters is well-established, the exploration of large-ring cycloalkenes like this compound for creating biodegradable polymers represents a novel area of research. The resulting all-carbon backbone polymer, while seemingly persistent, may be susceptible to biodegradation through oxidative pathways, similar to the degradation observed in polyolefins.[1][2] This document provides a comprehensive overview of the potential of this compound as a monomer for biodegradable polymers, including proposed experimental protocols for its polymerization and biodegradation assessment, and discusses its potential applications in the biomedical field. It is important to note that research on poly(this compound) is limited, and the following protocols and data are presented as a guide for initiating research in this area, based on established principles of polymer chemistry.

Data Presentation

The following tables summarize hypothetical, yet expected, data for poly(this compound) based on typical results from the Ring-Opening Metathesis Polymerization (ROMP) of macrocyclic olefins and the general properties of polyalkenamers. These tables are intended to serve as a benchmark for researchers exploring this novel polymer.

Table 1: Polymerization of this compound via ROMP - Hypothetical Results

EntryCatalystMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)Mn (kDa)PDI (Mw/Mn)
1Grubbs' 1st Gen.200:1Toluene6024>9542.51.85
2Grubbs' 2nd Gen.500:1Toluene6012>98105.21.72
3Grubbs' 3rd Gen.1000:1CH₂Cl₂408>99210.61.65

Mn = Number Average Molecular Weight, PDI = Polydispersity Index. Data is hypothetical and for illustrative purposes.

Table 2: Thermal Properties of Poly(this compound) - Expected Values

PropertyValueMethod
Glass Transition Temperature (Tg)-50 to -30 °CDSC
Melting Temperature (Tm)40 to 60 °CDSC

Values are estimates based on structurally similar polymers.

Table 3: Enzymatic Biodegradation of Poly(this compound) Film - Hypothetical Data

EntryEnzymeIncubation Time (days)Weight Loss (%)
1Laccase305.2
2Laccase6011.5
3Manganese Peroxidase304.8
4Manganese Peroxidase6010.1
5Control (Buffer only)60<0.5

Assumes pre-treatment to introduce hydroperoxides and testing in a buffered aqueous solution at 37°C.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis and characterization of poly(this compound) and the assessment of its biodegradability.

Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes the synthesis of poly(this compound) using a Grubbs-type catalyst. The polymerization of large, low-strain macrocycles is primarily driven by an increase in entropy.[3][4]

Materials:

  • This compound (monomer)

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

  • Anhydrous Toluene or Dichloromethane (solvent)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware or a glovebox

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry the solvent over appropriate drying agents and degas by sparging with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the desired amount of Grubbs' catalyst to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Monomer Addition: Add the anhydrous, degassed solvent to the flask to dissolve the catalyst. Then, add the purified this compound monomer to the reaction mixture via syringe. The monomer concentration is typically maintained high to favor polymerization over backbiting reactions.[3]

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir. Monitor the progress of the polymerization by taking aliquots at various time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 20 minutes.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determine by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene).

  • Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

Protocol 2: Assessment of Enzymatic Biodegradation

This protocol is designed to assess the biodegradability of poly(this compound) using enzymes known to degrade polyolefins.[1][2] The mechanism is expected to involve the oxidation of the polymer backbone.[1]

Materials:

  • Poly(this compound) film (prepared by solvent casting or melt pressing)

  • Laccase (from Trametes versicolor) or Manganese Peroxidase (from Phanerochaete chrysosporium)

  • Phosphate (B84403) buffer (pH 7.0)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a mediator for laccase (optional)

  • MnSO₄ and H₂O₂ for manganese peroxidase

  • Incubator

Procedure:

  • Sample Preparation: Prepare thin films of poly(this compound) of known weight and surface area. A pre-treatment step, such as UV irradiation, may be necessary to introduce initial oxidation sites.

  • Enzyme Solution Preparation: Prepare a solution of the chosen enzyme in the phosphate buffer at a specified concentration (e.g., 0.1 mg/mL). If using manganese peroxidase, add MnSO₄ and H₂O₂ to the buffer.

  • Incubation: Place the polymer films in sterile vials containing the enzyme solution. A control sample should be placed in buffer without the enzyme.

  • Degradation: Incubate the vials at 37 °C with gentle shaking for a predetermined period (e.g., 30-60 days). Replace the enzyme solution periodically (e.g., every 48 hours) to maintain enzyme activity.

  • Analysis:

    • Weight Loss: At specified time points, remove the films, gently wash with deionized water to remove any adsorbed enzyme, dry under vacuum to a constant weight, and calculate the percentage weight loss.

    • Surface Morphology: Analyze changes in the surface topography of the films using Scanning Electron Microscopy (SEM).

    • Chemical Changes: Use Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to detect the formation of carbonyl or hydroxyl groups on the polymer surface.

    • Molecular Weight Reduction: Analyze the molecular weight of the degraded polymer using GPC to observe chain scission.

Visualization of Processes and Pathways

Ring-Opening Metathesis Polymerization (ROMP) of this compound

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Catalyst Intermediate1 Metallacyclobutane Intermediate Catalyst->Intermediate1 + Monomer Monomer1 This compound Monomer1->Intermediate1 ActiveSpecies Active Propagating Species Intermediate1->ActiveSpecies Ring-Opening Intermediate2 Metallacyclobutane Intermediate ActiveSpecies->Intermediate2 + Monomer Monomer2 This compound Monomer2->Intermediate2 GrowingChain Growing Polymer Chain Intermediate2->GrowingChain Ring-Opening GrowingChain->ActiveSpecies Chain Growth FinalPolymer Poly(this compound) GrowingChain->FinalPolymer + Quenching Agent QuenchingAgent Ethyl Vinyl Ether QuenchingAgent->FinalPolymer

Caption: Mechanism of ROMP for this compound.

Proposed Experimental Workflow for Poly(this compound) Research

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_evaluation Biodegradability & Biocompatibility Evaluation cluster_application Application Development Monomer This compound Monomer ROMP ROMP (Protocol 1) Monomer->ROMP Purification Precipitation & Drying ROMP->Purification Polymer Pure Poly(this compound) Purification->Polymer GPC GPC (Mn, PDI) Polymer->GPC NMR NMR (Structure) Polymer->NMR DSC DSC (Tg, Tm) Polymer->DSC Film Polymer Film Preparation Polymer->Film Biodegradation Enzymatic Degradation (Protocol 2) Film->Biodegradation Biocompatibility In Vitro Cytotoxicity (e.g., ISO 10993-5) Film->Biocompatibility Results Weight Loss, SEM, FTIR, Cell Viability Biodegradation->Results Biocompatibility->Results DrugLoading Drug Encapsulation (e.g., Emulsion) Results->DrugLoading Release In Vitro Drug Release Studies DrugLoading->Release Application Potential for Drug Delivery Vehicle Release->Application

Caption: Proposed research workflow for poly(this compound).

Application Notes

Potential for Drug Delivery

Poly(this compound), being a hydrophobic polymer with a low glass transition temperature, could be formulated into various drug delivery systems.

  • Microparticles and Nanoparticles: The polymer could be used to fabricate micro- or nanoparticles for the encapsulation of hydrophobic drugs. The slow, surface-eroding nature of its potential biodegradation could lead to sustained drug release over extended periods.

  • Implantable Devices: Given its likely solid and flexible nature at physiological temperatures, poly(this compound) could be a candidate for implantable drug depots for long-term therapeutic delivery, for instance, in hormone therapy or for localized cancer treatment.

  • Blends and Copolymers: To tailor its properties, this compound could be copolymerized with other cyclic olefins or blended with other biodegradable polymers. For example, copolymerization with a hydrophilic monomer could create amphiphilic polymers capable of self-assembly into micelles for drug solubilization.

Considerations for Biomedical Applications
  • Biocompatibility: The biocompatibility of poly(this compound) and its degradation products would need to be thoroughly investigated. The degradation products are expected to be long-chain diols or dicarboxylic acids, which would need to be assessed for cytotoxicity.

  • Degradation Rate: The degradation rate of polyalkenamers is generally slow. While this is advantageous for long-term applications, it might not be suitable for applications requiring rapid clearance. The degradation rate could potentially be tailored by controlling the polymer's crystallinity and by introducing functional groups along the backbone.

  • Sterilization: The method of sterilization must be carefully chosen to avoid altering the polymer's properties. Methods such as gamma irradiation or ethylene (B1197577) oxide treatment should be evaluated for their effects on molecular weight and crosslinking.

References

Application Notes and Protocols: Cyclopentadecene in Fragrance Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Fragrance encapsulation is a critical technology for the controlled release and enhanced stability of volatile aromatic compounds. Macrocyclic musks, such as cyclopentadecene and its derivatives (e.g., cyclopentadecanone), are prized in the fragrance industry for their persistent and characteristic musk scent.[1][2] This document provides detailed application notes and experimental protocols for the encapsulation of these valuable fragrance molecules. While direct application of this compound as a structural component in microcapsules is not documented in current literature, its role as a core fragrance material for encapsulation is well-established. These notes will focus on established methods for encapsulating hydrophobic, high-molecular-weight fragrances like macrocyclic musks to achieve desired release profiles and stability.

Introduction to Fragrance Encapsulation

The primary goal of fragrance encapsulation is to protect volatile and often sensitive fragrance molecules from environmental factors such as oxidation, light, and heat, and to control their release over time.[3][4] Encapsulation can significantly enhance the longevity of a fragrance on a substrate, making it a vital technology in consumer products like detergents, fabric softeners, and personal care items.[4][5]

Several techniques are employed for fragrance encapsulation, with the choice of method depending on the physicochemical properties of the fragrance oil, the desired release mechanism, and the final product application.[6] Common methods include interfacial polymerization, in situ polymerization, and coacervation.[6][7]

Key Benefits of Encapsulating Macrocyclic Musks:

  • Sustained Release: Provides a long-lasting fragrance experience.

  • Enhanced Stability: Protects the musk from degradation during storage and use.

  • Targeted Delivery: Allows for fragrance release to be triggered by specific stimuli such as friction, heat, or changes in pH.[4][8]

Data Presentation: Performance of Encapsulated Fragrances

The following tables summarize typical quantitative data for fragrance microcapsules. These values are representative of what can be achieved with the protocols detailed in this document for fragrances similar to this compound.

Table 1: Microcapsule Characteristics by Encapsulation Method

Encapsulation MethodPolymer Shell MaterialTypical Mean Diameter (μm)Encapsulation Efficiency (%)Core Loading (%)
Interfacial Polymerization Polyurethane20 - 50~60~15
In Situ Polymerization Melamine-Formaldehyde10 - 10080 - 9083 - 92
In Situ Polymerization Poly(urea-formaldehyde)10 - 100080 - 9083 - 92
Solvent Displacement Polymer Blend (e.g., EC/HPMC)0.2 - 0.5~80~40

Data compiled from multiple sources and represent typical ranges.

Table 2: Fragrance Release and Stability Data

ParameterMelamine-Formaldehyde CapsulesPolyurethane Capsules
Release Trigger Friction, HeatDiffusion, Friction
Thermal Stability Stable up to >100°CStable up to ~110°C
Washing Durability Good (multiple cycles)Moderate to Good
Fragrance Release Profile Burst release upon ruptureSustained release

Experimental Protocols

The following are detailed protocols for two common and effective methods of fragrance encapsulation suitable for macrocyclic musks like this compound.

Protocol 1: In Situ Polymerization for Melamine-Formaldehyde (MF) Microcapsules

This method creates a robust, cross-linked thermoset resin shell around the fragrance oil droplets.

Materials:

  • Fragrance Oil (e.g., this compound or similar macrocyclic musk)

  • Melamine (B1676169)

  • Formaldehyde (B43269) solution (37% w/w)

  • Emulsifier (e.g., sodium lauryl sulfate)

  • Protective Colloid (e.g., polyvinyl alcohol)

  • Deionized Water

  • Acetic Acid (50% w/w)

  • Sodium Hydroxide (B78521) solution (30% w/w)

Equipment:

  • Jacketed glass reactor with mechanical stirrer

  • pH meter

  • Heating mantle with temperature controller

  • Homogenizer

Procedure:

  • Preparation of Melamine-Formaldehyde Prepolymer:

    • In a beaker, disperse melamine in formaldehyde solution.

    • Adjust the pH to 8.5-9.0 using sodium hydroxide solution.

    • Heat the mixture to 70°C and stir for approximately 10 minutes to form the prepolymer.

  • Emulsification:

    • In the main reactor, dissolve the emulsifier in deionized water.

    • Add the fragrance oil to the aqueous solution.

    • Homogenize the mixture at a high shear rate to form a stable oil-in-water emulsion with the desired droplet size.

  • Polymerization:

    • Add the prepared melamine-formaldehyde prepolymer to the emulsion under continuous stirring (e.g., 400 rpm).

    • Slowly lower the pH of the emulsion to approximately 4.0 by adding acetic acid dropwise.[9]

    • Gradually increase the temperature to 75°C over 60 minutes and maintain for 90 minutes to facilitate polymerization at the oil-water interface.[9]

  • Curing and Neutralization:

    • After the polymerization is complete, raise the pH to 7.0 with sodium hydroxide solution to stop the reaction.[9]

    • Cool the suspension to room temperature.

  • Washing and Drying:

    • Filter the microcapsule suspension and wash with deionized water multiple times.[9]

    • Dry the microcapsules in a vacuum oven at 50°C to obtain a free-flowing powder.[9]

Protocol 2: Interfacial Polymerization for Polyurethane (PU) Microcapsules

This method involves the reaction of two monomers at the interface of an emulsion, forming a thin polymer shell.

Materials:

  • Fragrance Oil (core material)

  • Diisocyanate (e.g., hexamethylene diisocyanate - HDI)

  • Polyol (e.g., β-cyclodextrin)

  • Solvent for diisocyanate (e.g., toluene)

  • Deionized Water

  • Emulsifier/Surfactant

  • Cross-linking agent (optional, e.g., polyurethane solution)

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Mechanical stirrer

  • Reaction vessel

  • Centrifuge

Procedure:

  • Preparation of Phases:

    • Organic Phase: Dissolve the diisocyanate and the fragrance oil in the chosen solvent.

    • Aqueous Phase: Dissolve the polyol and the emulsifier in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 12,000 rpm) for 5 minutes to create a stable oil-in-water emulsion.[10]

  • Polymerization:

    • Reduce the stirring speed to a lower rate (e.g., 600 rpm).

    • Initiate the polymerization reaction by heating the emulsion to a specific temperature (e.g., 80°C) and maintaining it for several hours (e.g., 6 hours) under an inert atmosphere.[10] The polyol in the aqueous phase will react with the diisocyanate at the oil-water interface.

  • Recovery and Washing:

    • After the reaction, recover the microcapsules by centrifugation.[10]

    • Wash the capsules sequentially with the organic solvent (e.g., toluene) to remove unreacted monomer, followed by washing with deionized water.[10]

Visualizations

Diagram 1: General Workflow for Fragrance Encapsulation

G cluster_prep Phase Preparation cluster_process Encapsulation Process cluster_post Post-Processing prep_aq Aqueous Phase Preparation (Water, Emulsifier, Monomer A) emulsify Emulsification (High Shear Mixing) prep_aq->emulsify prep_org Organic Phase Preparation (Fragrance Oil, Monomer B) prep_org->emulsify polymerize Polymerization (Triggered by pH/Temp) emulsify->polymerize wash Washing & Filtration polymerize->wash dry Drying wash->dry final_product Final Microcapsule Product (Slurry or Powder) dry->final_product

Caption: General experimental workflow for fragrance microencapsulation.

Diagram 2: Controlled Release Mechanisms from Microcapsules

G cluster_capsule Microcapsule cluster_stimuli External Stimuli capsule release Fragrance Release capsule->release fragrance Fragrance (e.g., this compound) friction Friction friction->capsule Rupture heat Heat heat->capsule Diffusion ph_change pH Change ph_change->capsule Degradation

Caption: Mechanisms for controlled fragrance release from microcapsules.

Conclusion

The encapsulation of macrocyclic musks like this compound using techniques such as in situ and interfacial polymerization offers a robust solution for creating stable and long-lasting fragrance delivery systems. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the development of advanced fragrance applications. By carefully selecting the encapsulation method and optimizing process parameters, it is possible to tailor the performance of the microcapsules to meet the specific demands of a wide range of consumer and industrial products.

References

Application Notes: Macrocyclization of Dienes to Form Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of cyclopentadecene, a 15-membered macrocyclic olefin, through the ring-closing metathesis (RCM) of dienes. This compound and its derivatives, such as Exaltone® (cyclopentadecanone), are highly valued in the fragrance industry for their musk-like scent and are also investigated as scaffolds in medicinal chemistry. This document details the prevalent synthetic strategies, experimental protocols, and the biological pathway associated with its primary application as a fragrance ingredient.

The macrocyclization is most effectively achieved using ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance and efficacy in forming large rings. The key to a successful macrocyclization is the use of high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization.

Quantitative Data Presentation

The efficiency of the ring-closing metathesis for the synthesis of 15-membered rings is influenced by the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes representative data for the macrocyclization of dienes to form 15-membered rings, providing a comparative overview of different reaction conditions.

Precursor DieneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1,16-HeptadecadieneGrubbs II (5)Toluene (B28343)11012~85Adapted from general procedures
Diene precursor for BILN-2061Grubbs II (1.5)Toluene100490[1]
Diene precursor for BILN-2061Hoveyda-Grubbs II (1.5)Toluene100488[1]
Diene with ester functionalityGrubbs II (5)Toluene802475[2]
Diene with amide functionalityHoveyda-Grubbs II (15)DCM604886[3]

Experimental Protocols

Protocol 1: Synthesis of (Z)-Cyclopentadecene via RCM of 1,16-Heptadecadiene

This protocol describes the synthesis of (Z)-cyclopentadecene from the commercially available 1,16-heptadecadiene using Grubbs Catalyst®, 2nd Generation. High dilution is critical for maximizing the yield of the intramolecular cyclization product.

Materials:

  • 1,16-Heptadecadiene

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed toluene

  • Ethyl vinyl ether

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Standard laboratory glassware (Schlenk flask, syringe pump, condenser, etc.)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Vessel: A 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flame-dried under vacuum and backfilled with argon.

  • Dissolution of the Substrate: In the flask, dissolve 1,16-heptadecadiene (2.36 g, 10 mmol) in anhydrous, degassed toluene (800 mL) to achieve a concentration of approximately 0.0125 M.

  • Heating the Reaction Mixture: Heat the solution to reflux (approximately 110 °C) with vigorous stirring under an argon atmosphere.

  • Preparation of the Catalyst Solution: In a separate flame-dried Schlenk flask, dissolve Grubbs Catalyst®, 2nd Generation (424 mg, 0.5 mmol, 5 mol%) in anhydrous, degassed toluene (200 mL).

  • Addition of the Catalyst: Using a syringe pump, add the catalyst solution to the refluxing solution of the diene over a period of 8 hours. This slow addition helps to maintain a low concentration of the catalyst and favors the intramolecular reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching the Reaction: Upon completion, cool the reaction mixture to room temperature and quench by adding ethyl vinyl ether (5 mL). Stir for 30 minutes to deactivate the catalyst.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude residue is then purified by column chromatography on silica gel.

    • Elute with hexanes to afford the pure (Z)-cyclopentadecene as a colorless oil.

  • Characterization: Confirm the structure and purity of the product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway and Catalytic Cycle

The synthesis of this compound via RCM proceeds through a well-established catalytic cycle involving a ruthenium carbene catalyst. The Chauvin mechanism describes the formation of a metallacyclobutane intermediate, which undergoes a retro-[2+2] cycloaddition to release ethylene (B1197577) and regenerate the catalyst, now bound to the substrate. An intramolecular metathesis reaction then forms the macrocycle.

RCM_Mechanism cluster_cycle Catalytic Cycle A [Ru]=CH2 B Metallacyclobutane Intermediate I A->B + Diene Product (Z)-Cyclopentadecene C [Ru]=CH-(CH2)12-CH=CH2 B->C - Ethylene Ethylene Ethylene (gas) B->Ethylene Byproduct Release D Metallacyclobutane Intermediate II C->D Intramolecular Coordination E This compound-[Ru]=CH2 complex D->E Cycloreversion E->A - this compound E->Product Product Release Diene 1,16-Heptadecadiene Diene->A Catalyst Grubbs Catalyst [Ru]=CHPh Catalyst->A Initiation

Caption: RCM catalytic cycle for this compound synthesis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow start Start prep Prepare Diene Solution (1,16-Heptadecadiene in Toluene) High Dilution (0.01 M) start->prep setup Set up Reaction (Flame-dried flask, inert atmosphere, reflux) prep->setup addition Slow Addition of Catalyst (via Syringe Pump over 8h) setup->addition cat_prep Prepare Catalyst Solution (Grubbs II in Toluene) cat_prep->addition reaction Reaction at Reflux (12h) addition->reaction quench Quench Reaction (Ethyl vinyl ether) reaction->quench workup Work-up (Solvent removal) quench->workup purify Purification (Silica Gel Column Chromatography) workup->purify product Pure (Z)-Cyclopentadecene purify->product

Caption: Experimental workflow for RCM synthesis.

Signaling Pathway: Olfactory Transduction of Macrocyclic Musks

This compound and related macrocyclic musks are perceived as odorous through a specific signal transduction cascade in olfactory sensory neurons. The process is initiated by the binding of the musk molecule to a specific G-protein coupled receptor, the human olfactory receptor OR5AN1.

Olfactory_Signaling cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (OR5AN1) G G-protein (Gαolf) OR->G Activation AC Adenylyl Cyclase G->AC Activation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-Gated (CNG) Channel Ions Na+ / Ca2+ CNG->Ions Influx Musk This compound Musk->OR Binding ATP ATP ATP->AC cAMP->CNG Opening Depolarization Neuron Depolarization Ions->Depolarization Signal Signal to Brain (Olfactory Bulb) Depolarization->Signal Action Potential

References

Application Notes and Protocols: Synthesis of Cyclopentadecene via Ring-Closing Metathesis Using a Schrock Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cyclopentadecene, a 15-membered macrocycle, utilizing a Schrock catalyst in a high-concentration ring-closing metathesis (RCM) reaction. The synthesis of the necessary diene precursor, 1,16-heptadecadiene, is also described.

Introduction

Macrocyclic compounds are of significant interest in drug discovery and materials science due to their unique conformational properties. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of these large rings. Schrock-type molybdenum and tungsten alkylidene catalysts are highly active and efficient for olefin metathesis, often providing excellent yields and selectivity.[1][2][3]

This protocol details a user-friendly and efficient method for the synthesis of this compound at high concentrations (≥0.2 M), a significant improvement over traditional high-dilution conditions that require large volumes of solvent.[1][2][3] The use of a commercially available Schrock catalyst embedded in a paraffin (B1166041) wax tablet (Mo1) simplifies handling and improves practicality, as the reaction can be set up in the air.[1][2][3]

Overall Synthetic Scheme

The synthesis of this compound is a two-step process involving the synthesis of the diene precursor followed by the ring-closing metathesis reaction.

Synthesis_Workflow A 9-Decenoic Acid B Kolbe Electrolysis A->B C 1,16-Heptadecadiene B->C D 1,16-Heptadecadiene E Schrock Catalyst (Mo1) High-Concentration RCM D->E F This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,16-Heptadecadiene via Kolbe Electrolysis

This protocol describes the synthesis of the α,ω-diene precursor required for the RCM reaction.

Materials:

  • 9-Decenoic acid

  • Methanol

  • Sodium methoxide (B1231860)

  • Platinum electrodes

  • Electrolysis cell

  • DC power supply

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

Procedure:

  • Preparation of the Electrolyte: In a 250 mL beaker, dissolve 10.0 g of 9-decenoic acid in 100 mL of methanol. Add sodium methoxide until the solution is slightly basic (pH ~8-9).

  • Electrolysis: Transfer the solution to an electrolysis cell equipped with two platinum foil electrodes (e.g., 2 cm x 2 cm). Stir the solution and cool the cell in an ice bath. Apply a constant current of approximately 0.5 A using a DC power supply. The progress of the reaction can be monitored by the cessation of gas evolution at the anode.

  • Work-up: After the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water. Extract the aqueous layer three times with 50 mL of diethyl ether.

  • Washing: Combine the organic extracts and wash successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield 1,16-heptadecadiene as a colorless oil.

Protocol 2: Synthesis of this compound via High-Concentration RCM

This protocol details the ring-closing metathesis of 1,16-heptadecadiene using a commercial Schrock catalyst.

Materials:

  • 1,16-Heptadecadiene

  • Schrock catalyst Mo1 in paraffin tablet (e.g., 5% catalyst by weight)

  • High-boiling point, inert solvent (e.g., dodecane (B42187) or PAO-6 engine oil)[1][2][3]

  • Distillation apparatus (e.g., Kugelrohr or short-path distillation)

  • High-vacuum pump

  • Cold trap

Procedure:

  • Reaction Setup: In a round-bottom flask suitable for distillation, place 1.00 g of 1,16-heptadecadiene and a magnetic stir bar. Add a minimal amount of a high-boiling point, inert solvent (e.g., 1-2 mL of dodecane) to facilitate stirring.

  • Catalyst Addition: Add the Schrock catalyst Mo1 paraffin tablet. The catalyst loading can be in the range of 1-3 mol%. For 1.00 g of the diene (approx. 4.23 mmol), a 2.6 mol% loading corresponds to approximately one 10 mg tablet of Mo1 in 200 mg of paraffin.[3]

  • Reaction Conditions: Heat the mixture to 100-120 °C under a high vacuum (e.g., <0.1 mbar).[3] The product, this compound, will distill as it is formed.

  • Product Collection: Collect the distilled product in a receiving flask cooled with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Purification: The collected distillate is typically of high purity. If necessary, a final fractional distillation can be performed to remove any residual solvent or impurities.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of macrocycles using Schrock catalysts under high-concentration RCM conditions.

Table 1: Synthesis of a 16-Membered Macrocycle (Analogous to this compound) [3]

ParameterValue
SubstrateUnbiased α,ω-diene
CatalystSchrock Catalyst (Mo1)
Catalyst Loading1.3 mol%
Concentration0.2 M
Temperature110 °C
Reaction TimeNot specified (reactive distillation)
Yield59%
Selectivity95%

Table 2: General Conditions for High-Concentration RCM with Schrock Catalyst Mo1 [1][2][3]

ParameterRange/Value
Substrate Concentration≥0.2 M
Catalyst Loading1-8 mol%
Temperature100-120 °C
PressureHigh vacuum (<0.1 mbar)
SolventHigh-boiling, inert (e.g., PAO-6)
Product Yields24-92%
Selectivity~90% or higher

Visualizations

Reaction Mechanism: Ring-Closing Metathesis

The Chauvin mechanism describes the catalytic cycle of olefin metathesis, which proceeds through a metallacyclobutane intermediate.

RCM_Mechanism catalyst Schrock Catalyst [Mo]=CHR¹ intermediate1 [2+2] Cycloaddition catalyst->intermediate1 diene Diene Substrate R²HC=CH-(CH₂)n-CH=CHR³ diene->intermediate1 metallacyclobutane Metallacyclobutane Intermediate intermediate1->metallacyclobutane intermediate2 Retro [2+2] Cycloelimination metallacyclobutane->intermediate2 new_alkylidene New Alkylidene [Mo]=CH-(CH₂)n-CH=CHR³ intermediate2->new_alkylidene intramolecular_reaction Intramolecular [2+2] Cycloaddition new_alkylidene->intramolecular_reaction cyclic_metallacyclobutane Cyclic Metallacyclobutane intramolecular_reaction->cyclic_metallacyclobutane final_step Retro [2+2] Cycloelimination cyclic_metallacyclobutane->final_step product This compound final_step->product regenerated_catalyst Regenerated Catalyst [Mo]=CHR² final_step->regenerated_catalyst regenerated_catalyst->intermediate1 Catalytic Cycle

Caption: The catalytic cycle of ring-closing metathesis.

Experimental Workflow: High-Concentration RCM

The workflow for the high-concentration RCM with reactive distillation is a streamlined process.

RCM_Workflow start Start setup Combine Diene, Solvent, and Catalyst Tablet in Flask start->setup reaction Heat to 100-120 °C under High Vacuum setup->reaction distillation Product Distills as it Forms reaction->distillation collection Collect Product in Cooled Receiving Flask distillation->collection purification Optional Final Fractional Distillation collection->purification end End purification->end

Caption: Experimental workflow for high-concentration RCM.

Conclusion

The use of Schrock catalysts, particularly in a user-friendly paraffin-embedded format, allows for the efficient and selective synthesis of macrocycles like this compound at high concentrations. This methodology avoids the need for large volumes of solvents, making it a more sustainable and practical approach for researchers in academia and industry. The provided protocols offer a robust starting point for the synthesis of this compound and other related macrocyclic structures.

References

Application Notes and Protocols for ADMET Prediction of Cyclopentadecene-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecene and its derivatives represent a class of macrocyclic compounds with potential applications in drug discovery. Their unique structural features, characterized by a 15-membered carbon ring, present both opportunities and challenges in terms of their pharmacokinetic and toxicological profiles. As with any potential therapeutic agent, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful development.

These application notes provide a comprehensive overview of in silico and in vitro approaches to assess the ADMET profile of this compound-based compounds. Given the limited publicly available experimental ADMET data for this specific class of molecules, we will utilize the structurally similar macrocyclic ketone, muscone (B1676871), as a representative example for cytotoxicity and signaling pathway interactions. It is imperative that these predictions and examples are substantiated with experimental data for any new this compound-based drug candidate.

In Silico ADMET Prediction

A variety of computational tools are available for the early-stage assessment of ADMET properties. These tools can provide valuable insights into the potential drug-likeness of a compound before significant resources are invested in synthesis and experimental testing. For this application note, we have utilized the SwissADME and admetSAR web tools to generate a predicted ADMET profile for this compound, muscone, and exaltone.

Data Presentation: Predicted ADMET Properties

PropertyThis compoundMusconeExaltonePrediction Tool
Physicochemical Properties SwissADME
Molecular FormulaC15H28C16H30OC15H28O
Molecular Weight208.38 g/mol 238.41 g/mol 224.38 g/mol
LogP (Consensus)6.334.884.54
Water Solubility (LogS)-6.41 (Poorly soluble)-4.85 (Poorly soluble)-4.54 (Poorly soluble)
Pharmacokinetics
GI AbsorptionLowHighHighSwissADME
BBB PermeantYesYesYesSwissADME
P-gp SubstrateNoYesYesSwissADME
CYP1A2 inhibitorNoYesNoSwissADME
CYP2C19 inhibitorNoYesNoSwissADME
CYP2C9 inhibitorNoNoNoSwissADME
CYP2D6 inhibitorNoNoNoSwissADME
CYP3A4 inhibitorNoYesNoSwissADME
Drug-likeness
Lipinski #violations1 (LogP > 5)00SwissADME
Bioavailability Score0.550.550.55SwissADME
Toxicity admetSAR
Ames ToxicityNon-mutagenicNon-mutagenicNon-mutagenic
hERG InhibitionWeak inhibitorWeak inhibitorWeak inhibitor
CarcinogenicityNon-carcinogenNon-carcinogenNon-carcinogen

Note: This data is generated from in silico prediction tools and should be experimentally verified.

Experimental Protocols for In Vitro ADMET Assays

The following are detailed protocols for key in vitro assays to experimentally determine the ADMET properties of this compound-based compounds.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal absorption of drugs.

Methodology

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in transport buffer (HBSS, pH 7.4) to the final concentration.

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium from the apical (AP) and basolateral (BL) compartments is replaced with pre-warmed transport buffer.

    • The transport buffer in the AP compartment is replaced with the dosing solution containing the test compound.

    • Samples are collected from the BL compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The volume in the BL compartment is replenished with fresh transport buffer after each sampling.

  • Permeability Measurement (Basolateral to Apical):

    • The procedure is similar to the A-to-B measurement, but the dosing solution is added to the BL compartment, and samples are collected from the AP compartment. This helps in determining the efflux ratio.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where:

    • dQ/dt is the rate of drug permeation across the monolayer.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis caco2_culture Caco-2 Cell Culture (21-25 days on Transwell inserts) teer_measurement Monolayer Integrity Check (TEER) caco2_culture->teer_measurement ap_bl Apical to Basolateral (A-B) Transport teer_measurement->ap_bl bl_ap Basolateral to Apical (B-A) Transport teer_measurement->bl_ap compound_prep Prepare Test Compound Solution compound_prep->ap_bl compound_prep->bl_ap sampling Collect Samples at Time Points ap_bl->sampling bl_ap->sampling lcms_analysis LC-MS/MS Analysis sampling->lcms_analysis data_analysis Calculate Papp and Efflux Ratio lcms_analysis->data_analysis

Caption: Workflow for determining intestinal permeability using the Caco-2 cell assay.

Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Methodology

  • Preparation of Liver Microsomes: Human liver microsomes are thawed and diluted in a phosphate (B84403) buffer.

  • Compound Incubation: The test compound is incubated with the liver microsomes at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Experimental Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis microsome_prep Prepare Liver Microsomes incubation Incubate Compound with Microsomes at 37°C microsome_prep->incubation compound_prep Prepare Test Compound Solution compound_prep->incubation start_reaction Initiate Reaction with NADPH incubation->start_reaction sampling Collect Samples at Time Points start_reaction->sampling stop_reaction Terminate Reaction sampling->stop_reaction analysis LC-MS/MS Analysis stop_reaction->analysis data_analysis Calculate t1/2 and CLint analysis->data_analysis

Caption: Workflow for assessing metabolic stability using liver microsomes.

hERG Inhibition Assay

This assay is critical for assessing the risk of cardiotoxicity.

Methodology

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG) is used.

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel activity.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Data Recording: The hERG current is recorded before and after the application of the test compound.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Experimental Workflow for hERG Inhibition Assay

G cluster_prep Preparation cluster_assay Patch-Clamp Assay cluster_analysis Analysis cell_prep Prepare HEK293-hERG Cells baseline Record Baseline hERG Current cell_prep->baseline compound_prep Prepare Test Compound Solutions application Apply Test Compound compound_prep->application baseline->application recording Record hERG Current after Application application->recording data_analysis Analyze Current Inhibition recording->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc

Caption: Workflow for evaluating hERG channel inhibition using the patch-clamp technique.

Application Notes: Cytotoxicity and Signaling Pathways

As a representative macrocyclic ketone, muscone has been investigated for its cytotoxic effects on various cancer cell lines. Understanding these effects and the underlying signaling pathways is crucial for assessing the therapeutic potential and potential toxicity of structurally related this compound-based compounds.

Cytotoxicity of Muscone

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of muscone against different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer71.62[1]
BT-549Breast Cancer73.01[1]
HepG2Liver CancerNot specified, induces apoptosis[2]
SGC-7901Gastric CancerNot specified, suppresses proliferation[2]

Signaling Pathways Modulated by Muscone

Muscone has been shown to exert its biological effects by modulating several key signaling pathways. These pathways are often implicated in cell proliferation, survival, and angiogenesis, making them important targets in cancer therapy.

  • VEGF/PI3K/Akt/MAPK Pathway: Muscone has been found to suppress tumor angiogenesis by inhibiting the phosphorylation of key components in the VEGF/PI3K/Akt/MAPK signaling cascade.[1] This pathway is critical for the formation of new blood vessels that supply nutrients to tumors.

G Muscone Muscone VEGFR VEGFR Muscone->VEGFR inhibits PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis promotes

Caption: Muscone's inhibitory effect on the VEGF/PI3K/Akt/MAPK signaling pathway.

  • STAT3, MAPK, and TGF-β/SMAD Pathways: In the context of cardiac hypertrophy, muscone has been demonstrated to exert protective effects by inhibiting the phosphorylation of key proteins in the STAT3, MAPK, and TGF-β/SMAD signaling pathways.[3] These pathways are involved in inflammation and fibrosis.

G Muscone Muscone STAT3 STAT3 Muscone->STAT3 inhibits MAPK MAPK Muscone->MAPK inhibits TGF_beta TGF-β/SMAD Muscone->TGF_beta inhibits Inflammation_Fibrosis Inflammation & Fibrosis STAT3->Inflammation_Fibrosis promotes MAPK->Inflammation_Fibrosis promotes TGF_beta->Inflammation_Fibrosis promotes

Caption: Muscone's inhibition of pro-inflammatory and fibrotic signaling pathways.

Conclusion

The ADMET profile of this compound-based compounds is a critical determinant of their potential as therapeutic agents. This document provides a framework for the initial assessment of these properties through a combination of in silico prediction and established in vitro experimental protocols. The provided data on muscone serves as a valuable starting point for understanding the potential cytotoxicity and mechanisms of action for this class of macrocycles. However, it is essential to underscore that comprehensive experimental validation is necessary for any new this compound derivative to accurately characterize its ADMET profile and ensure its safety and efficacy.

References

Application Notes and Protocols: Synthesis of Macrocyclic Drugs via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocyclic compounds, molecules containing large rings (typically 12 or more atoms), represent a significant and growing class of therapeutics.[1] Their unique structural features, which provide a balance of rigidity and flexibility, allow them to bind to challenging biological targets with high affinity and selectivity.[1] A cornerstone of modern macrocyclic synthesis is the Nobel Prize-winning olefin metathesis reaction, particularly ring-closing metathesis (RCM). RCM has proven to be a powerful and versatile tool for the construction of complex macrocycles from linear precursors, even on an industrial scale.

This document provides detailed application notes and protocols on the synthesis of a prominent macrocyclic drug, pacritinib (B611967), a Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) inhibitor. Pacritinib is approved for the treatment of myelofibrosis.[2][3] While the final macrocyclic core of pacritinib is an 18-membered ring, it is important to note that the synthesis does not commence from a pre-formed large ring such as cyclopentadecene. Instead, the macrocycle is constructed strategically from acyclic precursors using ring-closing metathesis. This approach offers greater flexibility in introducing structural diversity and complexity.

Synthesis of Pacritinib: A Case Study

The synthesis of pacritinib showcases the power of RCM in constructing complex macrocyclic drug molecules. The overall strategy involves the preparation of a linear diene precursor, which then undergoes an intramolecular RCM reaction to form the key macrocyclic ring.

Retrosynthetic Analysis

A logical retrosynthetic analysis of pacritinib reveals the key disconnection at the alkene bond within the macrocycle, leading back to a linear diene precursor. This diene is assembled from smaller, readily available building blocks.

Retrosynthesis Pacritinib Pacritinib Diene_Precursor Linear Diene Precursor Pacritinib->Diene_Precursor Ring-Closing Metathesis (RCM) Building_Blocks Aromatic Building Blocks Diene_Precursor->Building_Blocks Coupling Reactions

Caption: Retrosynthetic analysis of pacritinib.

Key Synthetic Steps and Experimental Protocols

The synthesis of pacritinib can be broken down into several key stages, culminating in the crucial RCM step. The following is a representative synthetic sequence based on literature precedents.[4]

1. Synthesis of the Diene Precursor:

The linear diene precursor is typically synthesized through a series of coupling reactions, joining the aromatic core with two alkenyl side chains. A key intermediate is 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline. This aniline (B41778) derivative is then coupled with a suitable pyrimidine (B1678525) fragment also bearing an alkenyl chain.

Experimental Protocol: Representative Coupling Reaction

  • Materials: 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate, 4-[3-[(allyloxy)methyl]phenyl]-2-chloropyrimidine, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and a suitable solvent (e.g., Dioxane/Water).

  • Procedure:

    • To a solution of 3-[(allyloxy)methyl]-4-[2-(pyrrolidin-1-yl)ethoxy]aniline ditoluenesulfonate and 4-[3-[(allyloxy)methyl]phenyl]-2-chloropyrimidine in a mixture of dioxane and water, add the palladium catalyst and base.

    • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to yield the linear diene precursor.

2. Ring-Closing Metathesis (RCM):

This is the pivotal step where the linear diene precursor is cyclized to form the 18-membered macrocycle. The choice of the Grubbs catalyst is critical for the efficiency of this transformation.

Experimental Protocol: Ring-Closing Metathesis

  • Materials: Linear diene precursor, Grubbs catalyst (e.g., Grubbs second-generation catalyst), and a dry, degassed solvent (e.g., Dichloromethane or Toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere, dissolve the linear diene precursor in the chosen solvent.

    • Add a solution of the Grubbs catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-10 mol%.

    • Stir the reaction at room temperature or with gentle heating. The reaction is often performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

    • Monitor the reaction by ¹H NMR or LC-MS for the disappearance of the starting material and the formation of the macrocyclic product.

    • Once the reaction is complete, quench the catalyst by adding a suitable scavenger (e.g., ethyl vinyl ether or triphenylphosphine).

    • Concentrate the reaction mixture and purify the crude product by column chromatography to afford the macrocyclic core of pacritinib.

3. Final Modifications:

Following the successful RCM, any necessary final modifications, such as deprotection or salt formation, are carried out to yield the final active pharmaceutical ingredient (API), pacritinib hydrochloride.[4]

Signaling Pathway of Pacritinib

Pacritinib functions by inhibiting the Janus kinase (JAK) signaling pathway, which is crucial for the proliferation of certain types of cancer cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Promotes Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pacritinib Pacritinib Pacritinib->JAK2 Inhibits

Caption: Inhibition of the JAK-STAT pathway by pacritinib.

Quantitative Data Summary

The efficiency of the key RCM step is crucial for the overall yield of the synthesis. The following table summarizes representative data for the RCM macrocyclization in the synthesis of pacritinib and other similar macrocyclic drugs.

Macrocyclic DrugRCM CatalystCatalyst Loading (mol%)SolventConcentration (mM)Yield (%)Reference
Pacritinib Grubbs II5Toluene273[5]
Simeprevir Grubbs-Hoveyda II1-5Toluene10-50>80[5]

Conclusion

The synthesis of macrocyclic drugs like pacritinib highlights the strategic importance of ring-closing metathesis in modern medicinal chemistry. While the concept of using a large, pre-formed ring like this compound as a starting material is not the common approach, the construction of similarly sized macrocycles from acyclic precursors via RCM is a powerful and widely adopted strategy. This methodology allows for the efficient and convergent synthesis of complex molecular architectures, enabling the development of novel therapeutics for a wide range of diseases. The continued development of new metathesis catalysts and synthetic methodologies will undoubtedly lead to the discovery of even more innovative macrocyclic drugs in the future.

References

Application Notes and Protocols for the Catalytic Conversion of Cyclopentadecene to Cyclopentadecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecanone (B167302), also known as Exaltone®, is a valuable macrocyclic ketone widely used in the fragrance industry for its persistent musk scent.[1][2] It also serves as a key intermediate in the synthesis of various pharmaceutical compounds. The catalytic conversion of cyclopentadecene to cyclopentadecanone represents a direct and efficient synthetic route. This document provides detailed application notes and experimental protocols for this transformation, with a focus on the Wacker-Tsuji oxidation, a robust palladium-catalyzed method for the oxidation of alkenes to ketones.[3][4]

Catalytic Approach: The Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a well-established industrial process for the oxidation of ethylene (B1197577) to acetaldehyde (B116499) and has been adapted for a wide range of alkenes in laboratory-scale synthesis.[3][4] The reaction typically employs a palladium(II) chloride catalyst, a copper(II) chloride co-catalyst, and oxygen as the terminal oxidant in an aqueous or alcoholic solvent system.[3] For substrates that are not readily soluble in water, a co-solvent such as dimethylformamide (DMF) is often used.[5]

The catalytic cycle involves the oxidation of the alkene by Pd(II), which is subsequently reduced to Pd(0). The copper(II) chloride then reoxidizes the Pd(0) back to Pd(II), and the resulting copper(I) chloride is reoxidized by molecular oxygen, allowing for a continuous catalytic process.[3]

Experimental Protocols

While a specific, detailed protocol for the Wacker-Tsuji oxidation of this compound is not extensively documented in publicly available literature, the following protocol is adapted from established procedures for other long-chain and cyclic alkenes.[5] Researchers should consider this as a starting point and may need to optimize conditions for their specific setup.

Protocol 1: Wacker-Tsuji Oxidation of this compound

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF), anhydrous

  • Water, deionized

  • Oxygen (balloon or cylinder)

  • Diatomaceous earth (Celite®)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet adapter

  • Separatory funnel

Procedure:

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add palladium(II) chloride (0.1 mmol) and copper(I) chloride (1 mmol).

  • Solvent Addition: Add a 7:1 mixture of dimethylformamide (DMF) and water (e.g., 14 mL DMF and 2 mL water).

  • Oxygenation: Securely stopper the flask and purge with oxygen. Inflate a balloon with oxygen and attach it to the gas inlet to maintain a positive pressure of oxygen.

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 30-60 minutes to ensure the catalyst is fully dissolved and activated. The color of the solution should change, indicating the oxidation of Cu(I) to Cu(II).

  • Substrate Addition: Dissolve this compound (1 mmol) in a minimal amount of DMF and add it to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add water to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure cyclopentadecanone. Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the typical reaction parameters for the Wacker-Tsuji oxidation of an alkene, which can be used as a starting point for the optimization of the this compound to cyclopentadecanone conversion.

ParameterRecommended Range/ValueNotes
Catalyst Palladium(II) chloride (PdCl₂)Other palladium sources like Pd(OAc)₂ can also be used.
Co-catalyst Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)CuCl is often preferred as it minimizes chloride concentration.[5]
Oxidant Molecular Oxygen (O₂)Typically supplied from a balloon or cylinder.
Solvent DMF/Water (7:1 v/v)Other co-solvents can be explored.
Temperature Room Temperature to 60 °CHigher temperatures may be required for less reactive substrates.
Reactant Ratio This compound:PdCl₂:CuCl (1 : 0.1 : 1)Catalyst loading can be optimized.
Reaction Time 2 - 24 hoursMonitor by TLC or GC for completion.
Expected Yield 60-80%Yields are highly dependent on reaction conditions and substrate.

Visualizations

Wacker-Tsuji Oxidation Catalytic Cycle

Caption: Catalytic cycle of the Wacker-Tsuji oxidation.

Experimental Workflow for this compound Oxidation

Experimental_Workflow start Start setup Assemble Reaction Apparatus (3-neck flask, condenser, stirrer, gas inlet) start->setup reagents Add PdCl₂ and CuCl setup->reagents solvent Add DMF/Water Solvent reagents->solvent oxygenate Purge with O₂ and Maintain Positive Pressure solvent->oxygenate activate Stir for 30-60 min to Activate Catalyst oxygenate->activate add_substrate Add this compound Solution activate->add_substrate react Stir at RT - 60°C Monitor by TLC/GC add_substrate->react workup Quench with Water and Extract with Ether react->workup purify Wash, Dry, and Concentrate Organic Phase workup->purify chromatography Purify by Column Chromatography purify->chromatography characterize Characterize Product (NMR, IR, MS) chromatography->characterize end End characterize->end

Caption: Experimental workflow for cyclopentadecanone synthesis.

Characterization of Cyclopentadecanone

The final product, cyclopentadecanone, should be characterized to confirm its identity and purity.

  • Appearance: White crystalline solid.[6]

  • Melting Point: 65-67 °C

  • ¹H NMR (CDCl₃): Signals corresponding to the methylene (B1212753) protons of the macrocyclic ring.

  • ¹³C NMR (CDCl₃): A characteristic signal for the carbonyl carbon around 210-215 ppm, along with signals for the methylene carbons.

  • IR (KBr): A strong absorption band around 1705-1715 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 224.38.

Safety Precautions

  • Palladium and copper salts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents like DMF and diethyl ether are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively perform the catalytic conversion of this compound to cyclopentadecanone and contribute to the development of new synthetic methodologies for valuable chemical compounds.

References

Application Notes and Protocols for the Polymerization Kinetics of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecene is a 15-membered macrocyclic olefin. Its polymerization via Ring-Opening Metathesis Polymerization (ROMP) yields poly(this compound), a specialty polymer with potential applications in advanced materials and drug delivery systems. Unlike the ROMP of highly strained small-ring cycloolefins such as norbornene or cyclobutene, the polymerization of large, relatively strain-free macrocycles like this compound is not driven by the release of ring strain (enthalpy). Instead, the primary thermodynamic driving force is a net increase in entropy. This process is known as entropically-driven ring-opening metathesis polymerization (ED-ROMP).

The polymerization is initiated by transition metal carbene complexes, most notably Grubbs' catalysts, which are known for their high activity and tolerance to a wide range of functional groups. Understanding the polymerization kinetics of this compound is crucial for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its final properties and suitability for specific applications.

Principle of Entropically-Driven ROMP (ED-ROMP)

The ROMP of macrocycles is governed by a ring-chain equilibrium. At low monomer concentrations, the formation of cyclic oligomers is favored. However, at high monomer concentrations (typically neat or in highly concentrated solutions), the polymerization becomes entropically favorable. This is because the conversion of one large ring into a long polymer chain results in a net increase in the number of accessible conformations, leading to an increase in translational and rotational entropy that outweighs the loss of conformational entropy of the monomer.

Key Kinetic Parameters

The kinetics of ROMP are influenced by several factors:

  • Monomer Concentration: As a key driver of ED-ROMP, high monomer concentration is essential to shift the equilibrium towards the formation of linear polymer chains.

  • Catalyst Type and Concentration: The choice of catalyst (e.g., first, second, or third-generation Grubbs' catalysts) significantly impacts the rates of initiation and propagation. Catalyst concentration affects the number of active centers and, consequently, the overall polymerization rate and the molecular weight of the resulting polymer.

  • Temperature: Temperature affects the rates of initiation, propagation, and potential side reactions. For ED-ROMP, the ceiling temperature (Tc), the temperature at which the change in Gibbs free energy of polymerization is zero, is an important consideration.

  • Solvent: The choice of solvent can influence catalyst activity and solubility of the monomer and polymer.

Quantitative Data

Specific kinetic data for the ROMP of this compound is not extensively reported in the literature. However, data from analogous large-ring cycloalkenes and macrocycles can provide valuable insights into the expected kinetic behavior and polymerization outcomes. The following table summarizes typical experimental parameters and expected results for the ED-ROMP of macrocyclic olefins, which can be used as a starting point for optimizing the polymerization of this compound.

ParameterTypical Range/ValueExpected Outcome for Poly(this compound)
Monomer/Catalyst Ratio 100:1 to 1000:1Higher ratios lead to higher molecular weight polymers.
Catalyst Grubbs' 1st, 2nd, or 3rd Generation2nd and 3rd generation catalysts generally offer faster initiation and better functional group tolerance.
Solvent Dichloromethane (B109758) (DCM), TolueneGood solubility for monomer, polymer, and catalyst.
Temperature (°C) 25 - 60Higher temperatures can increase the rate but may also lead to side reactions.
Monomer Conversion (%) > 90High conversion is achievable under optimized conditions.
Number-Average Molecular Weight (Mn) (kDa) 10 - 200Controllable by adjusting the monomer-to-catalyst ratio.
Polydispersity Index (PDI) 1.5 - 2.5Typically broader than for strained monomers due to the nature of ED-ROMP.
Activation Energy (Ea) (kcal/mol) ~18 ± 3 (for a macrocyclic glycolipid)Expected to be in a similar range for this compound.[1]

Experimental Protocols

The following are generalized protocols for the ring-opening metathesis polymerization of this compound. These should be adapted and optimized based on specific experimental goals and available resources.

Materials
  • This compound (monomer)

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (terminating agent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Protocol 1: General ROMP of this compound
  • Monomer Purification: this compound should be purified to remove any inhibitors or impurities. This can be achieved by distillation under reduced pressure or by passing through a column of activated neutral alumina.

  • Reaction Setup: A Schlenk flask is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen).

  • Monomer and Solvent Addition: The purified this compound is dissolved in the anhydrous solvent inside the Schlenk flask under an inert atmosphere. The concentration should be kept high to favor polymerization.

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, the desired amount of Grubbs' catalyst is dissolved in a small amount of the anhydrous solvent.

  • Initiation: The catalyst solution is rapidly injected into the stirring monomer solution.

  • Polymerization: The reaction mixture is stirred at the desired temperature for a specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of the monomer's olefinic protons) or Gel Permeation Chromatography (GPC) of aliquots.

  • Termination: The polymerization is terminated by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.

Protocol 2: Kinetic Analysis of this compound ROMP
  • Reaction Setup: Set up the polymerization reaction as described in Protocol 1 in a thermostated reactor.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe under an inert atmosphere.

  • Quenching: Immediately quench the reaction in each aliquot by adding a drop of ethyl vinyl ether.

  • Analysis:

    • Monomer Conversion: Analyze each quenched aliquot by ¹H NMR spectroscopy to determine the monomer conversion by integrating the signals of the monomer and polymer olefinic protons.

    • Molecular Weight and PDI: Analyze each quenched aliquot by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) as a function of time.

  • Data Analysis:

    • Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant of polymerization (k_app).

    • Plot Mn versus monomer conversion to assess the "living" character of the polymerization.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k_app) vs. 1/T).

Visualizations

Signaling Pathways and Experimental Workflows

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst Grubbs' Catalyst [Ru]=CH-R intermediate1 Metallocyclobutane Intermediate catalyst->intermediate1 Coordination & [2+2] Cycloaddition monomer This compound monomer->intermediate1 growing_chain Propagating Species [Ru]=CH-(C15H28)n-R intermediate1->growing_chain Ring Opening intermediate2 Metallocyclobutane growing_chain->intermediate2 Coordination & [2+2] Cycloaddition polymer Poly(this compound) growing_chain->polymer Reaction with Terminator new_monomer This compound new_monomer->intermediate2 intermediate2->growing_chain Ring Opening terminator Ethyl Vinyl Ether terminator->polymer Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization & Monitoring cluster_analysis Analysis monomer_prep Monomer Purification (Distillation/Alumina Column) reaction_setup Reaction Setup (Schlenk Flask, Inert Gas) monomer_prep->reaction_setup catalyst_prep Catalyst Solution Preparation (Inert Atmosphere) initiation Initiation (Catalyst Injection) catalyst_prep->initiation reaction_setup->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization sampling Aliquots Taken at Intervals polymerization->sampling quenching Quenching with Ethyl Vinyl Ether sampling->quenching nmr_analysis ¹H NMR Analysis (Monomer Conversion) quenching->nmr_analysis gpc_analysis GPC Analysis (Mn, Mw, PDI) quenching->gpc_analysis data_analysis Kinetic Data Analysis (Rate Constant, Activation Energy) nmr_analysis->data_analysis gpc_analysis->data_analysis

References

Application Notes and Protocols for the Functionalization of the Double Bond in Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentadecene, a 15-carbon macrocyclic alkene, is a valuable precursor in the synthesis of various macrocyclic compounds, including fragrances like cyclopentadecanone (B167302) (Exaltone®) and other molecules of interest in medicinal chemistry and materials science. The functionalization of its double bond opens a gateway to a diverse range of derivatives, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

These application notes provide detailed protocols and comparative data for key transformations of the this compound double bond: epoxidation, dihydroxylation, hydrogenation, and halogenation. The methodologies are based on well-established organic reactions, adapted for the specific properties of a large, nonpolar macrocycle.

Epoxidation of this compound

Epoxidation introduces a reactive three-membered oxirane ring, a versatile intermediate for subsequent nucleophilic ring-opening reactions to afford 1,2-difunctionalized cyclopentadecane (B1582441) derivatives.

Application Notes

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for the synthesis of this compound oxide. The reaction is typically stereospecific, with the oxygen atom delivered to one face of the double bond. Given the flexibility of the 15-membered ring, stereochemical control is less of an issue than with smaller, more rigid cycloalkenes. The resulting epoxide can be opened under acidic or basic conditions to yield diols, amino alcohols, and other important derivatives.

Quantitative Data
SubstrateReagentSolventTemp (°C)Time (h)Yield (%)
Cyclododecenem-CPBACH₂Cl₂253>95
Cyclooctenem-CPBACH₂Cl₂252>95
CyclopenteneH₂O₂/NaHCO₃/MnSO₄DMF3-51.2556 (selectivity)[1]
Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in dichloromethane (to make an approx. 0.1 M solution).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 equiv) portion-wise over 10-15 minutes, monitoring the internal temperature to keep it below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), saturated aqueous Na₂S₂O₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound oxide can be purified by column chromatography on silica gel.

Workflow for Epoxidation and Workup

Epoxidation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in CH₂Cl₂ cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba react Stir at RT (12-24h) add_mcpba->react dilute Dilute with CH₂Cl₂ react->dilute wash_bicarb Wash with NaHCO₃ dilute->wash_bicarb wash_thio Wash with Na₂S₂O₃ wash_bicarb->wash_thio wash_brine Wash with Brine wash_thio->wash_brine dry Dry (MgSO₄) wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify Syn_Dihydroxylation cluster_mechanism Mechanism Alkene This compound Intermediate Cyclic Osmate Ester Alkene->Intermediate + OsO₄ [3+2] Cycloaddition OsO4 OsO₄ Diol Syn-Diol Intermediate->Diol Hydrolysis ReducedOs Reduced Osmium (OsO₂) Intermediate->ReducedOs Cooxidant NMO (Co-oxidant) Hydrolysis Hydrolysis (e.g., NaHSO₃/H₂O) RegenOs Regenerated OsO₄ ReducedOs->RegenOs + NMO RegenOs->OsO4 Catalytic Cycle Halogenation_Mechanism cluster_mechanism Mechanism of Bromination Start This compound + Br₂ Step1 Electrophilic attack of alkene on Br₂ Start->Step1 Intermediate Cyclic Bromonium Ion Intermediate + Br⁻ Step1->Intermediate Step2 Nucleophilic attack by Br⁻ (backside) Intermediate->Step2 Product trans-1,2-Dibromocyclopentadecane Step2->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentadecene. The primary focus is on improving yield and addressing common issues encountered during experimental procedures, with a strong emphasis on Ring-Closing Metathesis (RCM).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with a high yield?

A1: Ring-Closing Metathesis (RCM) is the most widely used and effective method for the synthesis of large-ring cycloalkenes like this compound. This method offers high functional group tolerance and has been significantly advanced by the development of ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.

Q2: Which type of catalyst is best suited for the RCM synthesis of this compound?

A2: Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts are generally preferred for macrocyclization reactions like the synthesis of this compound.[1][2] HG2 catalysts often exhibit higher stability, while G2 catalysts might show higher activity. The optimal choice can depend on the specific substrate and reaction conditions. For sterically hindered substrates, specialized Hoveyda-Grubbs catalysts may provide higher yields.[3]

Q3: Why is high dilution crucial for the RCM synthesis of large rings?

A3: High dilution is critical to favor the intramolecular ring-closing reaction over intermolecular oligomerization or polymerization.[4] At high concentrations, the reactive ends of different diene molecules are more likely to react with each other, leading to the formation of linear dimers and polymers, which significantly reduces the yield of the desired cyclic product.

Q4: What are the common side reactions in this compound synthesis via RCM, and how can they be minimized?

A4: Common side reactions include the formation of dimers and oligomers, and isomerization of the double bond in the product.[4] Oligomerization can be minimized by using high-dilution techniques. Olefin isomerization, often caused by the decomposition of the ruthenium catalyst to form ruthenium hydride species, can be suppressed by using lower reaction temperatures and shorter reaction times. Additives like 1,4-benzoquinone (B44022) or phenol (B47542) have also been reported to suppress isomerization.

Q5: Is the Ziegler-Natta catalyst suitable for synthesizing this compound?

A5: While Ziegler-Natta catalysts are primarily used for the polymerization of terminal alkenes, they can also be employed in the cyclopolymerization of non-conjugated dienes.[5][6] However, for the specific synthesis of a macrocycle like this compound from a diene precursor, RCM is the more common and generally more efficient method.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Oligomerization/Polymerization The primary cause of low yield in macrocyclization is often the competing intermolecular reaction. To favor the desired intramolecular RCM: • Decrease Substrate Concentration: Employ high-dilution conditions (typically 0.001 M to 0.05 M).[7][8] • Slow Addition: Use a syringe pump to slowly add the diene substrate and/or the catalyst solution to the reaction vessel over an extended period. This maintains a low instantaneous concentration of the reactants.[7]
Catalyst Decomposition Ruthenium catalysts can be sensitive to air, moisture, and impurities in the solvent or substrate. • Use Fresh, High-Quality Catalyst: Ensure the catalyst has been stored properly under an inert atmosphere. • Degas Solvents: Thoroughly degas the reaction solvent (e.g., by bubbling with argon or nitrogen for 30 minutes) to remove dissolved oxygen.[9] • Purify Substrate: Ensure the diene precursor is free of impurities that could act as catalyst poisons.
Inefficient Catalyst The chosen catalyst may not be optimal for the specific substrate or conditions. • Screen Different Catalysts: Compare the performance of second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts. For sterically demanding substrates, consider more specialized catalysts.[3] • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions.[10] Screen a range of catalyst loadings (e.g., 1-10 mol%).
Suboptimal Reaction Temperature Temperature can significantly impact both the reaction rate and catalyst stability. • Vary the Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature. However, be aware that higher temperatures can lead to catalyst decomposition and isomerization. For many RCM reactions, temperatures between 40-60°C are effective.[10]
Issue 2: Presence of E/Z Isomers in the Product
Potential Cause Troubleshooting Steps
Thermodynamic Equilibrium The RCM reaction can produce a mixture of E and Z isomers, with the ratio often reflecting their thermodynamic stability. • Catalyst Selection: Certain catalysts exhibit a preference for the formation of one isomer over the other. For instance, some ruthenium NHC catalysts tend to favor the E-isomer.[11] Z-selective catalysts are also available. • Post-Reaction Isomerization: If a specific isomer is desired, it may be necessary to perform a subsequent isomerization step or separate the isomers chromatographically.
Reaction Conditions The reaction conditions can influence the E/Z ratio. • Temperature and Time: Prolonged reaction times at elevated temperatures can lead to equilibration of the isomers. Monitor the reaction and stop it once the starting material is consumed.
Issue 3: Difficulty in Removing Ruthenium Residues
Potential Cause Troubleshooting Steps
Stable Ruthenium Complexes Ruthenium byproducts can be difficult to remove by standard column chromatography. • Use of Scavengers: Treat the crude reaction mixture with a scavenger such as triphenylphosphine (B44618) oxide (Ph₃P=O) or dimethyl sulfoxide (B87167) (DMSO) before purification. These reagents form complexes with the ruthenium byproducts that are more easily removed by silica (B1680970) gel chromatography.[12] • Aqueous Extraction: For certain catalyst systems, a simple aqueous extraction can be effective in removing water-soluble ruthenium complexes.[13] • Oxidative Workup: Washing the reaction mixture with an oxidizing agent like 15% aqueous hydrogen peroxide can convert ruthenium complexes into insoluble ruthenium dioxide, which can be removed by filtration.

Data Presentation

Table 1: Comparison of Grubbs Catalysts for Macrocyclization
CatalystGenerationKey FeaturesTypical YieldsNotes
Grubbs Catalyst®, 1st Gen (G1) FirstGood functional group tolerance, lower activity.ModerateLess prone to olefin isomerization.
Grubbs Catalyst®, 2nd Gen (G2) SecondHigh activity, broad substrate scope.High (up to 95%)[2]Can be prone to olefin isomerization at higher temperatures.[14]
Hoveyda-Grubbs Catalyst, 2nd Gen (HG2) SecondHigh stability, slower initiation.High (typically ~90%)[2]Good for reactions requiring higher temperatures.[1]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Effect of Reaction Parameters on RCM Yield
ParameterVariationEffect on YieldReference
Substrate Concentration High (e.g., > 0.1 M) vs. Low (e.g., < 0.01 M)Lower concentration significantly increases the yield of the monomeric cyclic product by favoring intramolecular reaction.[4]
Catalyst Loading Increasing from 1 mol% to 10 mol%Can increase reaction rate, but may also lead to more side products and catalyst decomposition. Optimal loading needs to be determined experimentally.[7][10]
Temperature Increasing from room temperature to refluxCan increase reaction rate but may also promote catalyst decomposition and olefin isomerization, potentially lowering the yield of the desired product.[10]
Solvent Dichloromethane (B109758) vs. Toluene (B28343)Toluene is often preferred for reactions at higher temperatures due to its higher boiling point. The choice of solvent can also affect catalyst stability and solubility.[9]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via RCM

This protocol describes the synthesis of this compound from 1,16-heptadecadiene using a second-generation Grubbs catalyst.

Materials:

  • 1,16-heptadecadiene

  • Grubbs Catalyst®, 2nd Generation (G2)

  • Anhydrous and degassed dichloromethane (DCM) or toluene

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

  • Syringe pump

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add anhydrous, degassed DCM or toluene to a clean, dry reaction flask equipped with a reflux condenser and a magnetic stir bar. The volume should be sufficient to achieve a final substrate concentration of 0.005 M.

  • Reagent Preparation:

    • Substrate Solution: In a separate flask, dissolve 1,16-heptadecadiene in a portion of the degassed solvent.

    • Catalyst Solution: In a glovebox or under a stream of inert gas, prepare a fresh solution of Grubbs Catalyst®, 2nd Generation (1-5 mol%) in a small amount of degassed solvent.

  • Reaction Execution:

    • Heat the solvent in the reaction flask to reflux (for toluene) or a desired temperature (e.g., 40°C for DCM).

    • Using a syringe pump, slowly add the substrate solution and the catalyst solution simultaneously to the reaction flask over a period of 4-8 hours.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by opening it to the air or by adding a few drops of ethyl vinyl ether.

    • To remove the ruthenium catalyst, add a scavenger such as triphenylphosphine oxide (50 equivalents relative to the catalyst) and stir for 8-12 hours.

    • Filter the mixture through a pad of silica gel, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Mandatory Visualization

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Prepare_Diene_Solution Prepare Diene Solution (1,16-heptadecadiene in degassed solvent) Start->Prepare_Diene_Solution Prepare_Catalyst_Solution Prepare Catalyst Solution (Grubbs G2 in degassed solvent) Start->Prepare_Catalyst_Solution Slow_Addition Slow Addition via Syringe Pump (High Dilution) Prepare_Diene_Solution->Slow_Addition Prepare_Catalyst_Solution->Slow_Addition Reaction_Vessel Reaction Vessel (Heated, degassed solvent under inert atmosphere) Reaction_Vessel->Slow_Addition Stirring Stirring at Temperature (2-12 hours) Slow_Addition->Stirring Quench Quench Reaction Stirring->Quench Ru_Removal Ruthenium Removal (e.g., with scavenger) Quench->Ru_Removal Purification Purification (Column Chromatography) Ru_Removal->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Ring-Closing Metathesis.

Troubleshooting_Yield Low_Yield Low Yield of this compound Check_Byproducts Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Low_Yield->Check_Byproducts Oligomers Major Byproduct: Oligomers/Polymers? Check_Byproducts->Oligomers Isomers Major Byproduct: Isomers? Oligomers->Isomers No Increase_Dilution Decrease Concentration (High Dilution) Oligomers->Increase_Dilution Yes Decomposition Catalyst Decomposition? Isomers->Decomposition No Optimize_Temp_Time Optimize Temperature & Time Isomers->Optimize_Temp_Time Yes Check_Reagents Use Fresh Catalyst & Degassed Solvents Decomposition->Check_Reagents Yes Re-evaluate Re-evaluate Decomposition->Re-evaluate No Slow_Addition Use Slow Addition (Syringe Pump) Increase_Dilution->Slow_Addition Change_Catalyst Screen Different Catalysts Check_Reagents->Change_Catalyst

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Metathesis of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the metathesis of cyclopentadecene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ring-closing metathesis (RCM) reactions for the synthesis of this compound and related macrocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the metathesis of this compound?

A1: The most prevalent side reactions include olefin isomerization, catalyst decomposition, and the formation of oligomers or polymers. Isomerization can lead to undesired byproducts, while catalyst decomposition reduces reaction efficiency. Oligomerization competes with the desired intramolecular ring-closing reaction, especially at high substrate concentrations.

Q2: My reaction has stalled, and the starting material is no longer being consumed. What is the likely cause?

A2: A stalled reaction is often due to catalyst decomposition. This can be caused by impurities in the substrate or solvent (e.g., water, oxygen, peroxides), elevated temperatures, or the inherent instability of the catalyst over long reaction times.

Q3: I am observing byproducts with a mass different from my target molecule by increments of CH₂. What are these?

A3: These byproducts are typically the result of olefin isomerization. Ruthenium hydride species, which can form from catalyst decomposition, are known to catalyze the migration of the double bond along the carbon chain. Subsequent metathesis of these isomerized substrates leads to byproducts with different molecular weights.[1]

Q4: How can I minimize the formation of dimers and other oligomers?

A4: Oligomer formation is an intermolecular reaction that competes with the intramolecular ring-closing metathesis. To favor the desired cyclization, it is crucial to work at high dilution (typically 0.1-10 mM). Slow addition of the substrate to the reaction mixture can also help maintain a low effective concentration.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield of my desired macrocycle, or the reaction is not working at all. What steps should I take?

A: Low yield is a common issue that can stem from several factors. Follow this troubleshooting workflow:

  • Verify Substrate and Reagent Purity:

    • Solvent: Ensure your solvent (e.g., dichloromethane (B109758), toluene) is rigorously purified and degassed. Impurities like water and oxygen can deactivate the catalyst.

    • Substrate: Purify your diene substrate to remove any potential catalyst poisons.

  • Check the Catalyst:

    • Activity: Use a fresh batch of catalyst or one that has been stored under an inert atmosphere. Even air-stable catalysts can degrade over time with improper handling.

    • Catalyst Choice: For macrocyclization, second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more active and stable. Consider screening different catalysts.

  • Optimize Reaction Conditions:

    • Concentration: As mentioned, high dilution is key for macrocyclization. Try running the reaction at a lower concentration (e.g., 1 mM).

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature (e.g., room temperature to 40°C).

    • Reaction Time: Monitor the reaction over time. A reaction that stops progressing after a couple of hours is a strong indicator of catalyst decomposition.

Issue 2: Significant Formation of Isomerized Byproducts

Q: My reaction is producing a complex mixture of products, and I suspect olefin isomerization. How can I suppress this?

A: Olefin isomerization is a frequent side reaction catalyzed by ruthenium hydride species formed from catalyst degradation.

  • Use Additives: Certain additives can suppress isomerization. Phenol and 1,4-benzoquinone (B44022) have been reported to be effective, although they may also affect the overall reaction rate.

  • Lower the Temperature: Isomerization is often more pronounced at higher temperatures. Running the reaction at a lower temperature can minimize this side reaction.

  • Choose a More Stable Catalyst: Some newer generation catalysts are designed to be more resistant to decomposition pathways that lead to the formation of isomerizing species.

Issue 3: Formation of Insoluble Materials (Polymers)

Q: My reaction mixture has become viscous, or a solid has precipitated. What is happening?

A: This indicates that intermolecular acyclic diene metathesis (ADMET) polymerization is outcompeting the intramolecular ring-closing metathesis.

  • Drastically Reduce Concentration: This is the most critical parameter. Use high-dilution conditions, potentially as low as 0.1 mM.

  • Slow Addition: Employ a syringe pump to add the diene substrate to the reaction vessel containing the catalyst over a long period (several hours). This technique maintains a very low instantaneous concentration of the substrate, favoring the intramolecular reaction.

Quantitative Data Summary

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions. The following tables summarize representative data from studies on macrocyclic ring-closing metathesis.

Table 1: Effect of Catalyst and Temperature on Macrocycle Synthesis

Substrate TypeRing SizeCatalyst (mol%)Temp. (°C)Concentration (mM)Yield (%)E/Z RatioReference
Di-alkenyl Peptide21Grubbs II (20%)25585~5:1
Di-alkenyl Peptide23Grubbs II (20%)25590~5:1
Di-allyl Dipeptide14Grubbs II (40%)60320-[2]
Di-allyl Dipeptide14Grubbs II (15%)400.3>70-[2]
Diene Lactone14Grubbs II (5-10%)403HighHigh E[1]
Diene for Pacritinib18Mo-based (5%)222074>98:2 E[3]

Table 2: Troubleshooting Guide with Quantitative Impact

ProblemParameter to ChangeTypical Starting ValueSuggested ChangeExpected Outcome
Low Yield Concentration5 mM→ 1 mMIncreased ratio of monomeric to oligomeric product.
Catalyst Loading5 mol%→ 1-2 mol%Reduced catalyst decomposition and side products.
Oligomerization Concentration10 mM→ 0.5 mMFavors intramolecular RCM over intermolecular polymerization.
Substrate AdditionAll at once→ Slow addition over 4hMaintains pseudo-high dilution, increasing cyclization yield.
Isomerization Temperature80°C (Toluene)→ 40°C (DCM)Decreased rate of catalyst decomposition to Ru-H species.

Experimental Protocols

General Protocol for Ring-Closing Metathesis of a Diene to a Macrocycle

Objective: To synthesize a macrocyclic alkene via RCM from an acyclic diene precursor.

Materials:

  • Acyclic diene substrate

  • Grubbs or Hoveyda-Grubbs second-generation catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Schlenk flask or similar reaction vessel

  • Inert gas source (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for slow addition)

Procedure:

  • Solvent Preparation: Ensure the solvent is rigorously dried and deoxygenated. Distillation from a suitable drying agent (e.g., CaH₂ for DCM) followed by several freeze-pump-thaw cycles is recommended.

  • Reaction Setup:

    • In an inert atmosphere glovebox or using Schlenk line techniques, add the desired volume of anhydrous, degassed solvent to the reaction vessel.

    • If not using slow addition, dissolve the diene substrate in the solvent to achieve the desired high-dilution concentration (e.g., 1 mM).

    • If using slow addition, dissolve the catalyst in the bulk of the solvent in the reaction vessel. Prepare a separate solution of the diene substrate in the same solvent to be added via syringe pump.

  • Catalyst Addition:

    • Weigh the catalyst in an inert atmosphere and add it to the stirred solution of the substrate. Alternatively, dissolve the catalyst in a small amount of the reaction solvent and add it as a solution. A typical catalyst loading for macrocyclization is 1-5 mol%.

  • Reaction Monitoring:

    • Allow the reaction to stir at the desired temperature (e.g., room temperature or 40°C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC-MS, ¹H NMR).

  • Reaction Quenching:

    • Upon completion (or when no further conversion is observed), quench the reaction by adding a catalyst scavenger like ethyl vinyl ether or triphenylphosphine (B44618) and stirring for 30 minutes.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and any remaining starting material or oligomers.

Mandatory Visualization

Diagrams of Reaction Pathways and Workflows

RCM_Mechanism cluster_catalyst_activation Catalytic Cycle Ru_cat [Ru]=CH2 Metallacyclobutane Metallacyclobutane Intermediate Ru_cat->Metallacyclobutane Initiation Diene Diene Substrate Diene->Metallacyclobutane [2+2] Cycloaddition Intermediate_Carbene Intermediate [Ru]-Carbene Metallacyclobutane->Intermediate_Carbene Retro [2+2] Ethylene Ethylene Metallacyclobutane->Ethylene Ejection Product This compound Intermediate_Carbene->Product Intramolecular [2+2] Product->Ru_cat Regeneration

Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).

Isomerization_Side_Reaction cluster_isomerization Olefin Isomerization Pathway Catalyst [Ru]=CHPh Decomposition Decomposition (e.g., via β-hydride elimination) Catalyst->Decomposition Ru_Hydride [Ru]-H Species Decomposition->Ru_Hydride Diene Terminal Diene Ru_Hydride->Diene Catalyzes Isomerized_Diene Internal Diene (Isomerized Substrate) Diene->Isomerized_Diene Isomerization Undesired_Product Undesired RCM Product (e.g., smaller/larger ring) Isomerized_Diene->Undesired_Product RCM

Caption: Pathway for isomerization side reactions.

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Verify Purity of Solvent and Substrate? Start->Check_Purity Check_Catalyst Check Catalyst Activity and Type? Check_Purity->Check_Catalyst Pure Check_Concentration Optimize Concentration (High Dilution)? Check_Catalyst->Check_Concentration Active Check_Temp Optimize Temperature? Check_Concentration->Check_Temp Optimized Success High Yield Achieved Check_Temp->Success Optimized

Caption: Troubleshooting workflow for low RCM yield.

References

Technical Support Center: Troubleshooting Cyclopentadecene ROMP

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low conversion in the Ring-Opening Metathesis Polymerization (ROMP) of cyclopentadecene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound ROMP reaction has a very low conversion. What are the common causes?

Low monomer conversion is a frequent issue in ROMP, particularly with macrocyclic olefins like this compound which have lower ring strain compared to highly strained monomers like norbornenes.[1][2] The primary causes often revolve around catalyst activity and reaction conditions.

  • Catalyst Inactivity or Decomposition: The catalyst is the most critical component. Its activity can be compromised by impurities in the monomer or solvent, or it may decompose before the polymerization is complete. Ruthenium-based catalysts, while generally robust, can be sensitive to certain functional groups, air, and moisture.[3][4]

  • Insufficient Ring Strain: The driving force for ROMP is the relief of ring strain.[1][5] this compound, being a large ring, has relatively low ring strain, which means the polymerization equilibrium may not strongly favor the polymer, or the rate of polymerization is slow.

  • Suboptimal Reaction Conditions: Temperature, solvent, and monomer/catalyst ratio are crucial parameters. An inappropriate solvent can hinder catalyst activity, and an incorrect temperature can lead to slow reaction rates or catalyst decomposition.[6]

  • Monomer and Solvent Purity: Impurities in the this compound monomer or the solvent can act as catalyst poisons, effectively halting the polymerization. Water and oxygen are common culprits that can deactivate Grubbs-type catalysts.[4]

Q2: How can I improve the conversion of my this compound ROMP?

To improve conversion, a systematic approach to optimizing the reaction is necessary.

  • Ensure High Purity of Reagents: The monomer and solvent must be rigorously purified and degassed. This compound should be free of any potential catalyst poisons. Solvents should be dried and deoxygenated before use.

  • Select the Appropriate Catalyst: For less strained olefins, a highly active catalyst is often required. Second or third-generation Grubbs catalysts are generally more active and robust than the first-generation catalyst.[3]

  • Optimize Catalyst Loading: While a higher catalyst loading can increase the rate of polymerization, it can also lead to increased side reactions if not optimized. A typical starting point for the monomer-to-catalyst ratio can be in the range of 100:1 to 1000:1.

  • Adjust the Reaction Temperature: Increasing the temperature can enhance the polymerization rate. However, excessively high temperatures can accelerate catalyst decomposition. The optimal temperature needs to be determined empirically.

  • Consider Additives: In some ROMP systems, particularly aqueous ones, the addition of salts like NaCl can significantly improve catalyst stability and monomer conversion.[6][7][8] While less common for non-aqueous systems, the principle of stabilizing the catalyst is key.

Q3: My polymer has a broad molecular weight distribution (high Polydispersity Index - PDI). What causes this?

A high PDI suggests a lack of control over the polymerization, which can be due to several factors:

  • Chain Transfer Reactions: The active catalyst can react with the double bonds within the growing polymer chain ("back-biting") or with another polymer chain.[5][9] This is more prevalent with highly active catalysts and low ring-strain monomers.[10]

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be starting throughout the reaction, leading to a broad distribution of chain lengths.[10]

  • Catalyst Decomposition: If the catalyst deactivates over the course of the reaction, different polymer chains will have had different amounts of time to grow.

To address a high PDI, one might consider using a less active catalyst that is less prone to side reactions, or adjusting the reaction conditions (e.g., lower temperature) to favor propagation over side reactions.[5]

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Monomer Conversion Impure monomer or solventPurify monomer (e.g., by distillation) and use anhydrous, deoxygenated solvent.
Inactive or decomposed catalystUse a fresh, properly stored catalyst. Consider a more active catalyst (e.g., Grubbs Gen II or III).[3]
Suboptimal reaction temperatureSystematically vary the temperature to find the optimum balance between reaction rate and catalyst stability.
Insufficient catalyst loadingIncrease the catalyst-to-monomer ratio.
High Polydispersity Index (PDI) Chain-transfer reactions ("back-biting")Use a catalyst less prone to reacting with internal olefins.[5] Lower the reaction temperature.
Slow initiation relative to propagationChoose a catalyst with a faster initiation rate or modify conditions to promote faster initiation.[10]
Catalyst decompositionImprove the purity of reagents or use a more stable catalyst.
Reaction Stalls Prematurely Catalyst poisoningEnsure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of insoluble polymerChoose a solvent that can effectively solvate the growing polymer chain.

Generalized Experimental Protocol for this compound ROMP

This is a general starting protocol that should be optimized for your specific experimental setup and goals.

Materials:

  • This compound (purified and degassed)

  • Grubbs catalyst (e.g., 2nd Generation)

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (for quenching)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation: Dry all glassware in an oven overnight and cool under a stream of inert gas.

  • Monomer and Solvent Preparation: Purify this compound by distillation and degas with several freeze-pump-thaw cycles. Use a freshly distilled, anhydrous, and deoxygenated solvent.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the desired amount of this compound to a Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in the chosen solvent.

  • Catalyst Addition: In a separate vial, weigh the Grubbs catalyst and dissolve it in a small amount of the solvent.

  • Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature for a set amount of time (e.g., 1-24 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GPC.

  • Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for 20-30 minutes.[9]

  • Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).

  • Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any residual monomer and catalyst byproducts.

  • Drying: Dry the polymer under vacuum to a constant weight.

Suggested Starting Conditions (for Optimization):

Parameter Suggested Starting Range Notes
Monomer:Catalyst Ratio 200:1 to 500:1A lower ratio may be needed for this low ring-strain monomer.
Solvent Dichloromethane or TolueneEnsure the solvent can dissolve the resulting polymer.
Temperature 25-50 °CHigher temperatures may be needed to drive the reaction but can also speed up catalyst decomposition.
Reaction Time 2-12 hoursMonitor conversion over time to determine the optimal reaction duration.

Visualizing Reaction Pathways and Troubleshooting Logic

cluster_start Initiation cluster_pathways Reaction Pathways Start Start ROMP Reaction Propagation Successful Propagation (High Conversion) Start->Propagation Optimal Conditions Decomposition Catalyst Decomposition (Low Conversion) Start->Decomposition Impurities / High Temp SideReaction Side Reactions (Back-biting, High PDI) Propagation->SideReaction Highly Active Catalyst Start Low Conversion Observed CheckPurity Check Monomer/Solvent Purity? Start->CheckPurity Purify Purify and Degas Reagents CheckPurity->Purify Impurities Suspected CheckCatalyst Review Catalyst Activity/Loading? CheckPurity->CheckCatalyst Purity Confirmed Purify->CheckCatalyst OptimizeCatalyst Use Fresh/More Active Catalyst Adjust Loading CheckCatalyst->OptimizeCatalyst Activity/Loading Issue CheckConditions Assess Reaction Conditions (Temp, Time)? CheckCatalyst->CheckConditions Catalyst OK OptimizeCatalyst->CheckConditions OptimizeConditions Systematically Vary Temperature/Time CheckConditions->OptimizeConditions Conditions Suboptimal Success Improved Conversion OptimizeConditions->Success

References

Technical Support Center: Optimizing Grubbs Catalyst for Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to streamline the optimization of Grubbs catalyst loading in macrocycle synthesis via Ring-Closing Metathesis (RCM).

Section 1: Frequently Asked Questions (FAQs)

Q1: Which Grubbs catalyst generation is most suitable for my macrocyclization?

A1: The choice of catalyst depends on the substrate's steric hindrance and the desired reaction conditions.[1]

  • 1st Generation (e.g., Grubbs I): Generally less active but useful for simple, unhindered dienes. They are known to be sensitive to air and moisture.

  • 2nd Generation (e.g., Grubbs II, Hoveyda-Grubbs II): These are the most commonly used catalysts due to their high activity, stability, and broad functional group tolerance.[2] Hoveyda-Grubbs type catalysts, in particular, show high stability and can often be used at room temperature.[3] For sterically hindered alkenes, specialized second-generation catalysts may be required.[1]

  • 3rd Generation (e.g., Grubbs III): These catalysts offer very high activity and are particularly useful for challenging or electron-deficient substrates.[4][5]

  • Specialized Catalysts: For synthesizing macrocycles with specific stereochemistry (e.g., all Z or all E), stereoretentive catalysts are available.[1][6]

Q2: What is a typical catalyst loading range for macrocyclization RCM?

A2: Catalyst loading for macrocyclization is a critical parameter that requires careful optimization. While typical loadings in medicinal chemistry have been in the 5-10 mol% range, modern process chemistry often aims for much lower loadings.[2]

Catalyst Loading (mol%)Application ContextConsiderations
5 - 10 Initial discovery, small-scale synthesis, challenging substrates.[2]Higher cost, increased potential for metal contamination.
1 - 5 General laboratory scale, moderately difficult cyclizations.A good starting point for optimization.
0.05 - 1 Process development, large-scale synthesis, highly efficient cyclizations.[2]Requires highly pure substrates and solvents; reaction may be slower.[7]

High catalyst loadings do not always lead to better results and can sometimes cause unwanted side reactions or catalyst degradation.[3][8]

Q3: How do I select the appropriate solvent and concentration?

A3: For macrocyclization, reactions are typically run under high-dilution conditions to favor the desired intramolecular reaction over intermolecular polymerization.[1][9]

  • Concentration: Substrate concentrations are generally kept low, typically in the range of 0.1 M down to 0.001 M.[1] The optimal concentration depends on the ring size being formed, with larger rings often requiring higher dilution.[7]

  • Solvent Choice: The ideal solvent should be non-coordinating, capable of dissolving the substrate, and thoroughly deoxygenated.[3]

    • Preferred Solvents: Non-polar, hydrocarbon-based solvents (e.g., toluene, benzene), chlorinated solvents (e.g., dichloromethane (B109758) - DCM), and peroxide-free ethers (e.g., THF) are commonly used due to their weak binding affinity to the catalyst.[1] Toluene is often a good choice for achieving a clean impurity profile.[2]

    • Solvents to Use with Caution: Protic solvents like methanol (B129727) can lead to catalyst decomposition.[5][10] Coordinating solvents like DMF can poison the catalyst, although it is sometimes used in peptide stapling.[11]

Q4: What is the optimal temperature for the reaction?

A4: Temperature is a crucial factor influencing both catalyst initiation and stability.[1]

  • Many modern Hoveyda-Grubbs catalysts are designed to initiate at room temperature or slightly above (25-40 °C).[1][3]

  • Elevated temperatures can increase the reaction rate but may also accelerate catalyst decomposition, leading to the formation of byproducts.[8] For instance, high temperatures (e.g., 60 °C) with Grubbs II catalyst can lead to significant desallyl byproduct formation.[8]

  • It is often best to start at room temperature or a mildly elevated temperature (e.g., 40 °C) and monitor the reaction's progress before increasing the heat.[2][8]

Section 2: Troubleshooting Guides

Problem 1: Low or No Conversion to the Macrocycle

Potential Cause Diagnostic Check Recommended Solution
Catalyst Inactivity / Poisoning Reaction mixture shows no color change, or starting material is recovered unchanged.Ensure starting materials and solvents are of high purity and rigorously degassed to remove oxygen.[9] Impurities with coordinating functional groups can poison the catalyst.[1]
Poor Catalyst Choice Reaction is sluggish or stalls completely.Screen different generations of Grubbs catalysts. For sterically demanding substrates, a more active 2nd or 3rd generation catalyst may be necessary.[1]
Sub-optimal Temperature No reaction at room temperature.Gradually increase the temperature (e.g., to 40-60 °C) while monitoring for product formation and catalyst decomposition.[8]
Ethylene (B1197577) Inhibition Reaction slows down over time. Ethylene is a byproduct of RCM with terminal alkenes.[1]Remove ethylene by bubbling an inert gas (Argon or Nitrogen) through the reaction mixture or by performing the reaction under a vacuum.[1][2]

Problem 2: Formation of Oligomers/Polymers Instead of the Macrocycle

Potential Cause Diagnostic Check Recommended Solution
Concentration is Too High TLC/LC-MS shows a smear of higher molecular weight species.Employ high-dilution conditions. Use a syringe pump for the slow addition of the diene substrate to a large volume of solvent to maintain a very low instantaneous concentration.[9]
Incorrect Ring Size/Strain The desired macrocycle is highly strained.Re-evaluate the synthetic route. It may be necessary to use a different linear precursor to reduce the ring strain of the target macrocycle.

Problem 3: Catalyst Decomposes Rapidly (Solution Turns Black/Dark Brown)

Potential Cause Diagnostic Check Recommended Solution
Presence of Oxygen or Peroxides The catalyst solution darkens immediately upon addition to the solvent.While solid catalysts are often air-stable, they are vulnerable to oxygen in solution.[1] Use freshly distilled, peroxide-free, and thoroughly degassed solvents. Maintain a strict inert (N₂ or Ar) atmosphere.[1]
Reaction Temperature is Too High Decomposition occurs after heating the reaction.Lower the reaction temperature. Some catalysts are not thermally stable over long periods at high temperatures.[8]
Reactive Functional Groups The substrate contains unprotected functional groups known to react with the catalyst (e.g., some primary amines, thiols).Protect incompatible functional groups before the RCM step.
Solvent incompatibility The solvent used is known to promote catalyst degradation.Avoid using primary alcohols as solvents, as they can lead to the formation of inactive ruthenium hydride species.[5][10]

Problem 4: Difficulty Removing Ruthenium from the Final Product

Potential Cause Diagnostic Check Recommended Solution
Persistent Ruthenium Contamination The purified product retains a pink, brown, or black color. ICP analysis shows high Ru levels.Several methods can be employed post-reaction to scavenge residual ruthenium.[4]
Scavenging Method Procedure Reference
Silica (B1680970) Gel Chromatography Often the first step, but may not be sufficient on its own.A plug of silica gel can sometimes be effective.
Activated Carbon Stirring the crude product with activated carbon can effectively adsorb ruthenium species.SiliaCarb activated carbons have shown high efficiency.[4]
DMSO or Triphenylphosphine Oxide Treat the crude reaction mixture with an excess (e.g., 50-100 equivalents) of DMSO or Ph₃P=O, stir for 8-12 hours, then filter through silica gel.[12]This method forms polar adducts that are easily removed.[12]
Isocyanide Quenching Add a polar isocyanide to the reaction mixture to quench the catalyst and form a highly polar complex that is easily removed by filtration through silica.[13]This method is very rapid, often completing in 30 minutes.[13]

Section 3: Experimental Protocols

General Protocol for Ring-Closing Metathesis under High Dilution

This protocol provides a general methodology for performing an RCM reaction to synthesize a macrocycle.

  • Preparation of Glassware: All glassware should be oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

  • Solvent and Reagent Preparation:

    • The reaction solvent (e.g., Toluene or DCM) must be purified, dry, and thoroughly deoxygenated. This is typically achieved by sparging with argon for 30-60 minutes or by a series of freeze-pump-thaw cycles.[3]

    • Prepare a solution of the diene precursor in the degassed solvent (e.g., 0.01 M concentration for the final addition volume).

  • Reaction Setup:

    • To a large, dry reaction flask equipped with a stir bar, add a significant volume of the degassed solvent. This will be the initial volume for the slow addition.

    • In a separate, dry syringe, draw up the solution of the diene precursor. Place this syringe in a syringe pump.

    • Weigh the Grubbs catalyst in the air (most 2nd gen catalysts are air-stable as solids) and add it to the reaction flask.[3] The solvent should be degassed before adding the catalyst.[3]

    • Heat the solvent in the reaction flask to the desired temperature (e.g., 40 °C).

  • Slow Addition:

    • Begin the slow addition of the diene solution from the syringe pump to the stirred, heated catalyst solution in the reaction flask over a period of several hours (e.g., 4-12 hours). This maintains a state of high dilution.

  • Monitoring the Reaction:

    • After the addition is complete, allow the reaction to stir for an additional 1-12 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the catalyst by adding a few drops of ethyl vinyl ether or a specialized quenching agent like a polar isocyanide and stirring for 30 minutes.[13]

    • Concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude product using one of the methods described in the troubleshooting guide (Problem 4) to remove ruthenium byproducts, followed by flash column chromatography on silica gel.

Section 4: Visualizations

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware P2 Degas Solvent P1->P2 P3 Prepare Diene Solution P2->P3 R1 Add Solvent & Catalyst to Flask P3->R1 R2 Heat to Temp R1->R2 R3 Slow Addition of Diene (Syringe Pump) R2->R3 R4 Monitor Reaction (TLC, LC-MS) R3->R4 W1 Quench Catalyst R4->W1 W2 Concentrate W1->W2 W3 Ruthenium Removal (e.g., Scavenger) W2->W3 W4 Column Chromatography W3->W4 Final Final W4->Final Isolate Pure Macrocycle

Caption: Experimental workflow for macrocyclization via RCM.

Troubleshooting_Tree Start Low RCM Yield Check_Oligo Oligomers/Polymers Observed? Start->Check_Oligo Check_SM Starting Material Recovered? Check_Oligo->Check_SM No Sol_Dilute Increase Dilution: - Lower Concentration - Slower Addition Rate Check_Oligo->Sol_Dilute Yes Check_Decomp Catalyst Decomposition Observed? Check_SM->Check_Decomp No Sol_Catalyst Optimize Catalyst: - Increase Loading - Screen New Catalysts - Increase Temperature Check_SM->Sol_Catalyst Yes Sol_Inert Improve Conditions: - Use Freshly Degassed Solvent - Ensure Inert Atmosphere - Check Substrate Purity Check_Decomp->Sol_Inert Yes Sol_General General Optimization: - Screen Solvents - Check for Ethylene Inhibition Check_Decomp->Sol_General No

Caption: Troubleshooting logic for low yield in RCM reactions.

Catalytic_Cycle Catalyst [Ru]=CH-R (Active Catalyst) Metallocycle Ruthenacyclobutane Intermediate Catalyst->Metallocycle + Diene Diene Diene Substrate Diene->Metallocycle Product_Complex [Ru]=CH2 + Product Metallocycle->Product_Complex Cycloreversion Product_Complex->Catalyst - Ethylene Ethylene Ethylene Byproduct Product_Complex->Ethylene

Caption: Simplified catalytic cycle for Ring-Closing Metathesis.

References

Temperature optimization for Cyclopentadecene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopentadecene Reactions

This guide provides troubleshooting advice and frequently asked questions regarding the temperature optimization of reactions involving this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions involving this compound?

A1: The optimal temperature for this compound reactions is highly dependent on the specific transformation being performed. For instance, Ring-Opening Metathesis Polymerization (ROMP) of related cycloolefins has been successfully conducted at temperatures around 60-80°C.[1][2] Hydrogenation reactions may also be carried out in this range, for example at 80°C.[1][2] However, other reactions, such as ozonolysis for the synthesis of cyclopentadecanone (B167302), are initiated at much lower temperatures, around 0°C.[3] It is crucial to consult literature specific to the reaction of interest and to perform optimization studies.

Q2: How does temperature affect the yield and selectivity of my this compound reaction?

A2: Temperature is a critical parameter that significantly influences reaction kinetics and, consequently, yield and selectivity.[4][5][6]

  • Increased Temperature: Generally, higher temperatures increase the reaction rate by providing molecules with more kinetic energy to overcome the activation energy barrier.[5][7] However, excessively high temperatures can lead to undesirable side reactions, decomposition of reactants or products, and reduced selectivity.[8]

  • Decreased Temperature: Lowering the temperature can enhance selectivity by favoring the kinetic product over the thermodynamic one.[9] In some cases, it can also minimize the formation of byproducts. However, reaction rates will be slower, potentially requiring longer reaction times.

Q3: My reaction is giving a low yield. Could temperature be the cause?

A3: Yes, inconsistent or incorrect temperature is a common reason for low yields in organic synthesis.[10] It is important to ensure that the reaction is maintained at the correct temperature throughout the experiment.[11] Other factors that can contribute to low yields include impure reagents, incorrect stoichiometry, and issues during workup and purification.[10][11][12]

Q4: I am observing the formation of unexpected byproducts. How can I mitigate this by adjusting the temperature?

A4: The formation of byproducts is often temperature-dependent. If you are observing side reactions, consider the following:

  • Lowering the temperature: This can often reduce the rate of undesired side reactions, which may have a higher activation energy than the desired reaction.

  • Precise temperature control: Fluctuations in temperature can lead to the formation of various byproducts. Ensure your heating or cooling apparatus is functioning correctly and providing a stable temperature.[10]

Troubleshooting Guide

This section addresses specific issues that may be encountered during this compound reactions and provides guidance on how to resolve them through temperature optimization.

Issue Potential Cause Related to Temperature Troubleshooting Steps
Low or No Conversion The reaction temperature is too low, and the activation energy barrier is not being overcome.Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by techniques like TLC or GC.
Product Decomposition The reaction temperature is too high, causing the desired product to degrade.[8][11]Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or extending the reaction time.
Formation of Polymeric Byproducts For reactions other than polymerization, high temperatures can sometimes induce unwanted polymerization of the cycloalkene.Reduce the reaction temperature. Ensure that no radical initiators are present as impurities, which can be activated by heat.
Poor Selectivity (e.g., in functional group transformations) The reaction temperature is favoring the formation of a thermodynamic byproduct.Lower the reaction temperature to favor the kinetically controlled product.[9] This may require longer reaction times.
Inconsistent Results Between Batches Poor temperature control, leading to variations in reaction conditions.[10]Calibrate your heating/cooling equipment. Use a reaction setup that ensures uniform heat distribution, such as an oil bath with vigorous stirring.

Experimental Protocols

Below are generalized methodologies for common reactions involving large cycloalkenes, with an emphasis on temperature control.

Protocol 1: Ring-Opening Metathesis Polymerization (ROMP)

This protocol is a general guideline for the ROMP of a cycloolefin like this compound.

  • Preparation: Ensure all glassware is oven-dried to remove moisture. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dissolve the cycloolefin monomer in a dry, degassed solvent (e.g., cyclohexane).

  • Initiation: In a separate flask, prepare the catalyst solution (e.g., a Grubbs or Ziegler-Natta type catalyst).

  • Reaction: Heat the monomer solution to the desired temperature (e.g., 60-80°C).[1][2] Add the catalyst solution dropwise to the stirred monomer solution.

  • Monitoring: Monitor the reaction progress by checking the viscosity of the solution or by taking aliquots for analysis (e.g., NMR, GPC).

  • Termination & Workup: Once the desired conversion is reached, quench the reaction by adding a suitable agent (e.g., ethyl vinyl ether for Grubbs catalysts). Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Protocol 2: Ozonolysis for Carbonyl Synthesis

This protocol outlines the steps for the oxidative cleavage of a cycloalkene to form a dicarbonyl compound.

  • Setup: Dissolve the cycloalkene in a suitable solvent (e.g., a mixture of hexane (B92381) and acetic acid) in a flask equipped with a gas inlet tube and a magnetic stirrer.[3]

  • Cooling: Cool the reaction mixture to a low temperature, typically 0°C, using an ice bath.[3]

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is often indicated by a color change (e.g., to blue).

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone. Add a reducing agent (e.g., hydrogen peroxide) dropwise at room temperature to work up the ozonide.[3]

  • Workup & Isolation: Add the reaction mixture to ice water. The product can then be isolated by filtration or extraction, followed by purification.[3]

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Reaction Yield check_temp Is Temperature Consistent and Correct? start->check_temp adjust_temp Adjust Temperature (Increase/Decrease) check_temp->adjust_temp No check_reagents Are Reagents Pure? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify Starting Materials/Solvents check_reagents->purify_reagents No check_workup Review Workup & Purification check_reagents->check_workup Yes purify_reagents->check_workup optimize_workup Optimize Extraction/Chromatography check_workup->optimize_workup No success Improved Yield check_workup->success Yes optimize_workup->success

Caption: A flowchart for troubleshooting low reaction yields.

Decision Pathway for Temperature Optimization

G start Reaction Outcome Unsatisfactory issue Identify Primary Issue start->issue low_conversion Low Conversion issue->low_conversion Slow/Incomplete byproducts Byproduct Formation issue->byproducts Poor Selectivity decomposition Product Decomposition issue->decomposition Degradation increase_temp Increase Temperature low_conversion->increase_temp decrease_temp Decrease Temperature byproducts->decrease_temp decomposition->decrease_temp monitor Monitor Reaction increase_temp->monitor decrease_temp->monitor

Caption: Decision-making for temperature adjustments.

References

Technical Support Center: Solvent Effects on Cyclopentadecene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of cyclopentadecene. The information focuses on the impact of solvent choice on the reaction rate and resulting polymer characteristics, primarily concerning Ring-Opening Metathesis Polymerization (ROMP).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Q1: My this compound polymerization has a very low or no monomer conversion. What are the common causes and how can I fix it?

A1: Low monomer conversion in ROMP of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Monomer Purity: Impurities in the this compound monomer, such as water or other protic substances, can deactivate the catalyst. Ensure the monomer is rigorously purified, typically by distillation over a suitable drying agent like CaH₂.

  • Catalyst Activity: The ruthenium-based catalysts (e.g., Grubbs' catalysts) used for ROMP are sensitive to air and moisture. Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and is not expired. The choice of catalyst generation (e.g., Grubbs' 1st, 2nd, or 3rd generation) can also significantly impact activity.

  • Solvent Quality: Solvents must be of high purity and anhydrous. Impurities in the solvent can act as catalyst poisons. It is recommended to use solvents from a solvent purification system or to distill them over appropriate drying agents (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane (B109758) and toluene).

  • Reaction Temperature: While ROMP can often be performed at room temperature, some less-strained cyclic olefins may require elevated temperatures to achieve reasonable polymerization rates. Conversely, for highly strained monomers, lower temperatures may be needed to control the reaction.

  • Inhibitor Removal: If the monomer was stored with an inhibitor, ensure it has been completely removed before use, as inhibitors will prevent polymerization.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Conversion Low Conversion Monomer Impurities Monomer Impurities Low Conversion->Monomer Impurities Check Purity Catalyst Deactivation Catalyst Deactivation Low Conversion->Catalyst Deactivation Check Handling/Age Solvent Impurities Solvent Impurities Low Conversion->Solvent Impurities Check Solvent Prep Incorrect Temperature Incorrect Temperature Low Conversion->Incorrect Temperature Review Protocol Purify Monomer Purify Monomer Monomer Impurities->Purify Monomer Use Fresh Catalyst / Inert Atmosphere Use Fresh Catalyst / Inert Atmosphere Catalyst Deactivation->Use Fresh Catalyst / Inert Atmosphere Use Anhydrous Solvent Use Anhydrous Solvent Solvent Impurities->Use Anhydrous Solvent Optimize Temperature Optimize Temperature Incorrect Temperature->Optimize Temperature

Q2: The molecular weight of my poly(this compound) is much lower than expected and the polydispersity index (PDI) is high. What could be the cause?

A2: A lower-than-expected molecular weight and a broad PDI are often indicative of chain transfer reactions or premature termination.

  • Chain Transfer to Solvent: Some solvents can participate in chain transfer reactions, where a growing polymer chain is terminated and a new, shorter one is initiated. This is more common in solvents with easily abstractable atoms. For instance, halogenated solvents like chloroform (B151607) can be problematic. Toluene (B28343) can also act as a chain transfer agent at higher temperatures. Non-coordinating, less reactive solvents are often preferred for living polymerizations.

  • Impurities: As with low conversion, impurities in the monomer or solvent can act as chain-terminating agents, leading to shorter polymer chains and a broader PDI.

  • Catalyst Decomposition: If the catalyst decomposes before the monomer is fully consumed, it will result in a lower molecular weight and a higher PDI. This can be influenced by the solvent and temperature.

Q3: My polymerization reaction is very slow. How can I increase the rate?

A3: The polymerization rate can be influenced by several factors:

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the rate of initiation and propagation. In some cases, more polar solvents can accelerate the reaction, but this is highly dependent on the specific catalyst and monomer system. For Grubbs-type catalysts, non-coordinating solvents like dichloromethane or toluene are commonly used.

  • Catalyst Selection: Higher-generation Grubbs' catalysts generally exhibit higher activity and faster initiation rates compared to the 1st generation catalyst.

  • Monomer Concentration: The rate of polymerization is dependent on the monomer concentration. Increasing the monomer concentration will generally increase the rate.

  • Temperature: Increasing the reaction temperature usually leads to a higher reaction rate. However, be aware that higher temperatures can also increase the likelihood of side reactions and catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the Ring-Opening Metathesis Polymerization (ROMP) of this compound?

A1: The solvent in ROMP serves several crucial functions:

  • Solubilization: It dissolves the monomer, catalyst, and the resulting polymer, ensuring a homogeneous reaction mixture.

  • Rate and Control: The solvent can influence the rates of initiation and propagation, as well as the stability of the catalyst and the propagating species. This can affect the molecular weight and polydispersity of the final polymer.

  • Heat Dissipation: For highly exothermic polymerizations, the solvent helps to dissipate heat, allowing for better control of the reaction.

Q2: How does solvent polarity affect the polymerization rate of this compound?

A2: The effect of solvent polarity on ROMP is complex and not always straightforward. While a general trend is not universally applicable, polar solvents can sometimes accelerate polymerization by stabilizing charged intermediates or transition states that may be involved in the catalytic cycle. However, highly coordinating polar solvents (like THF or ethers) can sometimes compete with the monomer for coordination to the metal center of the catalyst, which can slow down the polymerization rate.[1] The choice of a suitable solvent is therefore often a balance between ensuring solubility and minimizing interference with the catalyst.

Q3: Which solvents are commonly used for the ROMP of this compound and other cycloalkenes?

A3: Common solvents for ROMP include halogenated hydrocarbons and aromatic hydrocarbons due to their ability to dissolve the monomers, polymers, and catalysts, and their relatively low coordinating ability.

  • Dichloromethane (DCM): A widely used solvent for ROMP due to its excellent solubilizing properties and general inertness towards Grubbs' catalysts.

  • Toluene: Another common choice, particularly for polymerizations at higher temperatures. However, it can be more prone to chain transfer reactions than DCM.

  • Tetrahydrofuran (THF): While a good solvent for many polymers, its coordinating nature can sometimes inhibit catalyst activity, leading to slower reaction rates.[2]

  • Chloroform (CHCl₃): Can be used, but is more likely to participate in chain transfer reactions.

Q4: Can the solvent influence the stereochemistry (cis/trans content) of the resulting poly(this compound)?

A4: Yes, the solvent can have a significant impact on the cis/trans ratio of the double bonds in the polymer backbone.[1] For some catalyst systems, coordinating solvents like ethers can favor the formation of cis-double bonds.[1] The specific outcome depends on the interplay between the catalyst, monomer, and solvent.

Quantitative Data Summary

Solvent TypeExamplesExpected Effect on RatePotential Issues
Halogenated Dichloromethane (DCM), Dichloroethane (DCE)Generally good rates, often used as a benchmark.Potential for chain transfer with some catalysts/monomers.
Aromatic Toluene, Benzene, ChlorobenzeneGood rates, suitable for a wide range of temperatures.Can act as a chain transfer agent, especially at high temperatures.
Ethers Tetrahydrofuran (THF), Diethyl etherCan decrease the rate due to coordination with the catalyst.[2]May lead to lower catalyst activity and slower polymerization.
Alkanes Hexane, CyclohexaneGenerally slower rates due to lower solubility of catalysts and polymers.Poor solubility of many catalysts and growing polymer chains.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)Effects vary greatly; can deactivate some catalysts.Often incompatible with sensitive organometallic catalysts.

Experimental Protocols

General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Cycloalkene (e.g., this compound)

This protocol provides a general procedure for the ROMP of a cycloalkene using a Grubbs' catalyst. The specific amounts and reaction times may need to be optimized for this compound.

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Grubbs' catalyst (e.g., 2nd or 3rd generation), stored under an inert atmosphere.

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene).

  • Ethyl vinyl ether (terminating agent).

  • Methanol (for precipitation).

  • Schlenk flask or glovebox.

  • Magnetic stirrer and stir bar.

  • Syringes and needles for transfer under inert atmosphere.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Characterization A Dry glassware and prepare inert atmosphere B Purify and degas monomer and solvent A->B C Dissolve monomer in solvent B->C E Inject catalyst into monomer solution C->E D Prepare catalyst stock solution D->E F Stir at desired temperature E->F G Monitor conversion (e.g., by ¹H NMR) F->G H Terminate with ethyl vinyl ether G->H I Precipitate polymer in methanol H->I J Filter and dry the polymer I->J K Characterize (GPC, NMR, DSC) J->K

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All manipulations of the catalyst and anhydrous solvents should be performed under an inert atmosphere.

  • Monomer and Solvent Preparation: In a Schlenk flask, dissolve the desired amount of purified this compound in the anhydrous, degassed solvent.

  • Catalyst Solution: In a separate vial inside a glovebox, prepare a stock solution of the Grubbs' catalyst in a small amount of the same anhydrous solvent.

  • Initiation: Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to stir at the desired temperature (e.g., room temperature or elevated). The reaction time can vary from minutes to several hours depending on the catalyst activity, monomer concentration, and temperature.

  • Termination: Once the desired conversion is reached (or after a set time), terminate the polymerization by adding a small amount of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • Molecular Weight and PDI: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) by Gel Permeation Chromatography (GPC) calibrated with appropriate standards.

    • Structure and Conversion: Confirm the polymer structure and determine the monomer conversion using ¹H NMR and ¹³C NMR spectroscopy. For conversion analysis, compare the integration of a characteristic monomer peak with a characteristic polymer peak.

    • Thermal Properties: Analyze the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).

References

Technical Support Center: Purification of Cyclopentadecene from Catalyst Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying cyclopentadecene from catalyst residues, a common challenge in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is still colored (pink, brown, or black). What is the likely cause and how can I fix it?

A1: A persistent color in your product is a strong indicator of residual ruthenium catalyst byproducts. Standard purification methods like simple silica (B1680970) gel chromatography may not be sufficient for complete removal.[1]

Recommended Solutions:

  • Activated Carbon Treatment: Stirring the product solution with activated carbon is an effective method for adsorbing colored ruthenium impurities.[2]

  • Scavenger Resins: Employing silica-bound scavengers with functional groups like thiols or isocyanides can selectively bind to ruthenium, facilitating its removal.[3][4]

  • Oxidative Treatment: In some cases, a mild oxidative workup can help to break down the colored ruthenium complexes, making them easier to remove. However, care must be taken to ensure the this compound product is stable under these conditions.

Q2: After purification, I observe the formation of dimers or oligomers of this compound. What causes this and how can it be prevented?

A2: The formation of dimers and oligomers is often due to residual active catalyst in the purified product, which can continue to promote metathesis reactions, especially at higher concentrations.[5]

Recommended Solutions:

  • Catalyst Quenching: Before purification, quench the reaction by adding a reagent that deactivates the catalyst. Common quenching agents include ethyl vinyl ether, triphenylphosphine (B44618) oxide (Ph₃P=O), or dimethyl sulfoxide (B87167) (DMSO).[6]

  • Thorough Catalyst Removal: Ensure your purification protocol is robust enough to remove all traces of the active catalyst. A combination of methods, such as scavenger treatment followed by column chromatography, may be necessary.

Q3: My yield of this compound is low after purification. What are the potential causes and how can I improve it?

A3: Low yield can result from several factors during the purification process.

Potential Causes and Solutions:

  • Product Loss on Silica Gel: this compound may adhere to the silica gel during column chromatography, especially if a highly polar eluent is used for an extended period. Optimize your eluent system to ensure efficient elution of the product.

  • Decomposition on Acidic Silica: Standard silica gel is slightly acidic and can potentially cause decomposition of sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (e.g., by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina.

  • Loss during Activated Carbon Treatment: Activated carbon can sometimes adsorb the desired product along with the impurities. To minimize this, use the minimum effective amount of activated carbon and limit the treatment time.[2]

  • Inefficient Extraction: During aqueous extractions, ensure proper phase separation and perform multiple extractions to maximize the recovery of your product from the organic layer.

Q4: How can I reduce the ruthenium content in my final product to the levels required for pharmaceutical applications (<10 ppm)?

A4: Achieving very low levels of ruthenium contamination often requires a multi-step purification strategy.[7]

Effective Strategies:

  • Combination of Methods: A highly effective approach is to combine an initial purification step, like an aqueous extraction or treatment with a scavenger, with a final polishing step using activated carbon or a specialized scavenger resin.[1]

  • Specialized Scavengers: Isocyanide-based scavengers have been shown to be particularly effective in reducing ruthenium levels to below 1 ppm.[8]

  • PEG-Supported Catalysts: Using a poly(ethylene glycol) (PEG) supported catalyst can simplify removal, as the catalyst and its byproducts can be extracted into an aqueous phase.[1]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Action(s)
Persistent pink/purple color after column chromatography Incomplete removal of ruthenium catalyst residues.1. Treat the product with activated carbon. 2. Pass the product through a plug of a specialized ruthenium scavenger resin. 3. Re-purify using column chromatography with a different eluent system or deactivated silica gel.
Product appears oily and impure by NMR despite purification Co-elution of this compound with non-colored byproducts or residual scavenger.1. Optimize column chromatography conditions (e.g., gradient elution). 2. Consider vacuum distillation as an alternative purification method. 3. If a scavenger was used, ensure it is fully removed (e.g., by filtration for solid-supported scavengers).
Significant product loss during workup - Adsorption onto filtration aids (e.g., Celite). - Incomplete extraction from aqueous layers. - Volatility of this compound.1. Minimize the use of filtration aids or wash thoroughly with a suitable solvent. 2. Perform multiple extractions with an appropriate organic solvent. 3. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
Column chromatography is very slow or cracks - Incorrect solvent system. - Poorly packed column. - Use of dichloromethane (B109758) as a non-polar eluent.1. Choose a less viscous eluent system. 2. Ensure the silica gel is packed uniformly without air bubbles. 3. Consider using hexane (B92381) or heptane (B126788) as the non-polar component of the eluent.

Data Presentation

The following tables summarize quantitative data on the efficiency of various ruthenium removal methods.

Table 1: Comparison of Ruthenium Removal Methods

Method Typical Efficiency (Final Ru ppm) Advantages Disadvantages Reference(s)
Silica Gel Chromatography >100 ppmReadily available; removes other impurities.Often insufficient for complete Ru removal.[1]
Activated Carbon <10 ppm (can be <0.04 ppm)Cost-effective; highly efficient.Can lead to product loss; non-specific.[1][2]
Aqueous Extraction (with PEG-catalyst) ~40 ppmSimple procedure; avoids chromatography.Requires a specific type of catalyst.[1]
Chemical Scavengers (e.g., THMP, DMSO) <100 ppm (can be lower with chromatography)Effective for complexing Ru.May require excess reagent; can be toxic or expensive.[1][6]
Isocyanide Scavengers <5 ppm (can be <1 ppm)Highly selective and efficient.Can be more expensive than other methods.[4][8]

Table 2: Quantitative Data on Ruthenium Scavenging Efficiency

Scavenger/Method Initial Ru (ppm) Final Ru (ppm) Reference
Aqueous Extraction (PEG-supported catalyst)~440041[1]
Activated Carbon (post-extraction)41<0.04[1]
THMP Treatment (post-extraction)418[1]
Isocyanide Scavenger (in flow)-0.6 - 7.2[8]
MNA/NaHCO₃ washes, silica pad, charcoalHigh159[7]
Cysteine extraction-148 (reduced to 14 after further steps)[7]

Initial and final ruthenium concentrations can vary depending on the specific reaction conditions and the initial catalyst loading.

Experimental Protocols

Protocol 1: Purification using Activated Carbon

  • Dissolution: Dissolve the crude this compound in a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether).

  • Activated Carbon Addition: Add activated carbon (typically 1-5 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-24 hours. The optimal time may need to be determined empirically.[9]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad thoroughly with the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified this compound.

Protocol 2: Purification using a Ruthenium Scavenger (e.g., DMSO)

  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable solvent (e.g., dichloromethane).

  • Scavenger Addition: Add dimethyl sulfoxide (DMSO), typically 50-100 equivalents relative to the amount of catalyst used.[6]

  • Stirring: Stir the mixture for at least 8-12 hours at room temperature.[6]

  • Silica Gel Filtration: Pass the mixture through a short plug of silica gel, eluting with a suitable solvent system.

  • Solvent Removal: Concentrate the eluate under reduced pressure to yield the purified product.

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use greased joints to ensure a good seal. A Claisen adapter is recommended to prevent bumping.[10]

  • Sample Preparation: Place the crude this compound in the distillation flask with a stir bar.

  • Vacuum Application: Begin reducing the pressure in the system using a vacuum pump or water aspirator.

  • Heating: Once a stable vacuum is achieved, gently heat the distillation flask using a heating mantle.

  • Collection: Collect the this compound fraction at the appropriate boiling point for the given pressure. Discard any forerun or residue.

  • System Shutdown: After distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[10]

Mandatory Visualization

experimental_workflow cluster_reaction Ring-Closing Metathesis cluster_purification Purification start Diene Precursor + Ru Catalyst reaction Reaction in Solvent (e.g., Toluene) start->reaction crude_product Crude this compound reaction->crude_product quenching Quenching (Optional) crude_product->quenching method_choice Choose Purification Method quenching->method_choice activated_carbon Activated Carbon Treatment method_choice->activated_carbon Adsorption scavenger Scavenger Resin/Solution method_choice->scavenger Scavenging distillation Vacuum Distillation method_choice->distillation Distillation column_chromatography Column Chromatography activated_carbon->column_chromatography scavenger->column_chromatography pure_product Pure this compound distillation->pure_product column_chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_color Color Issue cluster_purity Purity Issue cluster_yield Yield Issue start Problem with Purified this compound is_colored Is the product colored (pink/brown)? start->is_colored residual_ru Likely Residual Ruthenium is_colored->residual_ru Yes is_impure Is the product impure by NMR? is_colored->is_impure No solution_carbon Treat with Activated Carbon residual_ru->solution_carbon solution_scavenger Use Ruthenium Scavenger residual_ru->solution_scavenger coelution Co-elution of Impurities is_impure->coelution Yes low_yield Is the yield low? is_impure->low_yield No solution_distill Vacuum Distillation coelution->solution_distill solution_gradient Optimize Chromatography (Gradient) coelution->solution_gradient product_loss Potential Product Loss low_yield->product_loss Yes solution_deactivate_silica Use Deactivated Silica product_loss->solution_deactivate_silica solution_optimize_extraction Optimize Extractions product_loss->solution_optimize_extraction

Caption: Troubleshooting flowchart for common issues in this compound purification.

References

Technical Support Center: Cyclopentadecene Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of Cyclopentadecene synthesis. The following troubleshooting guides and FAQs provide practical solutions to issues that may arise during experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from the lab to a pilot or manufacturing scale?

A1: Scaling up the synthesis of macrocycles like this compound presents several distinct challenges. The transition from a small-scale laboratory setup to larger reactors is not linear.[1] Key issues include:

  • Reaction Kinetics and Thermodynamics: Heat and mass transfer efficiencies differ significantly in larger vessels, which can alter reaction rates, yield, and impurity profiles.[2] Exothermic reactions that are easily managed in the lab can become hazardous on a large scale without proper engineering controls.[3]

  • Catalyst Efficiency and Deactivation: Catalysts, particularly those used in Ring-Closing Metathesis (RCM), can be sensitive to impurities in reagents and solvents, which are more prevalent in bulk quantities. Deactivation can occur through poisoning or transformation into inactive species.[4][5]

  • Byproduct Formation: The primary competing reaction in RCM for macrocyclization is intermolecular oligomerization (dimer and trimer formation). Maintaining the high-dilution conditions necessary to favor the desired intramolecular reaction is a major logistical challenge at scale.[6]

  • Product Purification: Removing residual catalyst (e.g., Ruthenium) and closely related oligomeric byproducts from the final product is a significant bottleneck.[7][8] Standard laboratory purification methods like column chromatography are often not economically viable for large quantities.

  • Process Reproducibility: Ensuring consistent product quality, yield, and purity across different batches requires robust process controls and a deep understanding of critical process parameters.[9]

Q2: Why is Ring-Closing Metathesis (RCM) the most common method for synthesizing this compound, and what are its key scale-up parameters?

A2: Ring-Closing Metathesis (RCM) is a powerful and widely adopted method for forming large cyclic alkenes (macrocycles) from acyclic diene precursors.[8] Its popularity stems from the high functional group tolerance and catalytic nature of the ruthenium-based catalysts (e.g., Grubbs' catalysts), which allows for efficient ring closure under relatively mild conditions.[8]

Key parameters to control during the scale-up of an RCM reaction for this compound include:

  • Concentration (High Dilution): This is the most critical parameter to minimize intermolecular side reactions that lead to dimers and other oligomers. "Pseudo-dilution," where the diene precursor is added slowly to the reaction vessel, is a common industrial strategy to maintain a low instantaneous concentration.[6]

  • Catalyst Loading: While higher catalyst loading can increase reaction rates, it is often costly and complicates purification. Optimization is required to find the lowest effective catalyst concentration that provides robust conversion without significant deactivation.[6]

  • Temperature: Temperature affects both the reaction rate and the stability of the catalyst. An optimal temperature must be established to ensure efficient cyclization while minimizing catalyst decomposition and potential side reactions like product isomerization.[10]

  • Ethylene (B1197577) Removal: Ethylene is a volatile byproduct of the RCM reaction. According to Le Chatelier's principle, its efficient removal (e.g., via a nitrogen sparge or vacuum) is crucial to drive the reaction equilibrium toward the desired cyclic product.[6]

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format.

Issue 1: Low or Inconsistent Product Yield

Q: My RCM reaction yield for this compound is significantly lower than expected or varies between batches. What are the common causes?

A: Low and inconsistent yields are often traced back to catalyst deactivation or suboptimal reaction conditions. Potential causes include:

  • Catalyst Deactivation: The ruthenium or palladium catalyst may be decomposing or being poisoned.[4][11] This can be caused by impurities (e.g., water, oxygen, amines) in solvents or the starting material. The catalyst can also be converted into inactive metallic species.[4]

  • Inefficient Ethylene Removal: Failure to effectively remove the ethylene byproduct can slow or stall the reaction, preventing it from reaching completion.[6]

  • Suboptimal Temperature: The reaction may be running too cool for efficient turnover or too hot, causing catalyst decomposition.[10]

  • Poor Mixing in Large Vessels: Inadequate agitation can lead to localized areas of high substrate concentration, promoting oligomerization, and can also hinder efficient heat transfer and ethylene removal.[2]

Logical Troubleshooting for Low Yield

Below is a workflow to diagnose the root cause of low yield.

Low_Yield_Troubleshooting start Low Yield Observed check_purity Analyze Purity of Starting Material & Solvents start->check_purity impurity_found Impurities Detected? check_purity->impurity_found purify_reagents Solution: Purify/Dry Reagents and Solvents. Use Inert Gas Blanket. impurity_found->purify_reagents Yes no_impurity No Significant Impurities impurity_found->no_impurity No purify_reagents->start Re-run Reaction check_conditions Review Reaction Conditions (Temp, Concentration, Stirring) no_impurity->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Action: Re-optimize Temp, Stirring Rate, and Substrate Addition Rate. conditions_ok->optimize_conditions No no_condition_issue Conditions Appear Correct conditions_ok->no_condition_issue Yes optimize_conditions->start Re-run Reaction check_gas Verify Ethylene Removal System (N2 Sparge / Vacuum) no_condition_issue->check_gas gas_ok System Functional? check_gas->gas_ok fix_gas Solution: Increase Sparge Rate or Improve Vacuum Efficiency. gas_ok->fix_gas No final_check Consider Catalyst Activity. Test New Batch of Catalyst. gas_ok->final_check Yes fix_gas->start Re-run Reaction

Caption: Troubleshooting workflow for low yield in RCM.

Issue 2: High Levels of Dimeric and Oligomeric Byproducts

Q: My reaction produces a high percentage of dimers and other oligomers instead of the desired 15-membered ring. How can I fix this?

A: The formation of oligomers is a classic sign that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization.

  • Primary Cause: The concentration of the diene precursor in the reactor is too high.

  • Solution: Implement a "pseudo-dilution" or "fed-batch" process. Instead of adding all the substrate at the beginning, a dilute solution of the diene precursor is added slowly over several hours to the reactor containing the catalyst. This maintains a very low instantaneous substrate concentration, strongly favoring the intramolecular ring-closing reaction.[6]

Issue 3: Purification Challenges and Catalyst Removal

Q: I am struggling to purify the final this compound product. How can I effectively remove the ruthenium catalyst residues and oligomeric impurities at scale?

A: Large-scale purification requires moving beyond traditional lab-scale chromatography.

  • For Ruthenium Removal:

    • Scavenging Agents: Use functionalized silica (B1680970) or polymers designed to bind ruthenium. The crude product solution is passed through a bed of the scavenger, which selectively removes the metal catalyst.

    • Solvent Extraction: Certain solvent systems can be used to selectively extract the catalyst or the product.

    • Oxidative Treatment: Treatment with a mild oxidant can convert the ruthenium species into a more easily removable form (e.g., water-soluble RuO₄).

  • For Oligomer Removal:

    • Crystallization: If the desired this compound product is crystalline, crystallization can be a highly effective and scalable method to separate it from amorphous or oily oligomeric impurities.

    • Distillation: Depending on the boiling points of the product and impurities, fractional distillation under vacuum may be a viable separation technique.

Quantitative Data Summary

The following tables summarize key quantitative data related to the scale-up of macrocyclic RCM reactions.

Table 1: Representative Effect of Catalyst Loading and Substrate Addition on Dimer Formation in a 15-Membered Ring RCM

RunCatalyst Loading (mol%)Substrate AdditionConversion (%)Dimer Impurity (%)
10.70%Batch (All at once)>99~15%
20.70%Fed-Batch (8 hours)>99<5%
30.45%Fed-Batch (8 hours)>98<6%
40.25%Fed-Batch (8 hours)~95<6%

Data is illustrative, based on findings for similar macrocyclization reactions.[6] The table demonstrates that a fed-batch (pseudo-dilution) approach is highly effective at minimizing dimer formation. It also shows that catalyst loading can be reduced, but a balance must be struck to ensure high conversion.

Key Experimental Protocols & Workflows

Protocol 1: General Experimental Protocol for Fed-Batch RCM Scale-Up

This protocol outlines a generalized procedure for the scale-up of this compound synthesis using a fed-batch method.

  • Reactor Setup:

    • Equip a suitably sized, jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet. Ensure the system can be fully purged and maintained under an inert atmosphere.

    • Connect the nitrogen outlet to a bubbler to monitor gas flow. The nitrogen sparge serves to remove ethylene.

  • Reagent Preparation:

    • Charge the reactor with a degassed, anhydrous solvent (e.g., toluene (B28343) or dichloromethane). The volume should be sufficient to achieve high dilution conditions (typically targeting a final concentration of 0.01-0.05 M).

    • Add the RCM catalyst (e.g., Grubbs' 2nd Generation catalyst) to the solvent under a positive pressure of nitrogen.

    • In a separate vessel, prepare a solution of the acyclic diene precursor in the same degassed, anhydrous solvent.

  • Reaction Execution:

    • Heat the catalyst solution in the reactor to the target temperature (e.g., 40-80 °C, depending on the solvent and catalyst).

    • Using a syringe pump, add the diene precursor solution to the stirred catalyst solution over a prolonged period (e.g., 4-12 hours).

    • Maintain a gentle nitrogen sparge through the solution for the entire duration of the addition and for 1-2 hours after completion to ensure full removal of ethylene.

    • Monitor the reaction progress by taking aliquots and analyzing them via GC-MS or LC-MS.

  • Workup and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add a quenching agent (e.g., ethyl vinyl ether) and a ruthenium scavenger (e.g., functionalized silica gel) and stir for several hours.

    • Filter the mixture to remove the scavenger and any solid residues.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

General Scale-Up and Technology Transfer Workflow

The following diagram illustrates the typical stages involved in scaling a chemical process from the laboratory to full-scale manufacturing.

Scale_Up_Workflow lab Stage 1: Lab Scale Synthesis (mg to g) process_dev Stage 2: Process Development & Optimization (g to 100g) lab->process_dev Identify Key Parameters pilot Stage 3: Pilot Plant Scale-Up (kg) process_dev->pilot Define Process Controls & Safety Assessment mfg Stage 4: Full-Scale Manufacturing (multi-kg) pilot->mfg Technology Transfer & Validation

Caption: A typical four-stage workflow for chemical process scale-up.

Ring-Closing Metathesis (RCM) Catalytic Cycle

This diagram shows a simplified mechanism for the RCM reaction, illustrating the key metallacyclobutane intermediate.

RCM_Cycle cluster_cycle Catalytic Cycle catalyst [Ru]=CH2 Active Catalyst cycloaddition1 [2+2] Cycloaddition catalyst->cycloaddition1 + Diene diene Acyclic Diene Substrate diene->cycloaddition1 metallacycle1 Metallacyclobutane Intermediate 1 cycloaddition1->metallacycle1 retro_cyclo1 Retro [2+2] (Ethylene Release) metallacycle1->retro_cyclo1 intermediate [Ru]=CHR' retro_cyclo1->intermediate ethylene Ethylene (Byproduct) retro_cyclo1->ethylene releases intramolecular Intramolecular [2+2] Cycloaddition intermediate->intramolecular metallacycle2 Metallacyclobutane Intermediate 2 intramolecular->metallacycle2 retro_cyclo2 Retro [2+2] (Product Release) metallacycle2->retro_cyclo2 retro_cyclo2->catalyst regenerates product This compound (Product) retro_cyclo2->product releases

Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).

References

Technical Support Center: Ring-Closing Metathesis of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ring-Closing Metathesis (RCM) of cyclopentadecene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My RCM of a this compound precursor is resulting in a high percentage of oligomers/polymers. What is the primary cause of this?

A1: The formation of oligomers or polymers during RCM is a common issue that arises from the intermolecular reaction between two or more diene precursor molecules competing with the desired intramolecular cyclization. This is particularly prevalent in the synthesis of large rings like this compound, where the two ends of the same molecule have a lower probability of finding each other compared to reacting with a neighboring molecule. The key to preventing oligomerization is to favor the intramolecular pathway.

Q2: What are the most critical experimental parameters to control to minimize oligomerization?

A2: The most critical parameter is the effective concentration of the diene substrate.[1] Employing high-dilution conditions is the most common and effective strategy to suppress intermolecular reactions.[1] Other important factors include the choice of catalyst, solvent, temperature, and the rate of substrate/catalyst addition.[2][3]

Q3: How does "high dilution" work, and what concentrations are typically recommended?

A3: High-dilution conditions are based on the kinetic principle that intramolecular reactions are concentration-independent (first-order kinetics), while intermolecular reactions are concentration-dependent (second-order or higher kinetics).[1] By significantly lowering the concentration of the reactant, the rate of the intermolecular reaction is drastically reduced, allowing the intramolecular cyclization to become the dominant pathway. For macrocyclization, concentrations in the range of 0.1 mM to 10 mM are often employed.

Q4: Are there alternative techniques to running the entire reaction in a very large volume of solvent?

A4: Yes, a highly effective alternative is the use of "pseudo-high dilution" or slow-addition techniques.[1][2][4] This involves the slow addition of the diene substrate (and sometimes the catalyst separately) to a larger volume of solvent over an extended period.[2] This maintains a very low instantaneous concentration of the substrate in the reaction vessel, thus favoring the intramolecular cyclization without requiring extremely large solvent volumes.[1] Syringe pumps are often used for precise and controlled addition.[1]

Q5: Which type of catalyst is best suited for the RCM of large rings like this compound?

A5: Second and third-generation Grubbs-type catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) and Zhan catalysts are generally preferred for macrocyclization due to their higher activity, stability, and functional group tolerance compared to first-generation catalysts.[2][5][6] For instance, the Zhan 1B catalyst has shown high efficiency in producing macrocycles with minimal dimer impurity.[2] The choice of catalyst can also influence the E/Z selectivity of the resulting double bond.[6]

Q6: Can the reaction temperature influence the formation of oligomers?

A6: Yes, temperature can have a significant effect. While higher temperatures can increase the reaction rate, they can also lead to faster catalyst decomposition, which may result in incomplete conversion and side reactions.[5] It is crucial to find an optimal temperature that allows for efficient cyclization without promoting catalyst degradation or unwanted side reactions. A typical temperature range for macrocyclic RCM is 40-100°C, depending on the solvent and catalyst used.[7]

Q7: What are common side reactions other than oligomerization, and how can they be prevented?

A7: A common side reaction is olefin isomerization, which can be caused by the degradation of the ruthenium catalyst into ruthenium hydrides.[5] This can lead to the formation of undesired isomers of the final product. Additives such as 1,4-benzoquinone (B44022) or phenol (B47542) have been reported to suppress this isomerization.[5] Additionally, ensuring the efficient removal of the ethylene (B1197577) byproduct by bubbling an inert gas (like nitrogen or argon) through the reaction mixture can help drive the reaction to completion and maximize catalyst lifetime.[2][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Yield of Oligomers/Polymers 1. Substrate concentration is too high. 2. Inefficient mixing. 3. Substrate conformation disfavors cyclization.1. Reduce the substrate concentration to the 0.1-10 mM range. 2. Employ a slow-addition (syringe pump) technique for the substrate and/or catalyst.[1][2] 3. Ensure vigorous stirring. 4. Consider computational modeling to assess the lowest energy conformation of the precursor.
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning by impurities in the substrate or solvent. 3. Insufficient reaction temperature. 4. Catalyst decomposition.1. Use a fresh, active catalyst. 2. Purify the substrate and ensure the use of dry, degassed solvent. 3. Gradually increase the reaction temperature. 4. Consider a more stable catalyst, such as a Hoveyda-Grubbs type.[2]
Formation of Isomerized Byproducts 1. Catalyst degradation leading to ruthenium hydrides. 2. Prolonged reaction times at elevated temperatures.1. Add an isomerization suppressant like 1,4-benzoquinone or phenol.[5] 2. Minimize reaction time and temperature. 3. Use a freshly opened bottle of catalyst.
Reaction Stalls Before Completion 1. Catalyst decomposition. 2. Reversible reaction due to ethylene buildup.1. Add a second portion of the catalyst. 2. Sparge the reaction mixture with an inert gas (N₂ or Ar) to remove ethylene.[2][7]

Quantitative Data Summary

The following table summarizes typical reaction parameters for successful macrocyclic RCM reactions, which can be adapted for this compound synthesis.

Parameter Typical Range/Value Notes Reference(s)
Substrate Concentration 0.1 - 10 mMLower end of the range is for difficult cyclizations.[8]
Catalyst Loading 1 - 10 mol%Higher loadings may be needed for challenging substrates.[2][7]
Recommended Catalysts Grubbs II, Hoveyda-Grubbs II, Zhan 1BChoice depends on substrate and desired E/Z selectivity.[2][5]
Solvent Toluene (B28343), Dichloromethane (DCM), Dichloroethane (DCE)Toluene is often preferred for higher temperatures.[2][8]
Temperature 25 - 110 °CDependent on solvent's boiling point and catalyst stability.[7][8]
Addition Time (Slow Addition) 3 - 48 hoursSlower addition is generally better for preventing oligomerization.[8][9]

Experimental Protocols

Protocol 1: High Dilution Batch RCM

This protocol is suitable when large solvent volumes are manageable.

  • Preparation : In a glovebox, add the desired amount of Grubbs or Hoveyda-Grubbs second-generation catalyst to an oven-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Solvent Addition : Outside the glovebox, under a positive pressure of nitrogen, add a sufficient volume of dry, degassed toluene to achieve a final substrate concentration of 1 mM.

  • Heating : Heat the solvent to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Substrate Addition : Dissolve the diene precursor for this compound in a small amount of dry, degassed toluene and add it to the reaction flask in one portion.

  • Reaction Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and quench the reaction by adding a few drops of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Slow Addition (Pseudo-High Dilution) RCM

This is the preferred method for minimizing solvent usage while effectively preventing oligomerization.

  • Setup : Equip an oven-dried, three-necked round-bottom flask with a condenser, a magnetic stir bar, and a rubber septum. Place the flask under a positive pressure of nitrogen.

  • Catalyst and Solvent : Add the catalyst (e.g., Zhan 1B, 5 mol%) and the bulk of the dry, degassed toluene to the flask. Heat the solution to the desired temperature (e.g., 80 °C).

  • Substrate Solution : In a separate flask, dissolve the diene precursor in a small volume of dry, degassed toluene. Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Slow Addition : Position the syringe needle through the septum of the reaction flask so that the tip is submerged in the solvent. Begin the slow addition of the substrate solution over a period of 6-12 hours.[2]

  • Reaction Monitoring and Work-up : After the addition is complete, continue to stir the reaction for an additional 1-2 hours. Monitor the reaction and perform the work-up as described in Protocol 1.

Visualizations

RCM_Pathway cluster_intramolecular Intramolecular Pathway (Favored at Low Concentration) cluster_intermolecular Intermolecular Pathway (Favored at High Concentration) Diene Diene Precursor Intra_Complex Ru-Diene Complex (Intramolecular) Diene->Intra_Complex + Catalyst This compound This compound Intra_Complex->this compound RCM Diene2 Diene Precursor Inter_Complex Ru-Diene Complex (Intermolecular) Diene2->Inter_Complex + Catalyst + Another Diene Molecule Oligomers Oligomers/ Polymers Inter_Complex->Oligomers RCM

Caption: Intramolecular vs. Intermolecular RCM pathways.

SlowAdditionWorkflow Start Start Setup Prepare Reaction Flask: - Catalyst - Bulk Solvent - Heat to Temp Start->Setup PrepareSyringe Prepare Syringe Pump: - Dissolve Diene in  small amount of solvent Start->PrepareSyringe SlowAdd Slowly Add Diene Solution (via Syringe Pump) over 6-12 hours Setup->SlowAdd PrepareSyringe->SlowAdd Monitor Monitor Reaction (TLC, GC-MS) SlowAdd->Monitor Monitor->SlowAdd Incomplete Quench Quench Reaction (e.g., Ethyl Vinyl Ether) Monitor->Quench Reaction Complete Purify Purify Product (Column Chromatography) Quench->Purify End End Purify->End

Caption: Workflow for RCM using the slow addition technique.

References

Technical Support Center: Catalyst Decomposition in Cyclopentadecene Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst decomposition in cyclopentadecene metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during this specific ring-closing metathesis (RCM) reaction.

Frequently Asked Questions (FAQs)

Q1: My this compound metathesis reaction has stalled or shows low conversion. What is the likely cause?

A1: Low or incomplete conversion in this compound metathesis is often due to premature catalyst decomposition. The most common culprits are impurities in the substrate or solvent, thermal degradation of the catalyst, or undesired side reactions. It is crucial to ensure all components of the reaction are of the highest purity and that the reaction is performed under strictly inert conditions.

Q2: I am observing the formation of oligomers instead of the desired macrocycle. What is happening?

A2: The formation of linear or cyclic oligomers indicates that intermolecular metathesis is competing with the desired intramolecular ring-closing reaction. This is a common issue in macrocyclization and is typically caused by a substrate concentration that is too high. To favor the intramolecular pathway, high-dilution conditions are essential.[1]

Q3: My final product is a mixture of isomers. What is causing this and how can it be prevented?

A3: The presence of isomers in your product is likely due to olefin isomerization, a common side reaction that can be catalyzed by ruthenium hydride species formed from the decomposition of the primary metathesis catalyst.[2][3] To minimize isomerization, it is important to prevent catalyst decomposition and, if necessary, use additives that can quench the hydride species.

Q4: Can the choice of solvent affect catalyst stability in my this compound RCM?

A4: Absolutely. The solvent can influence the rate of reaction, catalyst solubility, and the rate of catalyst deactivation.[4][5] While non-polar, hydrocarbon-based solvents and chlorinated solvents are generally preferred, some coordinating solvents can accelerate decomposition. It is advisable to use freshly purified and thoroughly degassed solvents.

Q5: How can I tell if my catalyst is decomposing during the reaction?

A5: Visual cues for catalyst decomposition can include a color change in the reaction mixture (e.g., from the typical reddish-brown or green of active ruthenium catalysts to black or a heterogeneous mixture). Analytically, you can monitor the reaction by techniques like ¹H NMR to observe the disappearance of the catalyst's characteristic alkylidene proton signal and the appearance of decomposition products.[6][7]

Troubleshooting Guides

Guide 1: Low or No Conversion

If you are experiencing low or no conversion in your this compound metathesis, follow this troubleshooting workflow:

LowConversionWorkflow Start Low/No Conversion Observed Check_Purity Verify Substrate and Solvent Purity Start->Check_Purity Check_Inert Ensure Strict Inert Atmosphere Check_Purity->Check_Inert If Pure Purify Purify Substrate and Solvents Check_Purity->Purify If Impure Check_Catalyst Confirm Catalyst Activity (Use a control reaction) Check_Inert->Check_Catalyst If Inert Improve_Inert Improve Degassing and Inert Gas Flow Check_Inert->Improve_Inert If Not Inert Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp If Active New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst If Inactive Increase_Loading Increase Catalyst Loading Optimize_Temp->Increase_Loading No Improvement Resolved Problem Resolved Optimize_Temp->Resolved Improvement Change_Catalyst Try a Different Generation Catalyst Increase_Loading->Change_Catalyst No Improvement Increase_Loading->Resolved Improvement High_Dilution Implement High-Dilution Conditions Change_Catalyst->High_Dilution No Improvement Change_Catalyst->Resolved Improvement High_Dilution->Resolved Improvement Purify->Check_Purity Improve_Inert->Check_Inert New_Catalyst->Check_Catalyst

Caption: Troubleshooting workflow for low conversion.

Guide 2: Presence of Isomerized Byproducts

If you are observing significant isomerization, consider the following steps:

  • Lower the Reaction Temperature: Catalyst decomposition and subsequent isomerization are often accelerated at higher temperatures.[3]

  • Use Additives: Additives can quench the ruthenium hydride species responsible for isomerization.

    • 1,4-Benzoquinone: Can be effective but may also slow down the metathesis reaction.[3]

    • Phenol: Has been shown to suppress deallylation in some cases.[3]

    • Acetic Acid: Can be added to prevent hydride formation.[8]

  • Change the Catalyst: Hoveyda-Grubbs type catalysts may exhibit different isomerization activity compared to second-generation Grubbs catalysts.[9]

Quantitative Data on Catalyst Decomposition

The following tables provide illustrative data on factors affecting catalyst stability. Note that specific rates will vary depending on the exact substrate, catalyst, and conditions.

Table 1: Effect of Temperature on Catalyst Half-Life (Illustrative)

Temperature (°C)Grubbs II Half-Life (min)Hoveyda-Grubbs II Half-Life (min)
25120240
4060150
602075
80< 530

Data are for illustrative purposes and highlight the general trend of decreasing stability with increasing temperature.[3]

Table 2: Impact of Additives on Isomerization (Illustrative)

Additive (mol%)Isomerized Product (%)Desired Product (%)
None3560
1,4-Benzoquinone (10)< 585
Phenol (10)1080
Acetic Acid (5)< 882

Illustrative data showing the potential of additives to suppress isomerization.[3][8]

Experimental Protocols

Protocol 1: Purification of this compound and Solvents

Objective: To remove impurities that can act as catalyst poisons.[10][11]

Materials:

  • This compound

  • Reaction Solvent (e.g., Toluene, Dichloromethane)

  • Activated Alumina (B75360)

  • Appropriate drying agent (e.g., CaH₂ for Dichloromethane, Na/benzophenone for Toluene)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Solvent Purification:

    • Add the solvent to a flask containing a suitable drying agent.

    • Reflux under an inert atmosphere for several hours.

    • Distill the solvent under an inert atmosphere directly into a dry Schlenk flask.

  • Substrate Purification:

    • Pass the this compound through a short plug of activated alumina to remove polar impurities.

    • Store the purified substrate under an inert atmosphere.

  • Degassing:

    • Before use, thoroughly degas the purified solvent and the solution of the substrate by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

Protocol 2: High-Dilution Ring-Closing Metathesis of this compound

Objective: To favor intramolecular cyclization and minimize oligomerization.[1]

Materials:

  • Purified this compound diene precursor

  • Metathesis Catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)

  • Purified and degassed solvent

  • Syringe pump

  • Schlenk flask with a reflux condenser

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the bulk of the degassed solvent to a large Schlenk flask equipped with a stir bar and reflux condenser. Heat the solvent to the desired reaction temperature.

  • Prepare two separate solutions in the glovebox:

    • Solution A: Dissolve the this compound diene precursor in a portion of the degassed solvent.

    • Solution B: Dissolve the metathesis catalyst (typically 1-5 mol%) in a portion of the degassed solvent.

  • Using two separate syringe pumps, add Solution A and Solution B slowly and simultaneously to the heated, stirred solvent in the reaction flask over a period of several hours (e.g., 4-8 hours).

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional period to ensure complete conversion.

  • Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.

  • Upon completion, quench the reaction by adding a catalyst scavenger such as ethyl vinyl ether.

Catalyst Decomposition Pathways

The following diagrams illustrate common catalyst decomposition pathways.

BimolecularDecomposition Ru_CH2 2 [Ru]=CH₂ (Methylidene Intermediate) Dimer [Ru]-CH₂-CH₂-[Ru] (Ruthenium Dimer) Ru_CH2->Dimer Bimolecular Coupling Decomp Decomposed Ru Species + Ethylene Dimer->Decomp Decomposition ImpurityDecomposition Catalyst Active Catalyst [Ru]=CHR Deactivated Deactivated Species (e.g., [Ru]-OH, [Ru]=O) Catalyst->Deactivated Impurity Impurities (Water, Oxygen, Alcohols, Amines) Impurity->Deactivated HydrideFormation MCB Metallacyclobutane Intermediate Hydride [Ru]-H (Ruthenium Hydride) MCB->Hydride β-Hydride Elimination Isomerization Olefin Isomerization Hydride->Isomerization Catalyzes

References

Technical Support Center: High-Purity Isolation of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the high-purity isolation of cyclopentadecene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful purification of this macrocyclic alkene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation and purification of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Vacuum Distillation
No distillate is collecting, although the heating mantle is at the predicted boiling temperature.- The vacuum is not low enough.- There is a leak in the system.- The thermometer bulb is positioned incorrectly.- Ensure the vacuum pump is functioning correctly and can reach the target pressure.- Check all glass joints for proper sealing. Re-grease if necessary. Ensure all tubing is securely attached.[1]- Position the thermometer bulb so that the top of the bulb is level with the bottom of the sidearm of the distillation head.[2]
The liquid in the distillation flask is bumping violently.- Inefficient stirring.- Heating too rapidly.- Ensure a stir bar is present and spinning at a rate sufficient to create a vortex.- Boiling chips are ineffective under vacuum.[3]- Reduce the heating rate to allow for smooth boiling.
The distillate is impure and contains lower-boiling contaminants.- Inefficient fractionation.- Distillation rate is too fast.- For mixtures with close-boiling impurities, use a fractionating column (e.g., Vigreux column) between the flask and the distillation head.[4]- Reduce the heating rate to ensure a slow, steady distillation rate of approximately 1 drop per second.[4]
The compound appears to be decomposing in the distillation flask (charring/darkening).- The boiling point is too high, even under vacuum, leading to thermal degradation.- Reduce the pressure further to lower the boiling point.[5]- If decomposition persists, consider purification by column chromatography at room temperature.
Column Chromatography
The compound is not eluting from the column.- The eluent is not polar enough.- Since this compound is nonpolar, a nonpolar solvent like hexane (B92381) or petroleum ether should be used. If the compound still does not elute, a very small percentage of a slightly more polar solvent (e.g., 1-2% diethyl ether or dichloromethane (B109758) in hexane) can be added.[6][7]
All components are eluting together at the solvent front.- The eluent is too polar.- Use a less polar solvent system. For a nonpolar compound like this compound, start with 100% hexane or petroleum ether.[6]
The separation of this compound from a nonpolar impurity is poor.- The solvent system does not provide sufficient resolution.- Use a less polar solvent to increase the retention of both compounds on the silica (B1680970) gel, which may improve separation.- Try a different nonpolar solvent system (e.g., cyclohexane (B81311) instead of hexane).
The collected fractions containing the product are very dilute.- The compound is streaking or tailing on the column.- Ensure the compound is loaded onto the column in a minimal amount of solvent as a concentrated band.- If the product is tailing, after it starts to elute, you can slightly increase the polarity of the eluent to speed up its elution.[8]
The compound appears to be degrading on the column.- this compound may be sensitive to the acidic nature of silica gel.- Use deactivated (neutral) silica gel or alumina (B75360) as the stationary phase.[8]- To neutralize silica gel, you can use an eluent containing a small amount of a base like triethylamine (B128534) (e.g., 0.1-1%).[6]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for purifying this compound on a large scale?

A1: For large quantities (multi-gram to kilogram scale), fractional vacuum distillation is generally the most efficient method for separating this compound from non-volatile impurities or compounds with significantly different boiling points.[5]

Q2: My crude product is a complex mixture. Should I use distillation or chromatography?

A2: If the crude product contains impurities with boiling points close to that of this compound, column chromatography will likely provide better separation.[8] Thin-layer chromatography (TLC) can be used to assess the separability of the mixture and to determine a suitable solvent system for column chromatography.

Q3: What are the common impurities I should expect from a Ring-Closing Metathesis (RCM) synthesis of this compound?

A3: Common byproducts from RCM include oligomers (dimers, trimers, etc.) and isomers formed from double bond migration.[9][10] Residual ruthenium catalyst from catalysts like Grubbs' catalyst may also be present.

Q4: How can I remove residual ruthenium catalyst after an RCM reaction?

A4: Passing the crude product through a plug of silica gel can remove a significant portion of the ruthenium catalyst. Specialized scavengers or treatment with oxidizing agents can also be effective.

Q5: What are the likely impurities from a Ziegler-Natta synthesis route?

A5: Ziegler-Natta catalysis can produce a range of oligomers and polymers of this compound, as well as isomers.[11] The product distribution will depend on the specific catalyst and reaction conditions used.

Q6: How can I confirm the purity of my final product?

A6: High-purity this compound should be analyzed by a combination of techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities. Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[12]

Experimental Protocols

Protocol 1: High-Purity Isolation by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with a boiling point difference of at least 20-30 °C.

1. Apparatus Setup:

  • Assemble a fractional vacuum distillation apparatus using dry, crack-free glassware. All joints must be greased to ensure a good seal.[1]

  • Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full).

  • Insert a magnetic stir bar into the distillation flask for smooth boiling. Boiling stones are not effective under vacuum.[3]

  • Place a Vigreux column between the distillation flask and the distillation head to improve separation.

  • Position the thermometer correctly, with the top of the bulb just below the side arm leading to the condenser.[2]

  • Connect the vacuum adapter to a vacuum trap and then to a vacuum pump.

2. Distillation Procedure:

  • Place the crude this compound in the distillation flask.

  • Begin stirring.

  • Turn on the vacuum pump and allow the pressure in the system to stabilize. A typical pressure for this distillation is between 1 and 10 mmHg.[13]

  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

  • Collect a forerun fraction, which will contain any low-boiling impurities.

  • As the temperature approaches the expected boiling point of this compound at the recorded pressure (see table below), change to a clean receiving flask.

  • Collect the main fraction over a narrow and stable temperature range.

  • Stop the distillation before the flask boils to dryness to prevent the formation of explosive peroxides and residues.

  • Allow the apparatus to cool completely before slowly reintroducing air into the system.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from impurities with similar boiling points but different polarities.

1. Preparation:

  • Solvent Selection: Based on TLC analysis, select a solvent system. For the nonpolar this compound, 100% hexane or petroleum ether is a good starting point. The desired compound should have an Rf value of approximately 0.2-0.4.[6]

  • Column Packing: Pack a glass column with silica gel (or neutral alumina if the compound is acid-sensitive) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully add the concentrated sample to the top of the column.

  • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[14]

3. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system, applying positive pressure (air or nitrogen) to achieve a steady flow rate.

  • Collect fractions in test tubes or flasks.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Boiling Point of this compound at Reduced Pressures

Pressure (mmHg)Boiling Point (°C)
1.085.5
5.0115.3
10.0130.8
20.0148.1
40.0167.9
100.0199.1
760.0285.6
Data sourced from NIST/TRC Web Thermo Tables[15]

Table 2: Typical Parameters for Purity Analysis

Technique Parameter Typical Value/Condition
GC-MS ColumnDB-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Oven ProgramInitial: 60 °C for 2 min, Ramp: 10 °C/min to 240 °C, Hold for 5 min[16]
Carrier GasHelium at a constant flow of ~1.5 mL/min
MS DetectorElectron Ionization (EI) at 70 eV
qNMR SolventCDCl₃
Internal StandardA certified standard with sharp singlets that do not overlap with the sample's signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
Pulse ProgramA standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the analyte and standard.
Data ProcessingCareful phasing and baseline correction are crucial for accurate integration.[17]

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product Source cluster_purification Purification Protocol cluster_analysis Purity Analysis synthesis Synthesis of this compound (e.g., RCM or Ziegler-Natta) distillation Fractional Vacuum Distillation synthesis->distillation High-boiling impurities chromatography Flash Column Chromatography synthesis->chromatography Isomeric or oligomeric impurities gcms GC-MS Analysis distillation->gcms qnmr qNMR Analysis distillation->qnmr chromatography->gcms chromatography->qnmr final_product High-Purity this compound gcms->final_product qnmr->final_product

Caption: Experimental workflow for the high-purity isolation of this compound.

References

Minimizing byproduct formation in Cyclopentadecene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopentadecene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing byproduct formation during the synthesis of this compound. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic outcomes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Ring-Closing Metathesis (RCM) synthesis of this compound.

Issue 1: Low Yield of this compound and High Oligomer Formation

  • Q1: My RCM reaction is producing a significant amount of linear oligomers and very little of the desired this compound. What is the primary cause and how can I fix it?

    A1: The formation of oligomers is a common competing side reaction in RCM, especially for large rings. This occurs when the reactive ends of two different precursor molecules react (intermolecularly) instead of the two ends of the same molecule (intramolecularly). The key to minimizing this is to favor the intramolecular reaction by employing the high-dilution principle. This involves the slow addition of the diene precursor to a large volume of solvent, maintaining a very low instantaneous concentration of the substrate.

  • Q2: What is the optimal concentration range to minimize oligomerization?

    A2: For macrocyclizations like the synthesis of this compound, substrate concentrations are typically kept in the range of 0.1 to 10 mM. It is crucial to conduct small-scale experiments to determine the optimal concentration for your specific substrate and reaction conditions.

  • Q3: How does the rate of substrate addition affect the yield of this compound?

    A3: A slow addition rate is critical for maintaining high-dilution conditions. Using a syringe pump to add the diene precursor over a period of several hours (e.g., 4-12 hours) to the catalyst solution is a standard and effective technique to maximize the yield of the desired macrocycle and minimize oligomerization.

Issue 2: Catalyst Inactivity or Decomposition

  • Q1: My reaction stops before all the starting material is consumed, suggesting the catalyst has died. What are potential causes?

    A1: Ruthenium-based RCM catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are sensitive to impurities. Potential causes for deactivation include:

    • Impure Substrate or Solvent: Trace impurities, particularly those containing sulfur or phosphines, can poison the catalyst. Ensure all reagents and solvents are of high purity. Solvents should be anhydrous and thoroughly degassed to remove oxygen, which can also deactivate the catalyst.

    • High Temperature: While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. The optimal temperature should be determined experimentally for your specific catalyst and substrate.

  • Q2: Which catalyst is more stable, Grubbs II or Hoveyda-Grubbs II?

    A2: Hoveyda-Grubbs catalysts are generally more stable than their Grubbs counterparts due to the chelating isopropoxybenzylidene ligand. This increased stability can be advantageous in challenging macrocyclizations, although they may exhibit slower initiation rates.

Issue 3: Poor E/Z Selectivity

  • Q1: My this compound product is a mixture of E and Z isomers. How can I control the stereoselectivity?

    A1: The E/Z selectivity in RCM is influenced by the catalyst, solvent, and temperature. For macrocycles, the E isomer is often thermodynamically more stable and thus favored, particularly with standard ruthenium N-heterocyclic carbene (NHC) catalysts like Grubbs II. However, specialized catalysts have been developed to favor the Z isomer. Molybdenum- and tungsten-based catalysts, for instance, have shown high Z-selectivity in macrocyclic RCM.

  • Q2: Can reaction conditions be modified to favor a specific isomer?

    A2: Yes, to some extent. For example, in some systems, using dichloromethane (B109758) as a solvent has been shown to favor the formation of the Z-isomer compared to toluene. Lowering the catalyst loading can sometimes increase Z-selectivity by reducing the rate of isomerization of the initially formed kinetic product to the more stable thermodynamic product.

Quantitative Data on Byproduct Formation

The following tables summarize representative data on the impact of various reaction parameters on the yield of this compound and the formation of oligomeric byproducts.

Disclaimer: The data presented below is compiled from multiple sources for illustrative purposes. Direct comparison may be limited as experimental conditions can vary between studies.

Table 1: Comparison of Catalyst Performance in Macrocyclization

CatalystCatalyst Loading (mol%)Substrate Concentration (mM)Temperature (°C)Time (h)Monomer Yield (%)Oligomer (%)E/Z Ratio
Grubbs I 5104012~65HighNot specified
Grubbs II 2.510254~85ModerateE favored
Hoveyda-Grubbs II 2.510802~90LowE favored
Mo-based Catalyst 1.210224~62Not specified92:8 Z:E

Table 2: Effect of Substrate Concentration on this compound Yield

Substrate Concentration (mM)CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Monomer Yield (%)Dimer/Oligomer (%)
100 Grubbs II2456LowHigh
10 Grubbs II2456ModerateModerate
1 Grubbs II2456HighLow

Table 3: Influence of Temperature on Yield and Byproduct Formation

Temperature (°C)CatalystCatalyst Loading (mol%)Substrate Concentration (mM)Time (h)Monomer Yield (%)Notes
25 (Room Temp) Grubbs II31012HighSlower reaction rate
40 (Reflux in DCM) Grubbs II3104HighFaster reaction, potential for some catalyst decomposition
80 (Reflux in Toluene) Hoveyda-Grubbs II3102Very HighRisk of catalyst decomposition with less stable catalysts

Experimental Protocols

Protocol 1: High-Dilution RCM Synthesis of this compound from 1,16-Heptadecadiene

This protocol describes a general procedure for the synthesis of this compound using a second-generation Grubbs catalyst under high-dilution conditions.

Materials:

  • 1,16-heptadecadiene

  • Grubbs Catalyst®, 2nd Generation

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Hexane

  • Standard Schlenk line glassware, syringes, and syringe pump

Procedure:

  • Preparation of Solutions:

    • In a glovebox or under an inert atmosphere, prepare a solution of 1,16-heptadecadiene

Overcoming steric hindrance in substituted Cyclopentadecene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Substituted Cyclopentadecene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of constructing sterically hindered 15-membered carbocycles. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing substituted cyclopentadecenes?

A1: The synthesis of 15-membered rings like this compound derivatives presents two main challenges. Firstly, the unfavorable entropy of bringing the two ends of a long linear precursor together makes macrocyclization inherently difficult. Secondly, steric hindrance from substituents on the precursor chain can prevent the reactive ends from approaching each other in the correct orientation for ring closure. This often leads to competing intermolecular reactions, such as oligomerization or polymerization, instead of the desired intramolecular cyclization.

Q2: Which synthetic methods are most effective for overcoming steric hindrance in this compound synthesis?

A2: Two powerful methods have proven effective for the synthesis of sterically hindered macrocycles, including substituted cyclopentadecenes:

  • Ring-Closing Metathesis (RCM): This method uses ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a carbon-carbon double bond by joining two terminal alkenes. It is highly valued for its functional group tolerance.

  • Nozaki-Hiyama-Kishi (NHK) Reaction: This is a nickel- and chromium-mediated coupling of a vinyl halide with an aldehyde. It is particularly useful for complex substrates with sensitive functional groups and has been successful where other methods have failed.[1][2]

Q3: My RCM reaction is primarily yielding oligomers instead of the desired this compound. What can I do?

A3: Oligomerization is a common side reaction in RCM and is favored at higher concentrations. To promote the intramolecular cyclization, you should employ high-dilution conditions. This is typically achieved by the slow addition of the diene substrate (and sometimes the catalyst) to a large volume of solvent over an extended period. This maintains a very low concentration of the substrate, minimizing the chances of intermolecular reactions.

Q4: How can I control the E/Z selectivity of the double bond in my this compound product during RCM?

A4: The E/Z selectivity in RCM of large rings is often dictated by the thermodynamic stability of the isomers, with the E-isomer usually being more stable and, therefore, the major product.[3] However, kinetic control can be achieved by selecting specific catalysts. Molybdenum- or tungsten-based monoaryloxide pyrrolide (MAP) catalysts have been shown to favor the formation of Z-alkenes in macrocyclization reactions.[4][5] Conversely, certain strategies, such as incorporating an E-alkenyl-B(pinacolato) group in the substrate, can lead to high E-selectivity.[6]

Q5: The intramolecular NHK reaction for my 15-membered ring is giving a low yield. What are the critical parameters to optimize?

A5: Low yields in intramolecular NHK reactions for macrocyclization can often be attributed to several factors. Key parameters to investigate include:

  • Purity of Chromium(II) Chloride: The success of the NHK reaction is highly dependent on the quality of the CrCl₂. Use freshly opened, high-purity CrCl₂.

  • Nickel Co-catalyst: The presence of a nickel(II) salt is crucial for the reaction to proceed efficiently.[7]

  • Solvent: Anhydrous and degassed polar aprotic solvents like DMF or DMSO are essential for the solubility of the chromium salts.[7]

  • Leaving Group on the Vinyl Partner: Vinyl iodides are generally more reactive than vinyl bromides in NHK reactions and may lead to improved yields.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion in Ring-Closing Metathesis (RCM)
Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity Use a fresh batch of catalyst. Ensure the catalyst was stored under an inert atmosphere.Grubbs-type catalysts can degrade upon exposure to air and moisture, leading to a loss of activity.
Incompatible Functional Groups Protect or modify functional groups known to inhibit metathesis catalysts, such as unprotected amines or thiols.Certain functional groups can coordinate to the ruthenium center and deactivate the catalyst.
Insufficient Temperature Increase the reaction temperature. For highly hindered substrates, refluxing in a higher-boiling solvent like toluene (B28343) may be necessary.Higher temperatures can provide the necessary activation energy to overcome steric barriers and promote catalyst turnover.
Poor Substrate Conformation Introduce conformational constraints in the linear precursor, such as gem-disubstitution (Thorpe-Ingold effect) or rigid aromatic units, to pre-organize the substrate for cyclization.A more rigid substrate has a lower entropic penalty for adopting a cyclization-competent conformation.
Issue 2: Low Yield and/or Diastereoselectivity in Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
Possible Cause Troubleshooting Step Rationale
Slow Reaction Rate Increase the reaction temperature or extend the reaction time.Intramolecular NHK reactions for large rings can be slow.[8]
Decomposition of Intermediates Monitor the reaction closely and consider shorter reaction times if starting material is consumed but the product is not forming in good yield.The organochromium intermediates can be unstable over long reaction periods.[8]
Poor Diastereoselectivity Modify the substrate to enhance conformational bias.The stereochemical outcome of the NHK reaction is often influenced by the most stable, non-eclipsed transition state conformation of the macrocyclic ring.[1]
Side Reactions Ensure a low concentration of the nickel co-catalyst.High concentrations of nickel can promote the homocoupling of the vinyl halide.[9]

Data Presentation: Comparative Synthesis of this compound Derivatives

Table 1: Ring-Closing Metathesis (RCM) for the Synthesis of 15-Membered Rings
SubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
Diene precursor for (R)-(-)-MusconeGrubbs I (10)CH₂Cl₂Reflux4878-
Diene precursor for EpilachneneMo-MAP (5)Toluene221854:96
Diene precursor for AmbrettolideW-MAP (5)Toluene2218295:5
Diene precursor for Epothilone CW-MAP (7.5)Toluene22180>98:2 (Z)
Table 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for Macrocyclization
SubstrateCrCl₂ (equiv)NiCl₂ (mol%)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio
Vinyl iodide precursor for a 9-membered ringlarge excess10DMSORT-623.8:1
Vinyl bromide precursor for LL-Z1640-2105DMF804835-
Vinyl iodide precursor for LL-Z1640-2105DMFRT2461single diastereomer
Allyl halide precursor for Asperdiol--THFRT-644:1

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) of a Diene Precursor to a Substituted this compound

This protocol is a general guideline and should be optimized for specific substrates.

  • Solvent Preparation: Degas the reaction solvent (e.g., anhydrous dichloromethane (B109758) or toluene) by bubbling with argon for at least 30 minutes.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the degassed solvent under an inert atmosphere (argon or nitrogen). The volume should be sufficient to achieve a substrate concentration of 0.001–0.005 M.

  • Substrate and Catalyst Preparation: In a separate flask, dissolve the diene precursor in a small amount of the degassed solvent. In a glovebox or under a positive pressure of inert gas, weigh the appropriate Grubbs or Hoveyda-Grubbs catalyst (typically 2-10 mol%) and dissolve it in a small amount of degassed solvent.

  • Slow Addition: Heat the solvent in the reaction flask to the desired temperature (e.g., reflux). Using a syringe pump, add the solution of the diene precursor to the refluxing solvent over a period of 4-12 hours. The catalyst solution can be added in one portion at the beginning of the reaction or co-added with the substrate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted this compound.

Protocol 2: General Procedure for Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.

  • Reagent Preparation: Dry CrCl₂ under high vacuum at 150-180 °C for 4 hours before use. All solvents (e.g., DMF or DMSO) must be anhydrous and thoroughly degassed.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add anhydrous CrCl₂ (8-10 equivalents) and NiCl₂ (5-10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask and stir the resulting suspension vigorously.

  • Substrate Addition: In a separate flask, dissolve the vinyl halide-aldehyde precursor in the same anhydrous, degassed solvent. Add this solution dropwise to the CrCl₂/NiCl₂ suspension at room temperature over several hours using a syringe pump to maintain high-dilution conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ice and water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired macrocyclic alcohol.

Visualizations

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Diene Precursor E Slow Addition of Substrate via Syringe Pump A->E B Degas Anhydrous Solvent D Heat Solvent to Reflux B->D C Weigh Catalyst in Glovebox F Add Catalyst C->F D->E G Monitor Reaction (TLC/GC-MS) E->G H Quench with Ethyl Vinyl Ether G->H I Solvent Evaporation H->I J Column Chromatography I->J K Pure this compound J->K NHK_Pathway Ni2 Ni(II)Cl₂ Ni0 Ni(0) Ni2->Ni0 2 Cr(II) Cr2 Cr(II)Cl₂ Ni_intermediate Alkenyl-Ni(II) Intermediate Ni0->Ni_intermediate + R-X (Oxidative Addition) R_X Vinyl Halide-Aldehyde Precursor Cr_intermediate Alkenyl-Cr(III) Intermediate Ni_intermediate->Cr_intermediate Transmetalation with Cr(III) Product Macrocyclic Alcohol Cr_intermediate->Product Intramolecular Nucleophilic Addition Troubleshooting_Logic Start Low Yield in Macrocyclization Q_Method Which Method? Start->Q_Method RCM RCM Q_Method->RCM RCM NHK NHK Q_Method->NHK NHK Check_Dilution Increase Dilution / Slow Addition RCM->Check_Dilution Check_Catalyst Change Catalyst / Use Fresh Batch RCM->Check_Catalyst Check_Temp Optimize Temperature RCM->Check_Temp NHK->Check_Temp Check_Cr Verify CrCl₂ Purity NHK->Check_Cr Check_Solvent Ensure Anhydrous/Degassed Solvent NHK->Check_Solvent Check_Leaving_Group Switch to Vinyl Iodide NHK->Check_Leaving_Group

References

Managing exothermic reactions in large-scale Cyclopentadecene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentadecene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to offer solutions for common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the large-scale polymerization of this compound?

A1: The Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like this compound is an exothermic process, driven by the release of ring strain.[1] In large-scale reactions, the heat generated can accumulate rapidly, leading to a dangerous condition known as thermal runaway if not effectively managed.[2] Poor temperature control can result in decreased polymer quality, broader molecular weight distribution, and potentially hazardous situations such as uncontrolled boiling of the solvent or reactor over-pressurization.

Q2: What are the primary methods for managing the exotherm in a large-scale this compound polymerization?

A2: Effective heat management is achieved through a combination of strategies:

  • Reactor Design: Utilizing jacketed reactors with a circulating heat-transfer fluid is a primary method for heat removal.

  • Controlled Monomer Addition: A semi-batch process, where the monomer is fed into the reactor at a controlled rate, allows for the rate of heat generation to be matched by the cooling capacity of the reactor.

  • Solvent Selection: The use of a solvent with a suitable boiling point can provide an additional layer of safety through reflux cooling.

  • Catalyst Selection: The choice of catalyst and its concentration can influence the rate of polymerization and, consequently, the rate of heat generation.[3][4]

Q3: Can the choice of Grubbs' catalyst generation affect the exothermic profile of the reaction?

A3: Yes, the generation of the Grubbs' catalyst can significantly impact the reaction kinetics and, therefore, the exotherm. Second and third-generation Grubbs' catalysts generally exhibit higher activity and faster initiation rates compared to the first-generation catalysts.[5] This can lead to a more rapid release of heat, necessitating more robust cooling systems and tighter control over monomer addition.[4]

Q4: What are common side reactions in the ROMP of low-strain macrocycles like this compound?

A4: For low-strain monomers, a common side reaction is "back-biting," where the active catalyst center on a growing polymer chain reacts with a double bond on the same chain, leading to the formation of cyclic oligomers and a broader molecular weight distribution.[6] Intermolecular chain transfer reactions between polymer chains can also occur, further broadening the polydispersity.

Q5: How can I minimize "back-biting" and other side reactions?

A5: Minimizing side reactions can be achieved by:

  • Optimizing Monomer Concentration: Higher monomer concentrations can favor intermolecular propagation over intramolecular back-biting.

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions, although this may also decrease the overall polymerization rate.

  • Catalyst Selection: Choosing a catalyst with appropriate activity and stability for the specific monomer is crucial.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the large-scale polymerization of this compound.

Issue Potential Causes Recommended Actions
Rapid, Uncontrolled Temperature Rise (Thermal Runaway) 1. Monomer addition rate is too high. 2. Insufficient cooling capacity. 3. Incorrect catalyst concentration (too high). 4. Failure of the cooling system.1. Immediately stop monomer feed. 2. Maximize coolant flow to the reactor jacket. 3. If equipped, activate emergency cooling/quenching system. 4. If necessary, add a reaction inhibitor (e.g., ethyl vinyl ether) to quench the catalyst.[7]
Low Monomer Conversion 1. Catalyst deactivation (impurities in monomer or solvent). 2. Insufficient reaction time or temperature. 3. Low catalyst loading. 4. Equilibrium between monomer and polymer reached (for low-strain monomers).1. Ensure rigorous purification of monomer and solvent to remove water, oxygen, and other impurities. 2. Increase reaction time or cautiously increase temperature while monitoring the exotherm. 3. Verify catalyst loading calculations and ensure proper dissolution and addition. 4. Increase monomer concentration to shift the equilibrium towards the polymer.
High Polydispersity Index (PDI) in the Final Polymer 1. "Back-biting" and other secondary metathesis reactions. 2. Inefficient initiation of the catalyst. 3. Temperature fluctuations during polymerization.1. Increase monomer concentration. 2. Consider a catalyst that is less prone to side reactions with the polymer backbone. 3. Ensure rapid and uniform mixing of the catalyst upon addition. 4. Maintain stable reactor temperature through precise control of monomer feed and cooling.
Significant Increase in Solution Viscosity Leading to Poor Mixing 1. High molecular weight polymer formation at high concentrations. 2. Gelation due to cross-linking side reactions.1. Perform the polymerization at a lower monomer concentration. 2. Use a reactor equipped with a high-torque agitator designed for viscous solutions. 3. Consider the use of a chain transfer agent to control molecular weight.
Gel Formation in the Reactor 1. Cross-linking side reactions, especially at high monomer conversions. 2. Presence of difunctional impurities in the monomer.1. Reduce the final monomer conversion target. 2. Ensure high purity of the this compound monomer. 3. Optimize reaction conditions (temperature, catalyst) to minimize side reactions.

Quantitative Data

Table 1: Enthalpy of Polymerization for Various Cycloalkenes
MonomerRing SizeEnthalpy of Polymerization (ΔH_p) (kJ/mol)
Cyclopentene5-18.4
Cyclooctene8-13.8
Cyclododecene12-10.5
This compound (Estimated) 15 -8 to -12

Note: The estimated value for this compound is based on the trend of decreasing enthalpy of polymerization with increasing ring size for other cycloalkenes.

Table 2: Comparison of Grubbs' Catalyst Generations for ROMP
Catalyst GenerationKey FeaturesConsiderations for Large-Scale Reactions
First Generation Lower activity, more sensitive to functional groups and impurities.Slower reaction rate may allow for easier management of the exotherm. May require higher catalyst loading.[5]
Second Generation High activity, greater tolerance to functional groups and impurities.Faster reaction rate requires more efficient heat removal. Prone to cross-metathesis reactions.[4]
Third Generation (e.g., with pyridine (B92270) ligands) Fast initiation and high activity, good for living polymerizations.Rapid heat generation upon initiation requires careful control of monomer feed. Can be sensitive to certain amines.[4]

Experimental Protocols

Detailed Methodology for Large-Scale this compound Polymerization (Semi-Batch Process)

This protocol outlines a general procedure for the semi-batch polymerization of this compound on a large scale. Safety precautions, including the use of appropriate personal protective equipment and conducting the reaction in a well-ventilated area with emergency procedures in place, are mandatory.

1. Reactor Preparation:

  • Ensure the reactor (e.g., a 100 L jacketed glass or stainless steel reactor) is clean, dry, and has been purged with an inert atmosphere (e.g., nitrogen or argon).
  • Calibrate and test all sensors (temperature, pressure) and control systems.
  • Set the reactor jacket temperature to the desired initial reaction temperature (e.g., 50 °C).

2. Reagent Preparation:

  • This compound Monomer: Purify the monomer by vacuum distillation to remove inhibitors and impurities. Degas the purified monomer by sparging with an inert gas for at least one hour.
  • Solvent: Use an anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane).
  • Catalyst Solution: In a glovebox or under an inert atmosphere, prepare a solution of the chosen Grubbs' catalyst (e.g., Grubbs' 2nd Generation) in the reaction solvent. The concentration should be such that it can be accurately dosed into the reactor.

3. Polymerization:

  • Charge the reactor with the desired amount of solvent.
  • Inject the prepared catalyst solution into the reactor and allow it to dissolve and reach thermal equilibrium.
  • Start the controlled addition of the purified this compound monomer to the reactor using a calibrated pump.
  • Continuously monitor the reactor temperature. The monomer addition rate should be adjusted to maintain the temperature within a narrow setpoint range (e.g., ±2 °C).
  • Take samples periodically to monitor monomer conversion and polymer molecular weight by techniques such as Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).

4. Termination and Product Isolation:

  • Once the desired monomer conversion is reached, stop the monomer feed.
  • Quench the polymerization by adding a terminating agent, such as ethyl vinyl ether, and stir for 30 minutes.
  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol).
  • Isolate the polymer by filtration.
  • Wash the polymer with fresh non-solvent to remove any residual monomer, catalyst, and solvent.
  • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

Visualizations

ExperimentalWorkflow Experimental Workflow for Large-Scale this compound Polymerization A Reactor Preparation (Clean, Dry, Inert Atmosphere) C Charge Reactor with Solvent & Catalyst A->C B Reagent Preparation (Purify & Degas Monomer, Prepare Catalyst Solution) B->C D Controlled Monomer Addition (Monitor Temperature) C->D E Reaction Monitoring (GC for Conversion, GPC for MW) D->E F Termination (Add Ethyl Vinyl Ether) D->F E->D Adjust Feed Rate G Product Isolation (Precipitation & Filtration) F->G H Drying (Vacuum Oven) G->H I Final Polymer Product H->I

Workflow for large-scale this compound polymerization.

TroubleshootingWorkflow Troubleshooting High Exotherm in this compound Polymerization Start High Exotherm Detected? StopFeed Stop Monomer Feed Start->StopFeed Yes Investigate Investigate Root Cause (Catalyst Conc., Feed Rate) Start->Investigate No (Minor Deviation) MaxCooling Maximize Cooling StopFeed->MaxCooling CheckCooling Cooling System OK? MaxCooling->CheckCooling EmergencyCool Activate Emergency Cooling/Quench CheckCooling->EmergencyCool No TempControlled Temperature Controlled? CheckCooling->TempControlled Yes EmergencyCool->TempControlled ResumeSlowly Resume Monomer Feed at a Slower Rate TempControlled->ResumeSlowly Yes Shutdown Safe Shutdown TempControlled->Shutdown No ResumeSlowly->Investigate

Decision-making workflow for managing a high exotherm event.

References

Technical Support Center: Removal of Ethylene Byproduct in Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the removal of the ethylene (B1197577) byproduct in olefin metathesis reactions. Efficient ethylene removal is often critical for driving reaction equilibrium, improving catalyst lifetime, and maximizing product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of ethylene important in many olefin metathesis reactions?

A1: The removal of ethylene, a gaseous byproduct in many cross-metathesis (CM) and ring-closing metathesis (RCM) reactions, is crucial for several reasons:

  • Shifting Reaction Equilibrium: Olefin metathesis is a reversible process.[1][2] Removing a product (ethylene) shifts the equilibrium towards the formation of the desired metathesis product, in accordance with Le Chatelier's principle.[3] This is particularly important for achieving high conversions and yields.

  • Preventing Catalyst Decomposition: Ethylene can react with the ruthenium catalyst to form an unstable methylidene complex.[1][2] This can lead to catalyst decomposition and a reduction in its activity and overall lifetime.[4][5][6]

  • Minimizing Side Reactions: The accumulation of ethylene can sometimes promote undesired side reactions.

Q2: When is ethylene removal most critical?

A2: Ethylene removal is most critical in reactions that are reversible and where high conversion is desired. This includes many ring-closing metathesis (RCM) reactions, especially for the formation of large rings (macrocyclization), and cross-metathesis (CM) reactions involving terminal olefins.[2][3]

Q3: What are the most common methods for removing ethylene from a metathesis reaction?

A3: The three most common methods for ethylene removal are:

  • Inert Gas Sparging: Bubbling an inert gas (typically argon or nitrogen) through the reaction mixture.

  • Application of Vacuum: Performing the reaction under reduced pressure.

  • Continuous Flow Systems: Utilizing a flow reactor setup that allows for the continuous removal of volatile byproducts.

Q4: Can the presence of ethylene ever be beneficial?

A4: In some specific cases, the presence of ethylene can be advantageous. It can sometimes accelerate catalyst initiation or suppress unwanted homocoupling side reactions.[1][2] However, for most applications aiming for high yield in RCM and CM, its removal is preferred.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Low Conversion / Incomplete Reaction Inefficient ethylene removal is hindering the reaction from reaching completion.- Implement or optimize an ethylene removal technique. If not already doing so, introduce inert gas sparging or run the reaction under vacuum. - Increase the efficiency of the current method. For sparging, ensure a steady but not overly aggressive flow of inert gas. For vacuum, ensure the system is well-sealed and the vacuum pressure is appropriate.
Reaction Stalls or Stops Prematurely Catalyst deactivation due to the accumulation of ethylene.- Improve the rate of ethylene removal. A more efficient removal method can help preserve the catalyst's activity for a longer duration. - Consider a continuous flow setup. For larger scale or prolonged reactions, a continuous flow system can be highly effective at preventing ethylene buildup.[7]
Formation of Significant Byproducts (e.g., from olefin isomerization) Ruthenium hydride species, which can be formed from catalyst decomposition in the presence of ethylene, may be promoting isomerization.- Ensure rigorous ethylene removal throughout the reaction. - Add a hydride scavenger. In some cases, additives can be used to quench ruthenium hydride species.
Difficulty in Macrocyclization (formation of large rings) The equilibrium is not sufficiently shifted towards the cyclic product due to the presence of ethylene.- High dilution conditions combined with efficient ethylene removal are crucial. Running the reaction at very low concentrations (0.001-0.01 M) under vacuum or with vigorous inert gas sparging is often necessary for successful macrocyclization.

Comparison of Ethylene Removal Methods

Method Principle of Operation Typical Impact on Yield Advantages Disadvantages
Inert Gas Sparging An inert gas (Ar or N₂) is bubbled through the reaction solution, carrying away dissolved ethylene.Significant improvement over a closed system. For example, in one study, the yield of a ring-closing metathesis product increased from <5% to 34% by bubbling nitrogen gas through the reaction.[8]- Simple to set up with standard laboratory glassware. - Cost-effective.- Can lead to solvent evaporation over long reaction times. - Vigorous bubbling may not be suitable for all reaction scales or setups.
Vacuum The reaction is performed under reduced pressure, which lowers the boiling point of ethylene and facilitates its removal from the solution.Often provides the most efficient removal, leading to high conversions, particularly in macrocyclization. Macrocyclic RCM can be optimally Z-selective when performed under mild vacuum.[8]- Highly effective at removing volatile byproducts. - Minimizes solvent loss compared to aggressive sparging.- Requires a vacuum pump and sealed reaction vessel (e.g., Schlenk flask). - Care must be taken to avoid bumping of the reaction mixture.
Continuous Flow The reaction mixture is continuously passed through a reactor where the surface-to-volume ratio is high, allowing for efficient degassing of ethylene.Can lead to very high conversions and improved catalyst lifetime due to the constant removal of ethylene.[5]- Excellent for process control and scalability. - Minimizes catalyst deactivation by ethylene.[5][7] - Can often be run at higher concentrations than batch reactions.- Requires specialized equipment (pumps, flow reactor). - Initial setup can be more complex and costly.

Experimental Protocols

Protocol 1: Ring-Closing Metathesis with Inert Gas Sparging

This protocol describes a general procedure for performing a ring-closing metathesis reaction with ethylene removal via argon sparging.

Materials:

  • Diene substrate

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Ruthenium-based metathesis catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)

  • Schlenk flask equipped with a magnetic stir bar

  • Septa

  • Argon gas supply with a needle valve for flow control

  • Needle for gas inlet and a second needle for gas outlet

Procedure:

  • Reaction Setup:

    • Flame-dry a Schlenk flask under vacuum and backfill with argon.

    • Add the diene substrate and a magnetic stir bar to the flask.

    • Dissolve the substrate in the anhydrous, degassed solvent to the desired concentration (typically 0.01-0.1 M).

  • Degassing:

    • Bubble argon through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition:

    • Weigh the catalyst in a glovebox or quickly in the air and add it to the reaction flask against a positive flow of argon.

  • Ethylene Removal:

    • Insert a long needle connected to the argon supply through the septum so that it is submerged below the surface of the reaction mixture.

    • Insert a second, shorter needle through the septum to act as a gas outlet.

    • Adjust the argon flow to create a gentle stream of bubbles through the solution. Avoid a vigorous flow that could cause excessive solvent evaporation.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (room temperature to reflux, depending on the catalyst and substrate).

    • Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR analysis of aliquots.

  • Work-up:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether.

    • Concentrate the reaction mixture in vacuo and purify the product by column chromatography.

Protocol 2: Ring-Closing Metathesis under Vacuum

This protocol outlines a general method for conducting an RCM reaction under a static vacuum to facilitate ethylene removal.

Materials:

  • Diene substrate

  • Anhydrous, degassed solvent with a relatively high boiling point (e.g., toluene)

  • Ruthenium-based metathesis catalyst

  • Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock

  • Vacuum pump

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the diene substrate and a magnetic stir bar.

    • In a glovebox, dissolve the substrate in the anhydrous, degassed solvent.

    • Add the catalyst to the solution.

    • Seal the Schlenk flask.

  • Applying Vacuum:

    • Remove the flask from the glovebox and attach it to a Schlenk line.

    • Carefully open the stopcock to the vacuum line to evacuate the headspace of the flask. For solvents with lower boiling points, it may be necessary to freeze the solution with liquid nitrogen before applying a high vacuum (freeze-pump-thaw method, repeated three times).

    • Once the desired vacuum is achieved, close the stopcock.

  • Reaction:

    • Place the sealed flask in an oil bath pre-heated to the desired reaction temperature.

    • Stir the reaction mixture for the required time.

  • Reaction Monitoring and Work-up:

    • To monitor the reaction, the vacuum must be broken with an inert gas to safely take an aliquot.

    • After the reaction is complete, cool the flask to room temperature and backfill with an inert gas.

    • Quench the catalyst and work up the reaction as described in Protocol 1.

Visualizing the Workflow

Experimental Workflow for Ethylene Removal

Ethylene_Removal_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction with Ethylene Removal cluster_analysis Analysis and Work-up Prep Prepare Substrate and Solvent Catalyst Add Catalyst Prep->Catalyst Sparging Inert Gas Sparging Catalyst->Sparging Choose Method Vacuum Apply Vacuum Catalyst->Vacuum Choose Method Flow Continuous Flow Catalyst->Flow Choose Method Monitor Monitor Reaction (TLC, GC-MS, NMR) Sparging->Monitor Vacuum->Monitor Flow->Monitor Quench Quench Catalyst Monitor->Quench Purify Purify Product Quench->Purify

Caption: Decision workflow for ethylene removal in olefin metathesis.

Logical Relationship of Ethylene Removal and Reaction Outcome

Ethylene_Impact cluster_removal Ethylene Removal cluster_no_removal No Ethylene Removal Ethylene Ethylene Byproduct Removal Sparging / Vacuum / Flow Ethylene->Removal NoRemoval Ethylene Accumulation Ethylene->NoRemoval Equilibrium Favorable Equilibrium Removal->Equilibrium Shifts CatalystStable Increased Catalyst Lifetime Removal->CatalystStable Prevents Decomposition UnfavorableEq Unfavorable Equilibrium NoRemoval->UnfavorableEq Leads to CatalystDecomp Catalyst Decomposition NoRemoval->CatalystDecomp Promotes HighYield High Product Yield Equilibrium->HighYield CatalystStable->HighYield LowYield Low Product Yield UnfavorableEq->LowYield CatalystDecomp->LowYield

Caption: Impact of ethylene removal on metathesis reaction outcomes.

References

Validation & Comparative

A Comparative Guide to GC-MS and ¹H NMR for E/Z Isomer Ratio Analysis of Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cyclic alkenes, accurate determination of the E/Z isomer ratio is critical for understanding reaction mechanisms, controlling product purity, and ensuring desired biological activity. This guide provides a comparative analysis of two powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with a focus on the analysis of (E)- and (Z)-cyclopentadecene.

At a Glance: GC-MS vs. ¹H NMR for Isomer Ratio Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)¹H Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on volatility and polarity, followed by mass-based detection.Nuclear spin transitions in a magnetic field, providing structural information.
Primary Data Chromatogram with retention times and mass spectra.Spectrum with chemical shifts, coupling constants, and signal integrals.
Quantitative Analysis Based on the integration of peak areas in the chromatogram. Requires calibration with standards for high accuracy.Based on the integration of distinct signals corresponding to each isomer. Inherently quantitative.
Sensitivity High (picogram to femtogram range).Lower (microgram to milligram range).
Sample Preparation Requires sample to be volatile and thermally stable. Derivatization may be necessary.Sample dissolved in a deuterated solvent.
Analysis Time Typically longer due to chromatographic separation (15-60 minutes per sample).Faster for data acquisition (a few minutes per sample).
Key Advantage Excellent separation of isomers and high sensitivity.Direct and accurate quantification without the need for calibration curves.
Limitation Quantification can be influenced by differences in ionization efficiency between isomers.Lower sensitivity and potential for signal overlap in complex mixtures.

Illustrative Quantitative Data

The following tables present representative data for the analysis of a hypothetical mixture of (E)- and (Z)-cyclopentadecene using both GC-MS and ¹H NMR.

Table 1: Representative GC-MS Data for Cyclopentadecene Isomers

IsomerRetention Time (min)Peak AreaCalculated Ratio (%)
(E)-Cyclopentadecene15.2450,00030
(Z)-Cyclopentadecene15.81,050,00070

Note: In non-polar capillary columns, the more linear (E)-isomer typically elutes before the (Z)-isomer.

Table 2: Representative ¹H NMR Data for this compound Isomers (Olefinic Region)

IsomerProton SignalChemical Shift (ppm)Integration ValueCalculated Ratio (%)
(E)-CyclopentadeceneOlefinic (2H)5.35 (triplet)0.630
(Z)-CyclopentadeceneOlefinic (2H)5.10 (triplet)1.470

Note: The chemical shifts and coupling patterns of the olefinic protons are distinct for the E and Z isomers, allowing for their individual integration.

Experimental Protocols

GC-MS Analysis of this compound E/Z Isomer Ratio

This protocol outlines the general steps for the separation and quantification of this compound isomers.

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.

  • If using an internal standard for more precise quantification, add a known concentration of a suitable compound (e.g., a long-chain n-alkane not present in the sample) to both the sample and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of E/Z isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

3. Data Analysis:

  • Identify the peaks for (E)- and (Z)-cyclopentadecene based on their retention times (confirmed with standards if available) and mass spectra. The molecular ion for this compound (C₁₅H₂₈) is expected at m/z 208.4.

  • Integrate the peak area for each isomer.

  • Calculate the E/Z isomer ratio using the following formula:

  • For more accurate quantification, generate a calibration curve for each isomer using standards of known concentrations.

¹H NMR Analysis of this compound E/Z Isomer Ratio

This protocol describes the determination of the isomer ratio using ¹H NMR.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. ¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 5 seconds (to ensure full relaxation for accurate integration).

    • Spectral width: ~16 ppm.

3. Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Identify the distinct signals corresponding to the olefinic protons of the (E)- and (Z)-isomers. These will typically appear in the range of 5.0-5.5 ppm and will likely have different chemical shifts and coupling patterns.

  • Integrate the area under these distinct signals for each isomer.

  • Calculate the E/Z isomer ratio directly from the integration values:

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for GC-MS and the logical relationship for choosing the appropriate analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve InternalStd Add Internal Standard (Optional) Dissolve->InternalStd Injection Inject into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Ratio Calculate E/Z Ratio Integration->Ratio

Caption: Experimental workflow for GC-MS analysis of this compound E/Z isomers.

Decision_Tree Start Need to determine E/Z Isomer Ratio Question1 Is high sensitivity (trace analysis) required? Start->Question1 Question3 Is rapid, direct quantification preferred? Question1->Question3 No Use_GCMS Use GC-MS Question1->Use_GCMS Yes Question2 Are isomer standards available for calibration? GCMS_Calibrate GC-MS with Calibration Question2->GCMS_Calibrate Yes GCMS_Relative GC-MS for relative ratio (less accurate) Question2->GCMS_Relative No Question3->Question1 No Use_NMR Use ¹H NMR Question3->Use_NMR Yes Use_GCMS->Question2

Caption: Decision guide for selecting between GC-MS and ¹H NMR for E/Z isomer analysis.

Assessing the Purity of Cyclopentadecene: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Cyclopentadecene is paramount for the integrity of research outcomes and the safety of final products. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for purity assessment against the more conventional Gas Chromatography (GC) approach.

High-Performance Liquid Chromatography (HPLC) Method

While less common for volatile hydrocarbons, a well-developed HPLC method can offer a viable alternative for purity analysis, particularly in labs where HPLC is the primary chromatographic technique. Reversed-phase HPLC (RP-HPLC) is the most suitable approach for non-polar compounds like this compound.

Principle of Separation

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. This compound, being a non-polar hydrocarbon, will have a strong affinity for the stationary phase. Separation from potential impurities is achieved based on differences in their hydrophobicity. Less non-polar impurities will elute earlier, while more non-polar components will be retained longer.

Experimental Protocol: Proposed RP-HPLC Method

A robust RP-HPLC method for this compound can be established using the following parameters:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID). An RID is chosen due to the lack of a significant UV chromophore in this compound.

  • Column: C8, 4.6 x 150 mm, 5 µm. A C8 column is selected to provide adequate retention for the non-polar analyte without the excessively long run times that a C18 column might produce.

  • Mobile Phase: Acetonitrile/Water (95:5 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID) maintained at 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data

The following table summarizes the expected results for a hypothetical this compound sample containing two common types of impurities: an isomer and an oligomer.

Component Retention Time (min) Peak Area (mAU*s) Area %
Isomer Impurity5.815,0001.5%
This compound 6.5 975,000 97.5%
Oligomer Impurity8.210,0001.0%
Total 1,000,000 100.0%

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds, making it a primary choice for analyzing hydrocarbons like this compound.[1][2]

Principle of Separation

In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity.[3] More volatile compounds travel through the column faster.

Typical Experimental Protocol: GC-FID Method

  • Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 300°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in hexane.

Comparison of HPLC and GC for this compound Analysis

The choice between HPLC and GC depends on the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.[2]

Parameter Proposed HPLC Method Alternative GC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (hydrophobicity).[4]Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase (volatility/boiling point).[2]
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally sensitive ones.[5]Ideal for volatile and thermally stable compounds.[1]
Speed Analysis runs are typically longer (e.g., 10-20 minutes).[3]Faster analysis times, often under 10 minutes for volatile compounds.[1]
Sensitivity Detector-dependent. RID offers universal but moderate sensitivity.FID provides very high sensitivity for hydrocarbons.
Resolution Can provide excellent resolution, but peak broadening may be more pronounced than in capillary GC.Capillary GC columns offer very high resolution and sharp peaks.
Cost & Complexity Higher operational cost due to solvent consumption. Can be more complex to develop methods.[3]Lower cost per analysis due to inexpensive carrier gas. Generally simpler operation for routine analysis.[1]
Impurity Detection Can detect non-volatile impurities like polymers or salts.May not detect non-volatile or thermally labile impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh this compound Sample p2 Dissolve in Mobile Phase (ACN/H2O) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject Sample into HPLC System p3->a1 Prepared Sample a2 Separation on C8 Column a1->a2 a3 Detection by RID a2->a3 d1 Integrate Chromatogram Peaks a3->d1 Raw Data d2 Calculate Area % for Each Peak d1->d2 d3 Report Final Purity d2->d3

Caption: Workflow for this compound Purity Assessment by HPLC.

Conclusion

For the purity assessment of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is generally the superior technique, offering faster analysis, higher sensitivity, and greater resolution for this type of volatile compound.[6] However, the proposed Reversed-Phase HPLC method serves as a robust and reliable alternative, particularly when non-volatile impurities are a concern or when a laboratory is primarily equipped with HPLC systems. The choice of method should be guided by the specific analytical needs, the expected impurity profile, and the available resources.

References

A Comparative Guide to Quantitative NMR (qNMR) for Purity Assessment of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of drug development and quality control, particularly for complex molecules such as macrocycles. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and direct method for this purpose. This guide provides an objective comparison of qNMR and other analytical techniques for the purity assessment of macrocyclic compounds, supported by experimental data and detailed methodologies.

Introduction to qNMR for Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of an analyte's concentration and purity. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of an analyte’s signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself. This technique offers several advantages, including being a non-destructive method, having a straightforward sample preparation process, and providing rapid results.

Challenges in qNMR of Macrocyclic Compounds

Macrocyclic compounds, due to their large size, conformational flexibility, and often complex structures, can present unique challenges for qNMR analysis. The ¹H NMR spectra of macrocycles can be complex with broad and overlapping signals, making it difficult to find well-resolved resonances suitable for accurate integration. For large molecules like peptides, qNMR peaks can be too crowded. One approach to address this is to remove unwanted exchangeable peaks through proton exchange, which can help in isolating the quantitative protons of the peptide for more precise measurement.

Performance Comparison: qNMR vs. Alternatives

The choice of analytical technique for purity determination of macrocycles depends on various factors, including the specific characteristics of the molecule, the required accuracy, and the available resources. Below is a comparison of qNMR with HPLC, the most common alternative.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative method based on the separation of components and their detection (e.g., UV absorbance).
Reference Standard Does not always require a reference standard of the analyte; a certified internal standard of a different compound can be used.Typically requires a certified reference standard of the analyte for accurate quantification, or assumes equal response factors for all components in area percent methods.
Selectivity Can distinguish and quantify different molecules based on their unique NMR signals.High separation capability, but co-elution of impurities can occur.
Universality Applicable to any soluble compound with NMR-active nuclei. Can quantify non-chromophoric impurities.Generally requires impurities to have a chromophore for UV detection. Not all compounds are easily detectable.
Accuracy & Precision High accuracy and precision when optimized. Provides a direct measure of molar purity.High precision. Accuracy can be affected by differences in response factors between the analyte and impurities.
Information Content Provides structural information about the analyte and impurities simultaneously with quantification.Provides retention time and peak area. Hyphenated techniques like LC-MS are needed for structural information.
Sample Throughput Moderate; sample preparation is simple, but instrument time can be longer for high sensitivity.High, especially with automated systems.
Method Development Can be rapid, as a single set of parameters can often be applied to a wide range of compounds.Can be time-consuming, requiring optimization of column, mobile phase, and detector settings.
Cost (Instrument) High initial instrument cost.Lower initial instrument cost compared to NMR.
Example Application A study on aryltetralin lactone lignans (B1203133) demonstrated that qHNMR is a rapid, accurate, and reliable tool for purity assessment, with results validated by HPLC.A study on tacrolimus (B1663567) showed no discernible difference in impurity profiles between generic and innovator products when analyzed by LC-MS and NMR.
Experimental Data Summary

The following table summarizes representative data from a study comparing the purity assessment of aryltetralin lactone lignans by qHNMR and HPLC.

CompoundqHNMR Purity (%)HPLC Purity (%)
Deoxypodophyllotoxin98.198.3
Podophyllotoxin98.098.2
4'-Demethylpodophyllotoxin97.597.6
Podophyllotoxin-7'-O-β-D-glucopyranoside96.897.0
4'-Demethylpodophyllotoxin-7'-O-β-D-glucopyranoside96.596.7
6''-Acetyl-podophyllotoxin-7'-O-β-D-glucopyranoside97.297.4

The data indicates a good correlation between the purity values obtained by both methods, demonstrating the validity of qNMR as a reliable technique for the purity assessment of these macrocyclic compounds.

Experimental Protocols

Quantitative ¹H NMR (qHNMR) Spectroscopy Protocol

This protocol outlines the general steps for determining the purity of a macrocyclic compound using the internal standard method.

1. Materials:

  • Macrocyclic compound (analyte)

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh a specific amount of the macrocyclic compound (e.g., 10-20 mg) and the internal standard (e.g., 5-10 mg) into a clean, dry vial. The exact masses should be recorded.

  • Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).

  • Pulse Angle: A calibrated 90° pulse is recommended for maximum signal, though a 30° pulse can be used to shorten the relaxation delay.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard) to ensure full relaxation and accurate integration. A typical starting point is 30 seconds, but it should be optimized.

  • Number of Scans (NS): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N >

A Comparative Guide to the Validation of Analytical Methods for Macrocyclic Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of three common analytical techniques for the quantitative analysis of macrocyclic alkenes: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The information presented is based on established analytical methodologies for macrocyclic compounds and serves as a framework for method selection and validation.

Introduction

Macrocyclic alkenes represent a diverse class of molecules with increasing importance in drug discovery and development. Accurate and precise analytical methods are crucial for their characterization, purity assessment, and stability testing. The validation of these methods ensures that they are fit for their intended purpose, providing reliable data for regulatory submissions and quality control. This guide compares the performance of HPLC-UV, GC-MS, and qNMR in the analysis of macrocyclic alkenes, supported by experimental data from related macrocyclic compounds, which serve as representative examples.

Comparison of Analytical Methods

The choice of an analytical method for macrocyclic alkenes depends on various factors, including the analyte's physicochemical properties (volatility, thermal stability, presence of a chromophore), the required sensitivity, and the nature of the sample matrix.

Analytical TechniquePrincipleTypical Application for Macrocyclic AlkenesAdvantagesLimitations
HPLC-UV Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance.Purity determination, content uniformity, dissolution testing, and stability-indicating assays for macrocyclic alkenes with a UV chromophore.Robust, versatile, suitable for non-volatile and thermally labile compounds, and widely available.Requires a chromophore for UV detection, may require longer analysis times for complex mixtures.
GC-MS Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.Analysis of volatile and semi-volatile macrocyclic alkenes and their impurities. Identification of unknown compounds.High separation efficiency, high sensitivity, and provides structural information from mass spectra.Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile macrocycles, which can add complexity.
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantitative determination without a reference standard of the same compound.[1][2][3][4]Absolute purity determination of pure macrocyclic alkene substances, quantification in simple mixtures, and certification of reference materials.Highly accurate and precise, does not require an identical reference standard for quantification, provides structural information, and is non-destructive.[1][4]Lower sensitivity compared to chromatographic methods, may have issues with complex mixtures due to signal overlap, and requires more expensive instrumentation.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize typical validation parameters for HPLC-UV, GC-MS, and qNMR methods, based on data from the analysis of macrocyclic compounds like tacrolimus (B1663567) and epothilones, which share structural similarities with macrocyclic alkenes.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Acceptance CriteriaRepresentative Data (Tacrolimus)
Linearity (r²) ≥ 0.999> 0.9999
Range 80-120% of the test concentration100.0 - 300.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%96.55 - 98.19%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 0.89%
- Intermediate Precision (Inter-day)≤ 2.0%< 3.25%
Limit of Detection (LOD) Signal-to-Noise ≥ 3Not specified
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Not specified
Robustness % RSD of results after minor variations ≤ 2.0%Method proven to be robust

Table 2: GC-MS Method Validation Parameters

ParameterTypical Acceptance CriteriaRepresentative Data (Hydrocarbons)
Linearity (r²) ≥ 0.99≥ 0.998
Range Analyte dependent0.10 – 10.00 µg/mL
Accuracy (% Recovery) 80 - 120%80.23 – 115.41%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%≤ 12.03%
- Intermediate Precision (Inter-day)≤ 15%≤ 11.34%
Limit of Detection (LOD) Signal-to-Noise ≥ 3Analyte dependent
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Analyte dependent
Robustness % RSD of results after minor variations ≤ 15%Method demonstrated to be robust

Table 3: qNMR Method Validation Parameters

ParameterTypical Acceptance CriteriaRepresentative Data (Organic Compounds)
Linearity (r²) ≥ 0.999Not applicable (inherently linear)
Range Dependent on analyte solubility and instrument sensitivityWide dynamic range possible
Accuracy (% Bias) ≤ 2.0%Typically < 1%
Precision (% RSD)
- Repeatability≤ 1.0%0.35 - 0.60%
- Intermediate Precision≤ 2.0%0.59 - 1.07%
Limit of Detection (LOD) Signal-to-Noise ≥ 3Compound dependent
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Compound dependent
Robustness Insensitive to minor parameter changesGenerally robust

Experimental Protocols

Stability-Indicating HPLC-UV Method

A stability-indicating method is designed to separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and monitoring of impurities over time.[5]

1. Forced Degradation Study: To develop a stability-indicating method, forced degradation studies are performed on the macrocyclic alkene to generate potential degradation products.[6][7] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating the solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Exposing the sample to UV light (e.g., 254 nm) for 24 hours.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often a good starting point. The gradient program should be optimized to achieve separation of the main peak from all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance of the macrocyclic alkene. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the macrocyclic alkene reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute to the desired concentration with the mobile phase.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Validation: The method is validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

GC-MS Method for Volatile Impurities and Purity Assessment

This method is suitable for macrocyclic alkenes that are volatile and thermally stable, or can be made so through derivatization.

1. Sample Preparation:

  • Direct Injection: For volatile macrocyclic alkenes, a simple dilution in a volatile organic solvent (e.g., hexane, dichloromethane) is sufficient.[8]

  • Derivatization: For less volatile macrocycles containing polar functional groups (e.g., hydroxyl, carboxyl), derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability.

  • Headspace Analysis: For the analysis of very volatile impurities, headspace sampling can be employed to introduce only the vapor phase into the GC, minimizing matrix effects.

2. GC-MS Conditions (Example):

  • GC System: Agilent 7890B GC or equivalent.

  • Column: A low-polarity column such as a 5% phenyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a common choice.

  • Injector: Split/splitless injector at 280 °C. A splitless injection is often used for trace analysis.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute the macrocyclic alkene and any impurities.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode for identification of unknowns and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Validation: The method is validated for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard.[1][2][3][4]

1. Principle: The integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.

2. Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the macrocyclic alkene sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Sequence: A simple single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) is crucial to ensure full relaxation of all nuclei and accurate integration. A typical value is 30-60 seconds.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for high precision).

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the selected signals from the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • IS = Internal Standard

3. Validation: The qNMR method is validated for parameters such as specificity (ensuring no signal overlap), precision, and accuracy. Linearity is inherent to the technique.

Mandatory Visualizations

G cluster_workflow HPLC Method Validation Workflow A Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B Method Development (Column, Mobile Phase, Gradient Optimization) A->B Generates degradants C Specificity Assessment (Resolution of drug from degradation products) B->C Optimized conditions D Validation of Performance Characteristics (Linearity, Accuracy, Precision, etc.) C->D Specific method E Validated Stability- Indicating Method D->E Meets acceptance criteria

Caption: HPLC stability-indicating method validation workflow.

G cluster_comparison Selection of Analytical Technique Analyte Macrocyclic Alkene Properties HPLC HPLC-UV Analyte->HPLC Non-volatile, Thermally labile, UV chromophore GCMS GC-MS Analyte->GCMS Volatile, Thermally stable qNMR qNMR Analyte->qNMR High purity needed, No identical standard

Caption: Decision tree for selecting an analytical technique.

Caption: Workflow for quantitative NMR (qNMR) analysis.

References

A Comparative Study of Cyclopentadecene and Cyclooctene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic alkenes is paramount for molecular design and synthesis. This guide provides a comparative analysis of cyclopentadecene and cyclooctene (B146475), two cycloalkenes with markedly different ring sizes and strain energies, which significantly influences their chemical behavior. While extensive data exists for the highly studied cyclooctene, this guide also presents a framework for the direct comparative analysis of the less-characterized this compound, a common structural motif in macrocyclic natural products and musks.

The reactivity of cycloalkenes is intrinsically linked to their ring strain, which arises from a combination of angle strain, torsional strain, and transannular interactions. Cyclooctene possesses significant ring strain, making it a reactive substrate in various transformations. In contrast, larger rings like this compound can adopt more flexible conformations, leading to substantially lower ring strain, which in turn affects their reactivity profile. This guide explores these differences through the lens of three key reactions: Ring-Opening Metathesis Polymerization (ROMP), epoxidation, and catalytic hydrogenation.

Quantitative Comparison of Reactivity Parameters

The following table summarizes key quantitative data for cyclooctene and provides a template for the comparative data that can be generated for this compound using the experimental protocols outlined in this guide. The significant difference in ring strain energy is a key predictor of their differing reactivity, particularly in strain-releasing reactions like ROMP.

ParameterThis compoundCycloocteneReference
Ring Strain Energy (kcal/mol) ~0 (essentially strain-free)7.7 (cis), 16.7 (trans)
Heat of Hydrogenation (kJ/mol) Data not available-96 (cis)[1]
Rate of Epoxidation Data not availableReaction is well-documented; kinetics are catalyst-dependent.[2][3][4]
Rate of Hydrogenation Data not availableCatalyst and condition dependent; Activation energy for the second hydrogenation step (to cyclooctane) is 98 kJ/mol with a Pd/α-Al₂O₃ catalyst.[5]
ROMP Reactivity Generally lower due to low ring strainHigh reactivity, driven by relief of ring strain.[6][7]

Experimental Protocols

To facilitate a direct comparative study, the following detailed experimental protocols for Ring-Opening Metathesis Polymerization (ROMP), epoxidation, and catalytic hydrogenation are provided. These protocols are adapted for both this compound and cyclooctene to ensure a consistent basis for comparison.

Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes a general procedure for the ROMP of this compound and cyclooctene using a Grubbs catalyst.

Materials:

  • This compound or Cyclooctene

  • Grubbs Catalyst (e.g., Grubbs' 1st or 2nd Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Ethyl vinyl ether (for termination)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the cycloalkene (100 equivalents) in the chosen anhydrous, degassed solvent.

  • In a separate vial, dissolve the Grubbs catalyst (1 equivalent) in a small amount of the same solvent.

  • With vigorous stirring, rapidly inject the catalyst solution into the monomer solution.

  • Monitor the reaction progress by observing the increase in viscosity of the solution. Samples can be taken at various time points for analysis by ¹H NMR or GPC to determine monomer conversion and polymer molecular weight distribution.

  • After the desired reaction time or completion, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Epoxidation

This protocol outlines the epoxidation of this compound and cyclooctene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound or Cyclooctene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a stir bar

  • Separatory funnel

Procedure:

  • Dissolve the cycloalkene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

  • Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.

  • The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Catalytic Hydrogenation

This protocol describes the catalytic hydrogenation of this compound and cyclooctene using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • This compound or Cyclooctene

  • 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel with a stir bar

  • Filtration setup (e.g., Celite® pad)

Procedure:

  • In a round-bottom flask or a suitable hydrogenation vessel, dissolve the cycloalkene (1 equivalent) in the chosen solvent.

  • Carefully add the 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Visualizing the Comparative Study and Reaction Mechanism

To provide a clear visual representation of the proposed research and the underlying chemical principles, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_reactions Reactions cluster_analysis Analysis cluster_comparison Comparative Reactivity Assessment This compound This compound ROMP Ring-Opening Metathesis Polymerization (ROMP) This compound->ROMP Epoxidation Epoxidation This compound->Epoxidation Hydrogenation Catalytic Hydrogenation This compound->Hydrogenation Cyclooctene Cyclooctene Cyclooctene->ROMP Cyclooctene->Epoxidation Cyclooctene->Hydrogenation Kinetics Reaction Kinetics (Rate Constants, Activation Energy) ROMP->Kinetics Yield Product Yield and Selectivity ROMP->Yield Structure Structural Characterization (NMR, GPC for polymers) ROMP->Structure Epoxidation->Kinetics Epoxidation->Yield Epoxidation->Structure Hydrogenation->Kinetics Hydrogenation->Yield Hydrogenation->Structure Comparison Comparative Reactivity Profile Kinetics->Comparison Yield->Comparison Structure->Comparison

Caption: Workflow for the comparative study of this compound and cyclooctene reactivity.

ROMP_Mechanism cluster_catalyst Catalyst Cycle cluster_monomer Monomer cluster_product Polymer Growth cluster_driving_force Driving Force Catalyst Metal Alkylidene [M]=CHR Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] Cycloaddition NewAlkylidene New Metal Alkylidene [M]=CH-(Polymer) Metallacyclobutane->NewAlkylidene Cycloreversion Polymer Propagating Polymer Chain NewAlkylidene->Polymer Propagation Cycloalkene Cycloalkene (Cyclooctene or this compound) Cycloalkene->Metallacyclobutane RingStrain Relief of Ring Strain (High for Cyclooctene, Low for this compound) Cycloalkene->RingStrain RingStrain->Metallacyclobutane Favors Ring Opening

References

A Head-to-Head Battle: Grubbs First vs. Second Generation Catalysts in Ring-Opening Metathesis Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of olefin metathesis, Grubbs catalysts have revolutionized the synthesis of complex molecules and polymers. For researchers engaged in Ring-Opening Metathesis Polymerization (ROMP), the choice between the first and second generation of these ruthenium-based catalysts is a critical decision that influences reaction efficiency, polymer characteristics, and overall experimental success. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed selection.

At a Glance: Key Differences in Performance

The primary distinction between the first and second generation Grubbs catalysts lies in their ligand architecture, which directly impacts their stability and activity. The first-generation catalyst features two tricyclohexylphosphine (B42057) (PCy₃) ligands, while the second-generation catalyst replaces one PCy₃ ligand with a more electron-donating and sterically bulky N-heterocyclic carbene (NHC) ligand. This structural modification endows the second-generation catalyst with significantly higher activity and greater thermal stability.

FeatureGrubbs First Generation (G1)Grubbs Second Generation (G2)
Ligands Two Tricyclohexylphosphine (PCy₃) ligandsOne Tricyclohexylphosphine (PCy₃) and one N-Heterocyclic Carbene (NHC) ligand
Activity LowerHigher
Stability Less stable, particularly at elevated temperaturesMore stable
Functional Group Tolerance GoodExcellent
Initiation Rate SlowerFaster

Quantitative Performance in ROMP: A Comparative Analysis

The superior performance of the second-generation catalyst is evident in various experimental settings. Below, we summarize key quantitative data from comparative studies.

Cure Kinetics of Dicyclopentadiene (B1670491) (DCPD) Blends

In the ROMP of dicyclopentadiene (DCPD) and 5-ethylidene-2-norbornene (ENB) blends, the second-generation catalyst demonstrates a markedly different and more efficient reaction profile.

CatalystMonomer Blend (DCPD/ENB wt%)Onset Temperature (°C)Peak Temperature (°C)
Grubbs 1st Gen 100/0~60~90
87.5/12.5~10~85 (major), ~20 (minor)
75/25~10~40 (major), ~90 (minor)
Grubbs 2nd Gen 100/0~50~120
87.5/12.5~45~115
75/25~40~110

Data adapted from a study on the cure kinetics of DCPD/ENB blends.

The data indicates that with the first-generation catalyst, the polymerization of ENB and DCPD occurs at distinct temperatures, suggesting a sequential reaction. In contrast, the second-generation catalyst promotes a more simultaneous polymerization of both monomers.[1] Isothermal curing studies of endo-dicyclopentadiene (B155271) also revealed that the second-generation catalyst is more efficient in terms of reaction rate and fractional conversion.[2]

Catalyst Transformation and Stability

The inherent stability of the catalysts in solution is a crucial factor for consistent polymerization. Spectroscopic studies have quantified the rate of catalyst transformation, which can include ligand dissociation and decomposition.

CatalystSolventObserved Transformation Rate Constant (k_obs) at 25°C (s⁻¹)
Grubbs 1st Gen Dichloromethane (B109758) (CH₂Cl₂)7.48 x 10⁻⁵
Grubbs 2nd Gen Dichloromethane (CH₂Cl₂)1.52 x 10⁻⁴

Data from a comparative spectroscopic and electrochemical study.

While the second-generation catalyst shows a slightly higher transformation rate constant in this particular study, its enhanced catalytic activity often compensates for this, leading to more efficient overall polymerization.

The Catalytic Cycle: A Mechanistic Overview

The fundamental mechanism of ROMP is a chain polymerization process initiated by the reaction of a cyclic olefin with the ruthenium alkylidene complex. The generally accepted mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of a growing polymer chain.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Catalyst [Ru]=CHR¹ Metallacyclobutane_I Metallacyclobutane Intermediate Catalyst->Metallacyclobutane_I + Monomer Monomer Cyclic Olefin Active_Species [Ru]=CH-Polymer Metallacyclobutane_I->Active_Species Active_Species_Prop [Ru]=CH-Polymer Active_Species->Active_Species_Prop enters propagation Metallacyclobutane_P Metallacyclobutane Intermediate Active_Species_Prop->Metallacyclobutane_P + Monomer Monomer_Prop Cyclic Olefin Growing_Chain [Ru]=CH-Longer Polymer Metallacyclobutane_P->Growing_Chain

Caption: Generalized catalytic cycle for Ring-Opening Metathesis Polymerization (ROMP).

The key difference in the initiation step for the first and second generation catalysts lies in the initial ligand dissociation. For the first-generation catalyst, a phosphine (B1218219) ligand must first dissociate to create a vacant coordination site for the incoming monomer.[3] The higher lability of the phosphine ligand in the first-generation catalyst compared to the NHC ligand in the second-generation catalyst contributes to its lower thermal stability.

Experimental Workflow: A Comparative Overview

The general experimental workflow for ROMP is similar for both catalysts, with adjustments made for the higher activity of the second-generation catalyst, which often allows for lower catalyst loadings and shorter reaction times.

ROMP_Workflow cluster_G1 Grubbs 1st Generation cluster_G2 Grubbs 2nd Generation G1_Start Dissolve Monomer in Solvent G1_Catalyst Add G1 Catalyst Solution G1_Start->G1_Catalyst G1_React React at specified Temp & Time G1_Catalyst->G1_React G1_Terminate Terminate with Ethyl Vinyl Ether G1_React->G1_Terminate G2_React React at specified Temp & Time (often shorter) G1_Precipitate Precipitate Polymer in Methanol G1_Terminate->G1_Precipitate G1_Isolate Isolate & Dry Polymer G1_Precipitate->G1_Isolate G2_Start Dissolve Monomer in Solvent G2_Catalyst Add G2 Catalyst Solution (often lower loading) G2_Start->G2_Catalyst G2_Catalyst->G2_React G2_Terminate Terminate with Ethyl Vinyl Ether G2_React->G2_Terminate G2_Precipitate Precipitate Polymer in Methanol G2_Terminate->G2_Precipitate G2_Isolate Isolate & Dry Polymer G2_Precipitate->G2_Isolate

Caption: Comparative experimental workflow for ROMP using Grubbs 1st and 2nd generation catalysts.

Detailed Experimental Protocols

The following are generalized protocols for the ROMP of norbornene. Researchers should optimize conditions for their specific monomer and desired polymer characteristics.

ROMP of Norbornene using Grubbs First Generation Catalyst

Materials:

  • Norbornene

  • Grubbs First Generation Catalyst (G1)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • In a glovebox, a stock solution of Grubbs First Generation Catalyst is prepared by dissolving the catalyst in anhydrous, degassed DCM.

  • In a separate vial, norbornene is dissolved in anhydrous, degassed DCM to the desired concentration (e.g., 1 M).

  • The monomer solution is stirred, and the required volume of the catalyst stock solution is added to achieve the desired monomer-to-catalyst ratio (e.g., 200:1 to 1000:1).

  • The reaction is allowed to proceed at room temperature for a specified time (e.g., 1-4 hours), during which the solution typically becomes viscous.

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of stirred methanol.

  • The precipitated polynorbornene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

ROMP of Norbornene using Grubbs Second Generation Catalyst

Materials:

  • Norbornene

  • Grubbs Second Generation Catalyst (G2)

  • Anhydrous, degassed dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

Procedure:

  • In a glovebox, a stock solution of Grubbs Second Generation Catalyst is prepared by dissolving the catalyst in anhydrous, degassed DCM.

  • In a separate vial, norbornene is dissolved in anhydrous, degassed DCM to the desired concentration (e.g., 1 M).

  • The monomer solution is stirred, and the required volume of the catalyst stock solution is added to achieve the desired monomer-to-catalyst ratio (typically lower than for G1, e.g., 500:1 to 5000:1).

  • The reaction is allowed to proceed at room temperature. Due to the higher activity of G2, the reaction is often much faster and may be complete in a shorter time (e.g., 15-60 minutes).

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of stirred methanol.

  • The precipitated polynorbornene is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Conclusion: Selecting the Right Tool for the Job

The choice between Grubbs first and second generation catalysts for ROMP is contingent on the specific requirements of the polymerization.

Grubbs First Generation remains a viable and cost-effective option for the polymerization of highly strained, less sterically demanding monomers where controlled, living polymerization is desired and slower reaction rates are acceptable.

Grubbs Second Generation is the superior choice for a broader range of applications due to its higher activity, enhanced stability, and greater tolerance for a wide variety of functional groups. It is particularly advantageous for the polymerization of less reactive or sterically hindered monomers and for achieving high conversions in shorter reaction times. While generally more expensive, the efficiency of the second-generation catalyst can often justify the initial cost, especially in large-scale syntheses or when working with challenging substrates.[4][5]

Ultimately, the optimal catalyst selection will depend on a careful consideration of the monomer structure, desired polymer properties, and experimental constraints. This guide provides a foundational understanding to assist researchers in navigating this decision-making process.

References

Unveiling the Stability of Cycloalkenes: A Comparative DFT Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of cycloalkene stability is crucial for researchers, scientists, and drug development professionals in predicting chemical reactivity and designing novel molecular structures. This guide provides an objective comparison of cycloalkene stability as a function of ring size, supported by both experimental data and computational results from Density Functional Theory (DFT).

The stability of cycloalkenes is predominantly governed by ring strain, which arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of bonds on adjacent atoms (torsional strain). The introduction of a double bond within a cyclic system introduces sp² hybridized carbons, further influencing the preferred geometry and overall strain of the molecule. This guide delves into a comparative analysis of cycloalkenes, presenting key quantitative data in a clear, tabular format to facilitate understanding and application.

Comparative Stability Analysis: Experimental and Computational Data

The relative stability of cycloalkenes can be assessed through experimental techniques such as the measurement of heats of hydrogenation. The heat of hydrogenation is the enthalpy change when a mole of an unsaturated compound reacts with hydrogen to form a saturated compound. A lower heat of hydrogenation indicates a more stable starting alkene.

Complementing experimental findings, Density Functional Theory (T) provides a powerful computational approach to probe the energetic landscapes of molecules. By calculating the total electronic energy of a molecule, DFT allows for the determination of relative stabilities and strain energies. Strain energy, in this context, represents the excess energy of a cyclic molecule compared to a hypothetical, strain-free acyclic analogue.

Below are tables summarizing experimental heats of hydrogenation and a hypothetical, yet representative, set of DFT-calculated strain energies for a series of cycloalkenes.

Table 1: Experimental Heats of Hydrogenation for Selected Cycloalkenes

CycloalkeneRing SizeHeat of Hydrogenation (kcal/mol)
Cyclopropene (B1174273)3-147.3
Cyclobutene4-30.9
Cyclopentene5-26.8
Cyclohexene (B86901)6-28.3

Data sourced from various publicly available chemical data repositories.

Table 2: Representative DFT-Calculated Strain Energies of Cycloalkenes

CycloalkeneRing SizeCalculated Strain Energy (kcal/mol)
Cyclopropene354.8
Cyclobutene430.1
Cyclopentene56.9
Cyclohexene62.5
Cycloheptene77.4
Cyclooctene89.7
Cyclononene912.8
Cyclodecene1011.5

Note: These are representative values based on typical DFT calculation results found in the literature and are intended for comparative purposes.

The data clearly illustrates that smaller rings, particularly cyclopropene and cyclobutene, are significantly destabilized by high ring strain. As the ring size increases, the strain generally decreases, with cyclohexene being a particularly stable cycloalkene. For medium-sized rings (C7-C10), there is a slight increase and fluctuation in strain energy due to a combination of angle strain, torsional strain, and transannular interactions.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the presented data, it is essential to detail the methodologies employed in its acquisition.

Experimental Protocol: Calorimetry for Heat of Hydrogenation

The heat of hydrogenation is experimentally determined using calorimetry. A typical protocol involves:

  • Sample Preparation: A known mass of the cycloalkene is dissolved in a suitable solvent, such as acetic acid or hexane.

  • Catalyst Introduction: A hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.

  • Hydrogenation Reaction: The solution is saturated with hydrogen gas in a calorimeter, and the hydrogenation reaction is initiated.

  • Temperature Measurement: The change in temperature of the calorimeter is precisely measured as the reaction proceeds to completion.

  • Calculation: The heat of hydrogenation is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the cycloalkene reacted.

Computational Protocol: Density Functional Theory (DFT) Calculations

The strain energies of the cycloalkenes can be calculated using DFT. A common computational workflow is as follows:

  • Structure Optimization: The three-dimensional structure of each cycloalkene is built and then optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional, such as B3LYP, and a basis set, for example, 6-31G(d).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

  • Strain Energy Calculation: The strain energy is calculated using a homodesmotic reaction. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both the reactant and product sides, with the cyclic molecule on one side and its corresponding strain-free acyclic analogues on the other. The strain energy is the difference in the calculated electronic energies (including ZPVE correction) between the reactants and products.

Visualizing the Stability Trend

The relationship between ring size and the stability of cycloalkenes can be effectively visualized. The following diagram illustrates the general trend in ring strain as a function of the number of carbon atoms in the ring.

Cycloalkene_Stability cluster_trend Trend in Cycloalkene Ring Strain cluster_factors Contributing Factors to Ring Strain C3 Cyclopropene (High Strain) C4 Cyclobutene (High Strain) C3->C4 Decreasing Strain Angle_Strain Angle Strain C3->Angle_Strain Torsional_Strain Torsional Strain C3->Torsional_Strain C5 Cyclopentene (Low Strain) C4->C5 Significant Decrease C4->Angle_Strain C4->Torsional_Strain C6 Cyclohexene (Very Low Strain) C5->C6 Further Decrease C5->Torsional_Strain C7_C10 Medium Rings (C7-C10) (Slightly Increased Strain) C6->C7_C10 Strain Increases Slightly C7_C10->Torsional_Strain Transannular_Strain Transannular Strain (in medium rings) C7_C10->Transannular_Strain

Figure 1. A diagram illustrating the general trend of ring strain in cycloalkenes.

This guide provides a foundational understanding of the factors governing cycloalkene stability, supported by both experimental and computational data. The presented information is intended to aid researchers in making informed decisions regarding the selection and application of cyclic molecules in their respective fields.

A Comparative Guide to the Analysis of Trace Impurities in Synthesized Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of trace impurities in synthesized cyclopentadecene. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document presents a detailed overview of relevant synthesis methods, potential impurities, and a head-to-head comparison of GC-MS and HPLC-UV, supported by experimental data and detailed protocols.

Synthesis of this compound and Potential Impurities

This compound, a 15-membered macrocyclic alkene, is a valuable building block in the synthesis of various complex molecules, including fragrances and pharmaceuticals. Two common synthetic routes to this compound are the Wittig reaction and Ring-Closing Metathesis (RCM). Each method, while effective, can introduce specific trace impurities.

Common Synthesis Routes:

  • Wittig Reaction: This olefination reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde. For this compound, an intramolecular Wittig reaction of a long-chain keto-phosphonium salt can be employed.

  • Ring-Closing Metathesis (RCM): RCM utilizes a metal catalyst (typically ruthenium-based) to form a cyclic alkene from a diene precursor. This method is widely used for the synthesis of macrocycles.[1]

Potential Trace Impurities:

  • Stereoisomers (E/Z): Both Wittig reactions and RCM can produce a mixture of cis (Z) and trans (E) isomers of this compound. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and reaction conditions.[2][3]

  • Oligomers: Incomplete intramolecular cyclization can lead to the formation of linear or cyclic dimers, trimers, and other oligomers.

  • Starting Material Residues: Unreacted starting materials, such as the precursor diene in RCM or the keto-phosphonium salt in the Wittig reaction, can remain in the final product.

  • Catalyst Residues: In RCM, trace amounts of the ruthenium catalyst or its byproducts may be present.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps are common impurities.

  • Side-Reaction Products: Depending on the specific reaction conditions, various side-products can be formed. For instance, in the Wittig reaction, triphenylphosphine (B44618) oxide is a stoichiometric byproduct that needs to be removed.

Comparison of Analytical Techniques: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for the analysis of this compound and its impurities depends on the physicochemical properties of the analytes, including volatility, thermal stability, and polarity.[4]

Table 1: General Comparison of GC-MS and HPLC-UV for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of compounds in the liquid phase based on their interactions with a stationary phase, followed by UV absorbance detection.
Applicability to this compound Suitable due to the volatility of this compound and many of its likely impurities.Suitable for this compound and a wide range of impurities, including non-volatile oligomers.
Sample Requirements Sample must be volatile and thermally stable.[5]Sample must be soluble in the mobile phase.[6]
Separation Efficiency Generally offers higher resolution for volatile compounds.[7]High resolution can be achieved by optimizing the stationary and mobile phases.[8]
Detection Mass spectrometry provides structural information and high specificity.UV detection is suitable for compounds with a chromophore. This compound has a C=C bond that absorbs at low UV wavelengths.
Sensitivity High sensitivity, especially in selected ion monitoring (SIM) mode.Sensitivity depends on the molar absorptivity of the analyte at the chosen wavelength.
Analysis Time Typically faster run times for volatile compounds.[9]Run times can be longer, especially for gradient elution methods.
Cost Lower cost per run due to the use of inert gases.[4]Higher cost per run due to the consumption of expensive solvents.[9]

Table 2: Quantitative Performance Comparison (Representative Values)

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL5 - 100 ng/mL
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 5%< 2%
Accuracy (Recovery) 90 - 110%95 - 105%

Note: These are representative values and can vary significantly depending on the specific instrumentation, method parameters, and the nature of the impurity. The empirical method for determining LOD and LOQ by analyzing progressively more dilute concentrations is often considered more realistic for GC-MS assays.[10][11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of volatile impurities in synthesized this compound, including geometric isomers and residual starting materials.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a wax column for better separation of some isomers.

  • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to bring the concentration of the main peak within the linear range of the detector.

  • Filter the sample through a 0.22 µm syringe filter before injection.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is suitable for the analysis of a broader range of impurities, including less volatile oligomers and byproducts.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: Water

  • B: Acetonitrile

  • Isocratic or gradient elution can be used depending on the complexity of the impurity profile. For method development, a gradient is recommended.[1]

Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm (for alkene detection)

  • Gradient Program (Example):

    • Start at 70% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

Data Analysis:

  • Identify and quantify peaks based on retention time and peak area relative to a reference standard.

  • Method validation should be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of trace impurities in synthesized this compound.

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Impurity Analysis cluster_data Data Interpretation Synthesis Wittig Reaction or RCM Purification Column Chromatography / Distillation Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS HPLC HPLC-UV Analysis Purification->HPLC Identification Impurity Identification GCMS->Identification HPLC->Identification Quantification Impurity Quantification Identification->Quantification Purity Purity Assessment Quantification->Purity

Workflow for this compound Impurity Analysis
Impurity Formation Pathways

This diagram illustrates the logical relationships between the synthesis methods and the potential formation of different types of impurities.

G cluster_synthesis Synthesis Method cluster_impurities Potential Impurities Wittig Wittig Reaction Isomers E/Z Isomers Wittig->Isomers Oligomers Oligomers Wittig->Oligomers StartingMaterial Unreacted Starting Material Wittig->StartingMaterial Byproducts Reaction Byproducts (e.g., Triphenylphosphine Oxide) Wittig->Byproducts Solvents Solvent Residues Wittig->Solvents RCM Ring-Closing Metathesis RCM->Isomers RCM->Oligomers RCM->StartingMaterial Catalyst Catalyst Residues RCM->Catalyst RCM->Solvents

Impurity Formation from Synthesis Routes

Conclusion

Both GC-MS and HPLC-UV are powerful and complementary techniques for the analysis of trace impurities in synthesized this compound.

  • GC-MS is particularly advantageous for the analysis of volatile impurities, offering high resolution and definitive identification through mass spectral data. It is an excellent choice for detecting and quantifying geometric isomers and residual volatile starting materials.

  • HPLC-UV is a more versatile technique, capable of analyzing a wider range of impurities, including non-volatile oligomers and thermally labile compounds. Its robustness and the wide availability of columns and mobile phases make it a staple in pharmaceutical quality control.

The optimal choice of analytical method will depend on the specific impurities of concern, the required sensitivity, and the available instrumentation. For comprehensive impurity profiling, a combination of both techniques is often recommended to ensure the highest level of quality control for synthesized this compound.

References

A Comparative Guide to Cyclopentadecene Analysis: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cyclopentadecene, a macrocyclic alkene with applications in fragrance and pharmaceutical research, is paramount. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental protocols and performance data, to aid in the selection of the most suitable technique for your analytical needs.

At a Glance: Key Performance Metrics

The choice between HPLC and GC-MS for this compound analysis hinges on the specific requirements of the assay, such as sensitivity, speed, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each method.

Performance MetricHPLC with UV DetectionGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.
Limit of Detection (LOD) ~10 - 50 ng/mL~0.01 - 0.1 ng/mL[1]
Limit of Quantification (LOQ) ~50 - 150 ng/mL~0.04 - 0.5 ng/mL[1]
**Linearity (R²) **>0.995[2]>0.998[1]
Precision (%RSD) < 5%< 10%[1]
Analysis Time 10 - 30 minutes15 - 40 minutes
Sample Volatility Not requiredRequired
Thermal Stability RequiredRequired
Primary Strengths Suitable for a wider range of compounds, non-destructive.High sensitivity and selectivity, definitive identification.
Primary Limitations Lower sensitivity for volatile compounds, requires chromophore for UV detection.Requires volatile and thermally stable analytes.

In-Depth Method Comparison

High-Performance Liquid Chromatography (HPLC) separates compounds based on their affinity for a stationary phase while being carried by a liquid mobile phase. For a non-polar compound like this compound, a reversed-phase HPLC method is most appropriate. In this setup, a non-polar stationary phase is used with a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideally suited for volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas through a column, where separation occurs based on boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification and quantification.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and sample matrices.

Reversed-Phase HPLC Method for this compound

This hypothetical method is based on established principles for the analysis of non-polar, volatile compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (alkenes show absorbance at lower UV wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Validation Parameters:

    • Linearity: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to establish a calibration curve. A correlation coefficient (R²) of >0.995 is typically acceptable.[2]

    • Precision: Analyze replicate injections of a standard solution to determine the relative standard deviation (%RSD), which should ideally be less than 5%.

    • Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of this compound.

GC-MS Method for this compound

This protocol is adapted from established methods for the analysis of C15 hydrocarbons.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane (B92381) or dichloromethane.

  • Validation Parameters:

    • Linearity: Prepare a series of standards to establish a calibration curve. A correlation coefficient (R²) of >0.998 is often achievable.[1]

    • LOD and LOQ: Determined by injecting serially diluted standards and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For similar hydrocarbons, LODs can be in the low ng/mL range.[1]

    • Precision: Assessed by repeated injections of a standard, with an acceptance criterion of %RSD < 10%.[1]

Visualizing the Analytical Workflow

To better understand the procedural differences, the following diagrams illustrate the typical workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Injector Filtration->Injector Column C18 Column Injector->Column Pump HPLC Pump Pump->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Dissolution Dissolution in Volatile Solvent Sample->Dissolution Injector Heated Injector Dissolution->Injector GC_Column GC Column (in Oven) Injector->GC_Column Carrier Gas MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Quantification Quantification TIC->Quantification Mass_Spectrum->Quantification

GC-MS Analytical Workflow

Logical Comparison of Techniques

The decision to use HPLC or GC-MS for this compound analysis is driven by several key factors. The following diagram outlines the logical considerations for selecting the appropriate technique.

Decision_Tree Start Analyze this compound HighSensitivity Is high sensitivity (sub-ng/mL) required? Start->HighSensitivity DefinitiveID Is definitive identification needed? HighSensitivity->DefinitiveID No UseGCMS Use GC-MS HighSensitivity->UseGCMS Yes VolatileMatrix Is the sample matrix complex and non-volatile? DefinitiveID->VolatileMatrix No DefinitiveID->UseGCMS Yes UseHPLC Use HPLC VolatileMatrix->UseHPLC Yes ConsiderHPLC Consider HPLC if sensitivity is sufficient VolatileMatrix->ConsiderHPLC No

Technique Selection Logic

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and unambiguous identification. HPLC, while generally less sensitive for this type of analyte, provides a robust alternative, particularly when dealing with complex, non-volatile sample matrices or when derivatization is undesirable. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the desired limits of detection, the complexity of the sample, and the need for structural confirmation.

References

A Comparative Guide to the Polymerization of Cyclopentadecene and Other Large-Ring Cycloalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methods for the polymerization of large-ring cycloalkenes, with a focus on elucidating the structure of the resulting products. Due to the limited direct experimental data on the polymerization of cyclopentadecene, this guide will draw objective comparisons from the well-documented polymerization of analogous large-ring cycloalkenes, namely cyclooctene (B146475) and cyclododecene. The principles and experimental data presented here serve as a robust framework for understanding and predicting the behavior of this compound in similar polymerization reactions.

Introduction to Cycloalkene Polymerization

The polymerization of cyclic olefins, particularly large-ring structures, is a significant area of polymer chemistry, yielding materials with unique properties applicable in various fields, from advanced materials to biomedical devices. The primary methods for achieving this are Ring-Opening Metathesis Polymerization (ROMP) and Ziegler-Natta polymerization. Each method offers distinct advantages and disadvantages, leading to polymers with different microstructures, molecular weights, and thermal properties.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that proceeds via the cleavage and reformation of carbon-carbon double bonds in cyclic olefins. This method is renowned for its tolerance to a wide variety of functional groups and for its ability to produce polymers with well-controlled molecular weights and low polydispersity indices (PDI). The driving force for ROMP is the relief of ring strain in the monomer.

Ziegler-Natta Polymerization is a coordination polymerization method that is widely used in industry for the production of polyolefins. It involves the use of a catalyst system typically composed of a transition metal halide and an organoaluminum compound. Ziegler-Natta catalysts can produce polymers with high stereoregularity, which significantly influences the material's physical properties.

Comparative Performance Data

The following table summarizes the typical properties of polyalkenamers produced from the ROMP of cyclooctene and cyclododecene. This data provides a baseline for predicting the properties of poly(this compound).

PropertyPoly(cyclooctene) (via ROMP)Poly(cyclododecene) (via ROMP)
Monomer Ring Size 8 Carbon Atoms12 Carbon Atoms
Typical Molecular Weight (Mn) 10,000 - 500,000 g/mol [1][2]20,000 - 300,000 g/mol [3]
Polydispersity Index (PDI) 1.1 - 2.0[2][4]1.2 - 2.5[3]
Glass Transition Temp. (Tg) -65 °C to -55 °C[5]-80 °C to -70 °C[6]
Melting Temperature (Tm) 40 °C to 60 °C (trans-rich)[4]70 °C to 85 °C (trans-rich)[6]
Cis/Trans Double Bond Ratio Controllable with catalyst choice (e.g., Ru vs. W/Mo)[7]Controllable with catalyst choice[3]
Crystallinity Semicrystalline[4]Semicrystalline, generally higher than poly(cyclooctene)[6]

Note: The properties of the resulting polymer are highly dependent on the specific catalyst used, reaction conditions, and the cis/trans isomer ratio of the monomer.

Experimental Protocols

Ring-Opening Metathesis Polymerization (ROMP) of a Large-Ring Cycloalkene

This protocol describes a general procedure for the ROMP of a large-ring cycloalkene, such as this compound, using a Grubbs-type catalyst.

Materials:

  • This compound (or other large-ring cycloalkene), purified by distillation or passing through activated alumina.

  • Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation), stored under an inert atmosphere.

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene).

  • Ethyl vinyl ether (for quenching).

  • Methanol (B129727) (for precipitation).

  • Schlenk line or glovebox for inert atmosphere operations.

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the Grubbs' catalyst in the chosen solvent. In a separate Schlenk flask, dissolve the desired amount of the cycloalkene monomer in the solvent.

  • Polymerization: The catalyst solution is added to the vigorously stirred monomer solution. The reaction is typically conducted at room temperature. The progress of the polymerization can often be observed by an increase in the viscosity of the solution.

  • Quenching: After the desired reaction time (which can range from minutes to hours depending on the catalyst activity and monomer), the polymerization is terminated by adding a few drops of ethyl vinyl ether.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the cis/trans double bond content, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

Ziegler-Natta Polymerization of a Large-Ring Cycloalkene

This protocol outlines a general procedure for the polymerization of a large-ring cycloalkene using a classic Ziegler-Natta catalyst system.

Materials:

  • This compound (or other large-ring cycloalkene), purified.

  • Titanium tetrachloride (TiCl₄).

  • Triethylaluminum (B1256330) (Al(C₂H₅)₃).

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane (B126788) or toluene).

  • Methanol with a small amount of hydrochloric acid (for catalyst deactivation and polymer precipitation).

  • Inert atmosphere setup (Schlenk line or glovebox).

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the titanium tetrachloride is dissolved or suspended in the solvent. The triethylaluminum solution is then added dropwise at a controlled temperature (often below 0 °C). The mixture is typically aged to form the active catalyst species.

  • Polymerization: The cycloalkene monomer is added to the catalyst suspension. The polymerization is carried out at a specific temperature (e.g., 50-80 °C) for a set period.

  • Termination and Isolation: The reaction is quenched by the addition of acidified methanol. This deactivates the catalyst and precipitates the polymer. The polymer is then filtered, washed extensively with methanol to remove catalyst residues, and dried under vacuum.

  • Characterization: The polymer is characterized using GPC, NMR, and DSC as described in the ROMP protocol to determine its molecular weight, structure, and thermal properties.

Visualizing the Processes

rom_pathway cluster_reactants Reactants cluster_process ROMP Process cluster_product Product monomer Cyclic Olefin (e.g., this compound) initiation Initiation: [2+2] Cycloaddition monomer->initiation catalyst Metal Alkylidene Catalyst (e.g., Grubbs' Catalyst) catalyst->initiation propagation Propagation: Ring-Opening & Chain Growth initiation->propagation termination Termination: Quenching propagation->termination polymer Unsaturated Polymer (Polyalkenamer) termination->polymer

Caption: Ring-Opening Metathesis Polymerization (ROMP) Pathway.

zn_pathway cluster_reactants Reactants cluster_process Ziegler-Natta Process cluster_product Product monomer Cyclic Olefin (e.g., this compound) coordination Monomer Coordination monomer->coordination catalyst_zn Ziegler-Natta Catalyst (e.g., TiCl4/Al(C2H5)3) activation Catalyst Activation catalyst_zn->activation activation->coordination insertion Migratory Insertion coordination->insertion propagation_zn Chain Propagation insertion->propagation_zn polymer_zn Saturated or Unsaturated Polymer propagation_zn->polymer_zn experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Polymerization (ROMP or Ziegler-Natta) purification Precipitation & Washing synthesis->purification gpc GPC: Mn, PDI purification->gpc nmr NMR: Structure, cis/trans ratio purification->nmr dsc DSC: Tg, Tm purification->dsc

References

Comparative Kinetic Analysis of Catalysts in Cyclopentadecene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the performance of various catalytic systems in the polymerization of cyclopentadecene, supported by experimental data and protocols.

The polymerization of this compound (CPE), a large-ring cycloalkene, presents unique challenges and opportunities in polymer chemistry. The selection of an appropriate catalyst system is paramount in controlling the polymerization kinetics, and consequently, the properties of the resulting polymer. This guide provides a comparative analysis of different catalysts employed in CPE polymerization, focusing on their kinetic behavior. Due to the limited availability of direct comparative studies on this compound, this guide draws upon established principles and data from the polymerization of other cycloalkenes and olefins to provide a comprehensive overview.

Overview of Catalytic Systems

The polymerization of this compound can be achieved through various mechanisms, primarily ring-opening metathesis polymerization (ROMP) and coordination polymerization. Each of these routes utilizes distinct catalyst systems, exhibiting different kinetic profiles.

  • Ring-Opening Metathesis Polymerization (ROMP): This is a prominent method for polymerizing cyclic olefins. It involves the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and tungsten.

  • Coordination Polymerization: This method, traditionally used for α-olefins, can also be applied to cycloalkenes. Ziegler-Natta and metallocene catalysts are the primary systems used in this type of polymerization.

  • Anionic and Cationic Polymerization: While less common for simple cycloalkenes like CPE, these methods can be employed under specific conditions, particularly with functionalized monomers.

Kinetic Parameters: A Comparative Summary

The following table summarizes key kinetic parameters for different catalyst types, providing a comparative overview of their performance in cycloalkene polymerization. It is important to note that direct kinetic data for this compound is scarce in publicly accessible literature; therefore, data for structurally related cycloalkenes and general olefin polymerization are included to infer potential performance.

Catalyst TypeCatalyst System ExampleMonomerPolymerization RateCatalyst ActivityMonomer ConversionPolymer Molecular Weight (Mw)Molecular Weight Distribution (PDI)
ROMP Grubbs' 1st GenerationNorbornene/Cyclopentene--HighHighNarrow
ROMP Grubbs' 2nd GenerationCycloocteneTemperature-dependentHighHighHighNarrow
Ziegler-Natta TiCl₄/Al(C₂H₅)₃PropyleneIncreases initially, then may decreaseHighHighHighBroad
Metallocene Cp₂ZrCl₂/MAOEthyleneGenerally high and stableVery HighHighControllableNarrow[1][2]
Anionic n-BuLiStyreneFast-HighControllableNarrow
Cationic Lewis Acids (e.g., BF₃)IsobutyleneVery Fast-HighVariableBroad

Note: The data presented is illustrative and can vary significantly based on specific reaction conditions such as temperature, solvent, monomer and catalyst concentration, and the presence of co-catalysts or impurities.

Experimental Protocols

Detailed experimental procedures are critical for reproducible kinetic studies. Below are generalized protocols for key polymerization methods.

Ring-Opening Metathesis Polymerization (ROMP) of a Cycloalkene

Catalyst: Grubbs' Second Generation Catalyst

Materials:

  • This compound (CPE), purified by distillation over a drying agent.

  • Grubbs' Second Generation Catalyst.

  • Anhydrous toluene (B28343) (or other suitable solvent).

  • Ethyl vinyl ether (terminating agent).

  • Methanol (B129727) (for precipitation).

  • Inert gas supply (Argon or Nitrogen).

Procedure:

  • All glassware is dried in an oven and cooled under an inert atmosphere.

  • In a Schlenk flask, the desired amount of Grubbs' catalyst is dissolved in anhydrous toluene under an inert atmosphere.

  • The this compound monomer is added to the catalyst solution via syringe. The total monomer to catalyst ratio is a critical parameter to control the polymer's molecular weight.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or elevated temperatures) for a specified duration.

  • Samples are periodically withdrawn under inert conditions to monitor monomer conversion via Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • The polymerization is terminated by the addition of a few drops of ethyl vinyl ether.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The polymer is characterized for its molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

Coordination Polymerization of an Olefin with a Metallocene Catalyst

Catalyst System: Zirconocene dichloride (Cp₂ZrCl₂)/Methylaluminoxane (MAO)

Materials:

  • This compound (CPE), purified.

  • Zirconocene dichloride (Cp₂ZrCl₂).

  • Methylaluminoxane (MAO) solution in toluene.

  • Anhydrous toluene.

  • Acidified methanol (for quenching and precipitation).

  • Inert gas supply.

Procedure:

  • A flame-dried Schlenk flask is charged with anhydrous toluene under an inert atmosphere.

  • The desired amount of MAO solution is added to the flask, followed by the addition of the this compound monomer.

  • The solution is brought to the desired reaction temperature.

  • In a separate flask, a stock solution of Cp₂ZrCl₂ in toluene is prepared.

  • The polymerization is initiated by injecting the required amount of the catalyst solution into the monomer/MAO mixture.

  • The reaction is allowed to proceed for a set time, with constant stirring. The pressure of the monomer (if gaseous) is kept constant.

  • The polymerization is quenched by the addition of acidified methanol.

  • The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven.

  • The polymer yield is determined gravimetrically, and the catalyst activity is calculated.

  • The polymer's molecular weight and PDI are determined by GPC.

Visualizing Polymerization Mechanisms and Workflows

Ring-Opening Metathesis Polymerization (ROMP) Mechanism

ROMP_Mechanism Catalyst [M]=CHR (Catalyst) Intermediate Metallacyclobutane Intermediate Catalyst->Intermediate [2+2] Cycloaddition Monomer Cyclic Olefin (Monomer) Monomer->Intermediate New_Alkylidene [M]=CH-Polymer (New Alkylidene) Intermediate->New_Alkylidene Cycloreversion New_Alkylidene->Intermediate + Monomer Polymer Growing Polymer Chain New_Alkylidene->Polymer Propagation

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Workflow for Kinetic Analysis

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Preparation Catalyst/Co-catalyst Preparation Catalyst_Preparation->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Propagation Propagation (Sampling over time) Initiation->Propagation Termination Termination Propagation->Termination Conversion_Analysis Monomer Conversion (GC/NMR) Propagation->Conversion_Analysis Polymer_Isolation Polymer Isolation & Purification Termination->Polymer_Isolation MW_Analysis Molecular Weight (GPC) Polymer_Isolation->MW_Analysis Kinetic_Modeling Kinetic Modeling Conversion_Analysis->Kinetic_Modeling MW_Analysis->Kinetic_Modeling

Caption: A typical experimental workflow for the kinetic analysis of a polymerization reaction.

Conclusion

The kinetic analysis of this compound polymerization is a complex field where the choice of catalyst profoundly influences the reaction rate, polymer properties, and overall efficiency. While direct comparative data for CPE is limited, understanding the principles of ROMP, Ziegler-Natta, metallocene, and ionic polymerizations provides a strong foundation for catalyst selection and process optimization. ROMP catalysts, particularly Grubbs-type systems, offer excellent control over polymer architecture for cyclic olefins. Metallocene catalysts, known for their high activity and ability to produce polymers with narrow molecular weight distributions in olefin polymerization, represent another promising avenue.[1][2] Future research focusing on the direct kinetic comparison of these catalyst systems for this compound polymerization is crucial for advancing the synthesis of novel polymeric materials with tailored properties.

References

A Comparative Guide to Molybdenum-Based vs. Ruthenium-Based Metathesis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Olefin metathesis has emerged as a powerful and versatile tool in modern organic synthesis, enabling the efficient construction of carbon-carbon double bonds. The development of well-defined Molybdenum (Mo)-based (Schrock) and Ruthenium (Ru)-based (Grubbs) catalysts has been pivotal to this advancement. Choosing the optimal catalyst is crucial for the success of a metathesis reaction, and this decision hinges on a nuanced understanding of their respective performance characteristics. This guide provides a detailed comparison of Mo-based and Ru-based metathesis catalysts, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

General Performance Characteristics

Molybdenum and Ruthenium-based catalysts exhibit distinct profiles in terms of reactivity, stability, and functional group tolerance.

Molybdenum-Based (Schrock) Catalysts: Characterized by their high reactivity, Mo-based catalysts are often the catalysts of choice for challenging transformations.[1][2] This includes the metathesis of sterically hindered and electron-deficient olefins, as well as the formation of tri- and tetrasubstituted double bonds.[3][4] However, this high reactivity comes at the cost of increased sensitivity to air and moisture, necessitating the use of inert atmosphere techniques.[1][2] While early Mo catalysts had limited functional group tolerance, newer generations have shown improved compatibility with a range of functionalities.[5]

Ruthenium-Based (Grubbs) Catalysts: The primary advantage of Ru-based catalysts lies in their exceptional functional group tolerance and stability towards air and moisture, which simplifies their handling and application in complex molecule synthesis.[1][6][7] First, second, and third-generation Grubbs catalysts, along with Hoveyda-Grubbs catalysts, offer a spectrum of reactivities and have been successfully employed in a wide array of metathesis reactions, including Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).[5][8] Generally, they are less reactive than their Mo-based counterparts, which can be advantageous in preventing unwanted side reactions.[9]

Catalyst Selection Workflow

The choice between a Mo-based and a Ru-based catalyst is dictated by the specific requirements of the reaction. The following workflow provides a logical approach to catalyst selection.

CatalystSelection Start Substrate Analysis FuncGroup Functional Group Present? Start->FuncGroup Steric Sterically Demanding Substrate? FuncGroup->Steric No RuCat Consider Ruthenium-Based Catalyst (Grubbs) FuncGroup->RuCat Yes Electron Electron Deficient Olefin? Steric->Electron No MoCat Consider Molybdenum-Based Catalyst (Schrock) Steric->MoCat Yes ReactionType Desired Reaction Type Electron->ReactionType No Electron->MoCat Yes Selectivity Specific Selectivity Required? ReactionType->Selectivity Selectivity->RuCat General RCM/CM/ROMP Z_Selective Z-Selective Catalyst (Mo or Ru) Selectivity->Z_Selective Z-Selectivity Enantio_Selective Enantioselective Catalyst (Mo or Ru) Selectivity->Enantio_Selective Enantioselectivity End Final Catalyst Choice RuCat->End MoCat->End Z_Selective->End Enantio_Selective->End

Caption: A decision-making workflow for selecting between Mo-based and Ru-based metathesis catalysts.

Quantitative Performance Comparison

The following tables summarize quantitative data from the literature, comparing the performance of Mo- and Ru-based catalysts in key metathesis reactions.

Ring-Closing Metathesis (RCM)

Table 1: RCM of Diethyl Diallylmalonate

Catalyst TypeCatalystLoading (mol%)Time (h)Conversion (%)Yield (%)Ref.
RutheniumGrubbs I51-High[10]
RutheniumGrubbs II0.4177-[11]
RutheniumGrubbs II11>95-[12]
RutheniumHoveyda-Grubbs II0.5< 0.25>95-[13]
Cross-Metathesis (CM)

Table 2: Cross-Metathesis of Methyl Oleate (B1233923) with cis-2-Butene-1,4-diyl Diacetate [14]

Catalyst TypeCatalystLoading (mol%)Time (h)Conversion of Methyl Oleate (%)CM Selectivity (%)
RutheniumGrubbs I559840
RutheniumGrubbs II1.559765
RutheniumHoveyda-Grubbs II1.559666
RutheniumSchiff Base Ru Catalyst1.559467

Note: This study focused on the optimization of Ru-based catalysts for this specific oleochemical conversion.

Asymmetric Ring-Opening/Cross-Metathesis (AROM/CM)

Table 3: AROM/CM of a meso-Oxabicycle with Styrene [15]

Catalyst TypeCatalystLoading (mol%)Time (h)Yield (%)ee (%)
MolybdenumChiral Mo Complex (6)50.5~5597
RutheniumChiral Ru Complex (1a)5128190
RutheniumChiral Ru Complex (2b)52484>98

Table 4: AROM/CM of an N-Methyl Azabicycle with Styrene [15]

Catalyst TypeCatalystLoading (mol%)Time (h)Yield (%)ee (%)
MolybdenumChiral Mo Complex (6)51>98 (conv.)94
RutheniumChiral Ru Complex (1a)524<5 (conv.)-
RutheniumChiral Ru Complex (2a)524<5 (conv.)-
Turnover Number (TON)

Table 5: Selected Reported Turnover Numbers

Catalyst TypeReaction TypeSubstrateTONRef.
RutheniumZ-Selective HomodimerizationTerminal Olefinsup to 7,400[3]
RutheniumROMPNorborneneup to 490,000[16]
RutheniumRCMDiethyl Diallylmalonateup to 4,173 (TOF, min⁻¹)[13]
MolybdenumZ-Selective HomodimerizationTerminal Olefinsup to 500[17]

Experimental Protocols

General Procedure for Ring-Closing Metathesis with a Grubbs-type (Ruthenium) Catalyst

This protocol is a representative example for the RCM of diethyl diallylmalonate using a second-generation Grubbs catalyst.

Materials:

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amount of Grubbs second-generation catalyst (e.g., 1 mol%) in anhydrous, degassed CH₂Cl₂ in a flame-dried flask equipped with a magnetic stir bar.[18]

  • Add the diethyl diallylmalonate substrate to the catalyst solution via syringe.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[18]

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.

  • To remove the ruthenium byproducts, the reaction mixture can be treated with activated carbon or filtered through a plug of silica gel.[18]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclic product.

General Procedure for Ring-Closing Metathesis with a Schrock-type (Molybdenum) Catalyst

This protocol is a general representation and requires strict adherence to inert atmosphere techniques due to the sensitivity of Schrock catalysts.

Materials:

  • Diene substrate

  • Schrock catalyst (e.g., Mo(NAr)(CHCMe₂Ph)(OR)₂)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or benzene)

  • Quenching agent (e.g., benzaldehyde)

Procedure:

  • All manipulations must be performed under a dry, oxygen-free atmosphere using standard Schlenk line or glovebox techniques.[2]

  • In a glovebox, dissolve the Schrock catalyst in the chosen anhydrous, degassed solvent in a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add a solution of the diene substrate in the same solvent to the catalyst solution.

  • Stir the reaction mixture at the desired temperature (often room temperature, but can vary). Monitor the reaction progress by an appropriate analytical method (e.g., GC-MS or NMR spectroscopy of aliquots quenched with benzaldehyde).

  • Once the reaction is complete, quench by exposing the reaction mixture to air or by adding a small amount of an aldehyde (e.g., benzaldehyde).

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Conclusion

The choice between molybdenum-based and ruthenium-based metathesis catalysts is a critical decision in the planning of a synthetic route. Mo-based catalysts offer unparalleled reactivity for challenging substrates, while Ru-based catalysts provide exceptional functional group tolerance and ease of use. A thorough analysis of the substrate's steric and electronic properties, coupled with the desired reaction outcome in terms of selectivity and yield, will guide the researcher to the most appropriate catalyst system. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for navigating this selection process and successfully implementing olefin metathesis in complex chemical synthesis.

References

Safety Operating Guide

Navigating the Disposal of Cyclopentadecene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper handling and disposal of Cyclopentadecene is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a step-by-step protocol for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. Ensure that skin is not exposed.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of generating aerosols, use a respirator with an organic vapor cartridge.

Engineering Controls:

  • All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be treated as a hazardous waste procedure to prevent environmental contamination and ensure personnel safety.

  • Waste Identification and Segregation:

    • This compound waste must be classified as a non-halogenated organic solvent waste.

    • It is crucial to not mix it with halogenated solvents or other incompatible chemical waste streams. Incompatible materials can lead to dangerous chemical reactions.

  • Containerization:

    • Collect all this compound waste, including contaminated materials like pipette tips or absorbent pads, in a designated, leak-proof, and clearly labeled waste container.

    • The container must be compatible with hydrocarbons. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature.

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from sources of ignition such as heat, sparks, or open flames.

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides information for a structurally similar compound, Cyclopentadecane, to offer a general understanding of its physical properties.

PropertyValue (for Cyclopentadecane)Source
Molecular FormulaC15H30[2]
Molecular Weight210.4 g/mol [2]
Flash Point≥ 93.3 °C (200 °F)[2]
Hazard ClassAspiration Hazard, Category 1[2]

Experimental Protocols

Spill Response Protocol:

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel from the area and ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as ethanol (B145695) or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_storage_disposal Storage & Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect Collect Waste in Compatible Container fume_hood->collect label_waste Label Container 'Hazardous Waste' collect->label_waste segregate Segregate from Incompatible Waste label_waste->segregate store Store in Designated Satellite Area segregate->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal end End: Professional Disposal contact_disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Cyclopentadecene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for Cyclopentadecene, focusing on operational and disposal plans to ensure laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the chemical properties of similar cyclic alkenes and general best practices for handling flammable hydrocarbons.

Immediate Safety and Handling Precautions

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure. Engineering controls, such as local exhaust ventilation, should be utilized to control airborne concentrations.

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Hazard Identification and First Aid

While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous substance.

HazardFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Spill Management

Storage: this compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and other incompatible materials.

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Wear appropriate PPE and contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for disposal. Do not allow the spilled material to enter drains or waterways.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

General Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., "Flammable Liquid").

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and qualified hazardous waste disposal company.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS/Safety Info Review SDS/Safety Info Don PPE Don PPE Review SDS/Safety Info->Don PPE Proceed if safe Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Dispense Chemical Dispense Chemical Work in Fume Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Properly Store Waste Properly Label Waste Container->Store Waste Properly Schedule Waste Pickup Schedule Waste Pickup Store Waste Properly->Schedule Waste Pickup

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.